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  • Product: 3,5-Dibenzo-24-crown-8
  • CAS: 75832-82-5

Core Science & Biosynthesis

Foundational

Advanced Thermodynamic Profiling of Dibenzo-24-Crown-8 (DB24C8) Host-Guest Interactions

Executive Summary Dibenzo-24-crown-8 (DB24C8) is a highly versatile 24-membered macrocyclic polyether that serves as a cornerstone in supramolecular chemistry. Its ability to form robust inclusion complexes—specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibenzo-24-crown-8 (DB24C8) is a highly versatile 24-membered macrocyclic polyether that serves as a cornerstone in supramolecular chemistry. Its ability to form robust inclusion complexes—specifically pseudorotaxanes—with secondary dialkylammonium salts, paraquat derivatives, and alkali metal cations has driven advancements in molecular machines, sensors, and targeted drug delivery systems.

As a Senior Application Scientist, I approach the study of these host-guest interactions not merely as a structural phenomenon, but as a delicate balance of thermodynamic forces. Understanding the precise enthalpic and entropic drivers of DB24C8 complexation is critical for rationally designing stimuli-responsive systems. This whitepaper provides an in-depth mechanistic analysis, quantitative data summaries, and field-proven experimental workflows for characterizing the thermodynamic properties of DB24C8 binding.

Mechanistic Principles of DB24C8 Binding

The formation of a threaded pseudorotaxane complex between DB24C8 and a guest molecule is a dynamic equilibrium governed by non-covalent interactions. The thermodynamics of this process ( ΔG=ΔH−TΔS ) dictate both the stability and the kinetic exchange rate of the complex.

Enthalpic Drivers ( ΔH )

The primary driving force for the complexation of secondary ammonium ions ( R2​NH2+​ ) by DB24C8 is highly enthalpic[1]. This is dominated by:

  • Strong Hydrogen Bonding: The +N−H⋯O interactions between the ammonium protons and the electron-rich ether oxygens of the macrocycle provide the bulk of the binding energy[1].

  • Secondary Interactions: Weaker C−H⋯O hydrogen bonds from the alkyl groups adjacent to the ammonium center, combined with π−π stacking between the host's catechol rings and the guest's aromatic moieties, further stabilize the complex[1][2].

Entropic Contributions ( ΔS )

Entropy often acts as a double-edged sword in macrocyclic binding. The loss of conformational degrees of freedom upon threading incurs an entropic penalty. However, this is frequently offset by the desolvation entropy . When the guest enters the DB24C8 cavity, highly ordered solvent molecules are displaced into the bulk solution, resulting in a favorable entropic gain[1].

G Host Dibenzo-24-Crown-8 (Host) H_bond Hydrogen Bonding (N-H···O) Host->H_bond Pi_Pi π-π Stacking & C-H···O Host->Pi_Pi Solvent Solvent Desolvation (Entropy Shift) Host->Solvent Guest Secondary Ammonium (Guest) Guest->H_bond Guest->Pi_Pi Guest->Solvent Complex Pseudorotaxane Complex (Host-Guest) H_bond->Complex Enthalpy (ΔH < 0) Pi_Pi->Complex Enthalpy (ΔH < 0) Solvent->Complex Entropy (ΔS)

Diagram 1: Thermodynamic pathways governing DB24C8 host-guest complexation.

Causality in Environmental Effects: Solvents and Counterions

To achieve high-affinity binding, the microenvironment must be strictly controlled.

  • Solvent Dielectric: Binding is exponentially stronger in non-polar, low-dielectric solvents (e.g., 1,2-dichloroethane, chloroform) because competitive hydrogen bonding from the solvent is minimized[1].

  • The Counterion Effect: The choice of counterion dictates the solvation entropy. Replacing a tightly coordinating anion like hexafluorophosphate ( PF6−​ ) with a weakly coordinating anion (WCA) like tetrakis(3,5-bis(trifluoromethyl)phenyl)borate ( BArF24−​ ) significantly enhances the binding constant. Counterintuitively, this enhancement is not due to increased enthalpic bonds, but rather a favorable change in solvation entropy, as the bulky WCA prevents tight ion-pairing and reduces the energetic cost of desolvation[1].

Quantitative Thermodynamic Data

The following table synthesizes experimentally determined thermodynamic parameters for DB24C8 binding across various guests. Notice the classic enthalpy-driven nature of the secondary ammonium complexes (large negative ΔH ), which compensates for the entropic penalties ( TΔS<0 ).

Guest MoleculeSolventTemp Ka​ ( M−1 ) ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) TΔS∘ (kJ/mol)Ref
Symmetrical Dibenzylammonium ( PF6−​ )DCE298 K 7.7×105 -33.6-39.8-6.2[3]
Secondary Ammonium (A1· PF6−​ )DCE298 KN/A-34.8N/AN/A[1]
Dimethyl Paraquat ( PF6−​ )Acetone295 K 2.0×105 -30.0-58.6-28.6*[4]

*Note: Converted from reported values of ΔH=−14 kcal/mol[4].

For metal cations, conductometric studies in binary mixtures (e.g., acetonitrile-nitromethane) reveal that DB24C8 binds alkali and heavy metals with a stability order of Tl+>K+>Rb+>Cs+ [5]. These metal complexations frequently exhibit enthalpy-entropy compensation, where strong enthalpic bonds are offset by the entropic cost of organizing the macrocycle around the spherical ion[5][6].

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for profiling supramolecular thermodynamics. Because the free energy ( ΔG∘ ) and the entropy ( ΔS∘ ) are readily calculated from the directly measured Ka​ and ΔH∘ , a complete thermodynamic characterization is acquired in a single, label-free experiment[7].

To ensure self-validating and artifact-free data, scientists must execute the following rigorous protocol:

Step-by-Step ITC Protocol

Step 1: Rigorous Sample Preparation (The Matching Principle)

  • Action: Dissolve DB24C8 (Host) and the ammonium salt (Guest) in the exact same batch of anhydrous solvent (e.g., DCE).

  • Causality: Even a 0.1% mismatch in solvent composition (e.g., trace water) will generate massive heats of mixing that obscure the binding isotherm. Degas both solutions under vacuum for 10 minutes to prevent bubble formation in the cell.

Step 2: The Blank Titration (Self-Validation)

  • Action: Titrate the Guest solution (typically 10-20 mM in the syringe) into a cell containing only the pure matched solvent.

  • Causality: This measures the heat of dilution of the guest. If the heat of dilution is large or non-linear, it indicates guest aggregation (e.g., micellization or ion-pairing dissociation). This blank data must be subtracted from the experimental run[7].

Step 3: Host-Guest Titration

  • Action: Load the DB24C8 solution (typically 1-2 mM) into the sample cell. Titrate the Guest solution using 20-30 automated injections of 2-10 μL each, spaced by 150-200 seconds.

  • Causality: The spacing ensures the system returns to thermal equilibrium between injections. For kinetically slow threading processes (e.g., with bulky pseudostoppers), the injection interval must be extended (up to 20 minutes) to capture the full exothermic peak[3].

Step 4: Integration and Thermodynamic Fitting

  • Action: Integrate the area under each injection peak to determine the heat ( q ) per mole of injectant. Fit the blank-subtracted data to an independent 1:1 binding model.

  • Causality: The inflection point of the sigmoidal curve yields the stoichiometry ( n ), the slope yields the association constant ( Ka​ ), and the amplitude yields the enthalpy ( ΔH∘ ).

ITC Prep 1. Sample Prep (Degassing & Matching) Blank 2. Blank Titration (Heat of Dilution) Prep->Blank Titration 3. Host-Guest Titration (Raw Heat Data) Prep->Titration Integration 4. Peak Integration (Blank Subtraction) Blank->Integration Titration->Integration Fitting 5. Isotherm Fitting (1:1 Binding Model) Integration->Fitting Output 6. Thermodynamic Output (Ka, ΔH, ΔS, ΔG) Fitting->Output

Diagram 2: Self-validating ITC workflow for extracting complete thermodynamic profiles.

Orthogonal Validation via NMR Spectroscopy

While ITC measures bulk heat, 1H NMR spectroscopy provides atomistic resolution of the binding event. When DB24C8 threads onto a secondary ammonium station, the chemical environment of the protons adjacent to the binding site changes drastically.

For example, the hydrogen atoms ( H7​ and H9​ ) neighboring the ammonium moiety will shift significantly downfield (e.g., Δδ=+0.42 and +0.25 ppm) due to the deshielding effect of the strong hydrogen-bonding interactions with the crown ether's oxygen atoms[8].

Van't Hoff Analysis: To extract thermodynamic data via NMR, scientists perform a series of titrations across a range of temperatures. By plotting ln(Ka​) versus 1/T , the enthalpy ( ΔH∘ ) can be derived from the slope ( −ΔH∘/R ), and the entropy ( ΔS∘ ) from the y-intercept ( ΔS∘/R ). This serves as a critical orthogonal validation to ensure the calorimetric data obtained via ITC is accurate and free from systemic artifacts[9].

Conclusion

The thermodynamic profiling of DB24C8 binding is a masterclass in supramolecular physical chemistry. By leveraging highly sensitive techniques like ITC and NMR, and by strictly controlling environmental variables such as solvent dielectric and counterion coordination, researchers can map the precise enthalpic and entropic landscapes of these systems. This rigorous thermodynamic grounding is what ultimately enables the rational design of next-generation molecular switches, interlocked nanostructures, and targeted delivery vehicles.

References

  • Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes, nih.gov,[Link]

  • Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins, Springer Nature Experiments,[Link]

  • Dual-stimuli pseudorotaxane switches under kinetic control, Organic Chemistry Frontiers (RSC Publishing),[Link]

  • High-Yielding, Regiospecific Synthesis of cis(4,4′)-Di(carbomethoxybenzo)-30-crown-10, Its Conversion to a Pyridyl Cryptand and Strong Complexation of 2,2′- and 4,4′-Bipyridinium Derivatives, The Journal of Organic Chemistry - ACS Publications,[Link]

  • How Secondary and Tertiary Amide Moieties are Molecular Stations for Dibenzo-24-crown-8 in [2]Rotaxane Molecular Shuttles?, MDPI,[Link]

  • Chapter V Host-Guest Complexes with Crown Ethers and a Cryptand, VTechWorks,[Link]

  • Conductance Study of the Thermodynamics of Complexation of K+, Rb+, Cs+ and Tl+ Ions with Dibenzo-24-crown-8 in Binary Acetonitrile–Nitromethane Mixtures, ResearchGate,[Link]

  • Complexing ability of a macrocyclic ligand, dibenzo-24-crown-8, with UO2 2+ in some binary mixed non-aqueous solvents, Taylor & Francis,[Link]

  • Complexation Ability of Dibenzo-24-crown-8 with Cs + Cation in Binary Mixed Non-Aqueous Solvents, ResearchGate,[Link]

Sources

Foundational

Engineering Mechanically Interlocked Molecules: The 3,5-Dibenzo-24-Crown-8 and Secondary Dialkylammonium Motif

Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, thermodynamic profiling, and self-validating experimental protocols for pseudorotaxane and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, thermodynamic profiling, and self-validating experimental protocols for pseudorotaxane and rotaxane synthesis.

Executive Summary

The non-covalent interaction between 3,5-Dibenzo-24-crown-8 (DB24C8) and secondary dialkylammonium salts ( R2​NH2+​ ) is a foundational recognition motif in supramolecular chemistry[1]. This host-guest complexation serves as the thermodynamic engine for assembling mechanically interlocked molecules (MIMs), including pseudorotaxanes, rotaxanes, and molecular machines[2].

Unlike traditional covalent synthesis, the assembly of these architectures relies on dynamic equilibrium. As a Senior Application Scientist, I approach this motif not merely as a reaction, but as a highly tunable, self-assembling system. This guide deconstructs the causality behind the experimental parameters—solvent dielectric constants, counterion coordination, and thermal kinetics—providing a self-validating framework for engineering these supramolecular systems.

Mechanistic Foundations: The Causality of Binding

The threading of a secondary dialkylammonium guest through the macrocyclic cavity of DB24C8 is not a random collision; it is a thermodynamically driven process dictated by precise spatial complementarity and electrostatic forces.

The Intermolecular Driving Forces

The DB24C8 cavity (approximately 4.5–5.0 Å in diameter) is perfectly sized to encapsulate the R2​NH2+​ cation. The primary driving forces for this encapsulation are:

  • Primary Hydrogen Bonding: Strong [N+–H⋅⋅⋅O] hydrogen bonds form between the two acidic protons of the ammonium center and the polyether oxygen atoms of the crown ether[3].

  • Secondary Hydrogen Bonding: Weaker [C–H⋅⋅⋅O] interactions occur between the adjacent benzylic or alkyl methylene protons of the guest and the macrocycle[3].

  • Ion-Dipole Interactions: The positive charge of the ammonium center is stabilized by the electron-rich cavity of the crown ether.

G A 3,5-Dibenzo-24-crown-8 (Host) C Non-covalent Interactions [N+-H···O] &[C-H···O] A->C B Sec-Dialkylammonium Salt (Guest) B->C D [2]Pseudorotaxane (Thermodynamic Sink) C->D K_a D->C K_off

Thermodynamic equilibrium of 3,5-Dibenzo-24-crown-8 and dialkylammonium pseudorotaxane formation.

The Causality of Solvent Selection

The kinetic stability of the resulting pseudorotaxane is extremely dependent on the nature of the solvent[2]. Because the assembly relies on hydrogen bonding, the solvent's dielectric constant ( ϵ ) and hydrogen-bond accepting/donating capacity dictate the association constant ( Ka​ ).

  • Non-polar solvents (e.g., CDCl3​ ): Do not compete for hydrogen bonds, forcing the host and guest together to minimize electrostatic potential energy.

  • Polar aprotic solvents (e.g., DMSO): Act as strong hydrogen-bond acceptors, solvating the ammonium protons and completely disrupting pseudorotaxane formation.

The Causality of Counterion Selection

The choice of the ammonium salt's counterion is equally critical. Coordinating anions (such as Cl− or Br− ) form tight ion pairs with the R2​NH2+​ center. This tight ion-pairing sterically and electronically blocks the DB24C8 macrocycle from threading. Therefore, large, non-coordinating anions—specifically hexafluorophosphate ( PF6−​ ), tetrafluoroborate ( BF4−​ ), or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( BArF− )—must be used to ensure the ammonium center remains "naked" and available for host-guest complexation.

Quantitative Data: Binding Affinities Across Solvents

To engineer a reliable system, we must quantify the thermodynamic sink. The table below summarizes the apparent binding constants ( Ka​ ) of DB24C8 with standard secondary dialkylammonium salts across various deuterated solvents, demonstrating the profound impact of solvent competition.

Solvent EnvironmentDielectric Constant ( ϵ )Apparent Binding Constant ( Ka​ )Dominant Systemic Behavior
Chloroform ( CDCl3​ ) 4.81 ∼27,000M−1 [4]Strong H-bonding; highly stable threaded state.
Acetonitrile ( CD3​CN ) 37.5 ∼500M−1 [5]Moderate solvent competition; rapid exchange.
Acetone ( CD3​COCD3​ ) 20.7 135−360M−1 [6]Weaker H-bonding; useful for solubility of polar guests.
Dimethyl Sulfoxide ( DMSO−d6​ ) 46.7 <10M−1 Complete disruption; host and guest exist dissociated.

Experimental Workflows & Self-Validating Protocols

The synthesis of a mechanically interlocked [2]rotaxane via the "threading-followed-by-stoppering" methodology requires strict adherence to thermodynamic principles. The following protocol is designed as a self-validating system , ensuring that failures are caught in-situ before irreversible covalent steps are taken.

Protocol: Synthesis of a [2]Rotaxane via Threading-Followed-By-Stoppering

Step 1: Thermodynamic Threading (Pseudorotaxane Formation)

  • In an oven-dried flask under an inert argon atmosphere, dissolve 1.0 equivalent of the secondary dialkylammonium hexafluorophosphate salt in anhydrous CHCl3​ .

  • Add 1.5 equivalents of 3,5-Dibenzo-24-crown-8 (DB24C8). Causality: An excess of the macrocycle pushes the equilibrium toward the threaded state according to Le Chatelier's principle.

  • Stir the mixture at 20 °C for 2 hours. Causality: The barrier for threading/unthreading is low enough at ambient temperature to reach thermodynamic equilibrium rapidly[2].

Step 2: In-Situ System Validation (The Checkpoint) Do not proceed to stoppering without confirming the thermodynamic sink.

  • Extract a 50 μL aliquot of the reaction mixture and dilute it in CDCl3​ .

  • Acquire a 1H NMR spectrum.

  • Validation Logic: Analyze the chemical shift of the benzylic CH2​ protons adjacent to the ammonium center. In the uncomplexed state, these typically resonate around 4.1–4.2 ppm. Upon successful threading, the deshielding effect of the crown ether's oxygen atoms and the formation of [C–H⋅⋅⋅O] bonds will cause a significant downfield shift (typically to 4.6–4.8 ppm).

  • If the shift is absent: The system has invalidated itself. Check for water contamination in the solvent or verify that a non-coordinating counterion was used.

Step 3: Kinetically Controlled Stoppering

  • Once threading is validated, cool the reaction mixture to 0 °C. Causality: Lowering the temperature decreases the unthreading rate ( koff​ ), trapping the macrocycle on the thread while the covalent reaction occurs[2].

  • Add the bulky stopper reagents (e.g., an azide-functionalized stopper and a Cu(I) catalyst for a click reaction, or a bulky acid chloride for esterification).

  • Allow the reaction to proceed while slowly warming to room temperature.

Step 4: Purification and Decomplexation Wash

  • Concentrate the crude mixture and subject it to silica gel column chromatography.

  • Wash the purified organic layer with a saturated aqueous solution of NaHCO3​ . Causality: Deprotonating the ammonium center to a neutral amine removes the hydrogen-bonding affinity. In a true rotaxane, the macrocycle will remain mechanically trapped despite the loss of thermodynamic affinity, proving the mechanical bond.

Workflow Step1 Step 1: Threading Mix DB24C8 & Ammonium Salt in CDCl3 Step2 Step 2: Equilibration Stir at 25°C for 2 hours to reach equilibrium Step1->Step2 Step3 Step 3: Stoppering Add bulky stopper (e.g., Click Chemistry / Esterification) Step2->Step3 Step4 Step 4: Purification Column Chromatography to isolate [2]Rotaxane Step3->Step4 Validation Validation 1H NMR & HRMS Confirmation Step4->Validation

Step-by-step experimental workflow for synthesizing a [2]rotaxane via threading and stoppering.

References

  • [1] Secondary dialkylammonium salt/crown ether [2]pseudorotaxanes as nanostructured platforms for proton transport. Chemical Communications (RSC Publishing). 1

  • [2] Rotaxane or Pseudorotaxane? That Is the Question! Journal of the American Chemical Society. 2

  • [3] Molecular structures of the crown ether DB24C8 and the ammonium thread “dumbbell” 1. ResearchGate. 3

  • [6] Benzo-21-Crown-7/Secondary Dialkylammonium Salt [2]Pseudorotaxane- and [2]Rotaxane-Type Threaded Structures. Organic Letters. 6

  • [4] Increasingly threaded polypseudorotaxanes with reduced enthalpies of melting. Chemical Science (RSC). 4

  • [5] Guest-induced misfolding of a crown-ether-functionalized ortho-phenylene. ChemRxiv. 5

Sources

Exploratory

role of 3,5-Dibenzo-24-crown-8 in supramolecular chemistry

Title: Supramolecular Engineering with 3,5-Dibenzo-24-crown-8: From Mechanically Interlocked Molecules to Smart Therapeutics Executive Summary 3,5-Dibenzo-24-crown-8 (DB24C8) is a cornerstone macrocycle in modern supramo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Supramolecular Engineering with 3,5-Dibenzo-24-crown-8: From Mechanically Interlocked Molecules to Smart Therapeutics

Executive Summary

3,5-Dibenzo-24-crown-8 (DB24C8) is a cornerstone macrocycle in modern supramolecular chemistry. Characterized by its 24-membered polyether ring and two rigidifying benzene moieties, DB24C8 exhibits an extraordinary binding affinity for secondary dialkylammonium salts. This technical guide provides an in-depth analysis of the DB24C8–ammonium recognition motif, detailing the thermodynamic causality of its binding, standardized protocols for synthesizing mechanically interlocked molecules (MIMs), and its cutting-edge applications in stimuli-responsive drug delivery.

Thermodynamic Principles of DB24C8 Host-Guest Recognition

The efficacy of DB24C8 as a supramolecular host stems from a highly preorganized cavity that perfectly complements the geometry of secondary dialkylammonium ( R2​NH2+​ ) ions. The binding event is driven by a synergistic combination of non-covalent interactions[1]:

  • Hydrogen Bonding: The +NH2​ center acts as a bifurcated hydrogen-bond donor, forming strong [N+−H⋯O] interactions with the polyether oxygen atoms of the crown ring.

  • Ion-Dipole Interactions: The positive charge of the ammonium ion is stabilized by the electron-rich cavity of the crown ether.

  • C-H O Interactions: The polarized methylene protons adjacent to the ammonium center provide secondary [C−H⋯O] hydrogen bonding, anchoring the axle within the macrocycle[2].

  • π−π Stacking: The dibenzo groups of DB24C8 provide rigid, electron-rich surfaces that can engage in π−π stacking with aromatic stoppers or spacers on the guest molecule[3].

Causality in Experimental Design: Solvent and Counterion Effects

The thermodynamic stability of the DB24C8–ammonium pseudorotaxane is highly dependent on the microenvironment.

  • Counterion Selection: The axle must be synthesized with a weakly coordinating anion, such as hexafluorophosphate ( PF6−​ ) or tetrafluoroborate ( BF4−​ )[4]. Strongly coordinating anions like chloride ( Cl− ) form tight contact ion pairs with the ammonium protons, outcompeting the crown ether's oxygen donors and completely inhibiting threading.

  • Solvent Selection: Complexation is maximized in non-polar or weakly polar aprotic solvents (e.g., CHCl3​ , CH2​Cl2​ ). Solvents with high hydrogen-bond accepting capabilities (e.g., DMSO, DMF) or protic solvents (e.g., methanol) solvate the ammonium center, disrupting the host-guest hydrogen-bonding network and drastically reducing the association constant ( Ka​ ).

Quantitative Binding Data

The binding affinity of DB24C8 is highly sensitive to the nature of the guest and the solvent environment. Table 1 summarizes the association constants for key recognition motifs.

Table 1: Association Constants ( Ka​ ) of DB24C8 with Various Guests

HostGuestSolventBinding Constant ( Ka​ , M−1 )Reference
DB24C8Dibenzylammonium ( PF6−​ ) CD3​CN ∼1.0×104 [1]
DB24C8Dibenzylammonium ( PF6−​ ) CDCl3​ >1.0×105 [4]
DB24C8Bis(4-formylbenzyl)ammonium ( PF6−​ ) CD3​CN ∼3.0×103 [3]
DB24C8Secondary Amide CDCl3​ <10 [5]

Methodology: Synthesis of a DB24C8-Based [2]Rotaxane

The synthesis of a [2]rotaxane utilizes a "threading-followed-by-stoppering" protocol. This methodology relies on thermodynamic equilibration to form the pseudorotaxane, followed by a kinetically controlled covalent reaction to lock the mechanical bond[4].

Experimental Protocol: CuAAC-Mediated Stoppering

Objective: Synthesize a DB24C8-[2]rotaxane using a secondary dibenzylammonium (DBA) axle bearing a terminal alkyne.

  • Preparation of the Pseudorotaxane: Dissolve 1.0 equivalent of the DBA⋅PF6​ axle and 3.0 equivalents of DB24C8 in anhydrous CH2​Cl2​ . Stir at room temperature for 2 hours.

    • Causality: The use of excess DB24C8 leverages Le Chatelier's principle to drive the equilibrium toward the threaded complex, maximizing the yield of the pre-interlocked state.

  • Covalent Stoppering: Add 1.5 equivalents of a bulky azide (e.g., 3,5-di-tert-butylbenzyl azide) and 0.1 equivalents of Cu(CH3​CN)4​PF6​ catalyst.

    • Causality: The tert-butyl groups act as steric barriers. Their van der Waals radii exceed the internal diameter of the DB24C8 cavity, permanently trapping the macrocycle on the axle.

  • Kinetic Trapping: Stir the mixture for 24 hours under an argon atmosphere to ensure complete conversion.

  • Purification: Concentrate the crude mixture and purify via silica gel column chromatography. Elute unreacted DB24C8 with a non-polar solvent, then increase polarity (e.g., CH2​Cl2​ /MeOH 95:5) to isolate the pure [2]rotaxane.

  • Self-Validation via NMR: The protocol is validated using 1H NMR spectroscopy. Successful interlocking is confirmed by Complexation-Induced Shifts (CIS): the benzylic CH2​ protons of the axle will shift significantly downfield (typically Δδ≈+0.4 to +0.6 ppm) due to hydrogen bonding with the crown ether, while the aromatic protons of DB24C8 will shift upfield due to shielding from the axle's aromatic rings[5].

RotaxaneSynthesis A DBA Axle + DB24C8 (Unbound Components) B [2]Pseudorotaxane (Threaded Complex) A->B Thermodynamic Equilibration (CH2Cl2, RT) C CuAAC Click Reaction (Bulky Azide Addition) B->C Covalent Stoppering D [2]Rotaxane (Mechanically Interlocked) C->D Kinetic Trapping & Purification

Workflow for the synthesis of a DB24C8-based [2]rotaxane via threading-followed-by-stoppering.

Advanced Applications: Stimuli-Responsive Drug Delivery Systems

Beyond fundamental supramolecular chemistry, DB24C8 is a critical component in the design of smart drug delivery systems, particularly stimuli-responsive nanovalves[6].

Mechanism of Action: pH-Responsive Nanovalves

Mesoporous silica nanoparticles (MSNs) are frequently used as inert carriers for therapeutic payloads. The pore orifices of the MSNs are functionalized with secondary ammonium stalks. DB24C8 macrocycles are threaded onto these stalks, acting as bulky gatekeepers that physically cap the pores and prevent premature drug leakage[7].

The release mechanism exploits the pH-dependent binding affinity of the DB24C8–ammonium motif. In the physiological environment (pH ~ 7.4), the stalk remains protonated ( NH2+​ ), and the DB24C8 valve remains tightly closed. However, upon reaching a targeted microenvironment (such as the alkaline conditions of specific cellular compartments or via an external basic trigger), the ammonium center is deprotonated to a secondary amine ( NH ).

Causality of Release: Deprotonation abolishes the critical [N+−H⋯O] hydrogen bonds and neutralizes the ion-dipole interactions. Consequently, the binding affinity drops by several orders of magnitude (see Table 1). The DB24C8 ring unthreads from the stalk, opening the mesopores and allowing the therapeutic cargo to diffuse into the target site[5].

DrugDelivery A Drug-Loaded MSN with Ammonium Stalks B DB24C8 Threading (Valve Closed) A->B Supramolecular Assembly C Alkaline Stimulus (pH > pKa) B->C Cellular Internalization D Ammonium Deprotonation (NH2+ -> NH) C->D Trigger E DB24C8 Unthreading (Valve Open) D->E Loss of Binding Affinity F Targeted Drug Release E->F Cargo Diffusion

Mechanism of a DB24C8-based pH-responsive supramolecular nanovalve for targeted drug delivery.

Conclusion

The 3,5-Dibenzo-24-crown-8 macrocycle remains an indispensable tool for researchers and drug development professionals. By mastering the thermodynamic parameters that govern its host-guest interactions—specifically solvent polarity, counterion coordination, and pH—scientists can engineer highly sophisticated, self-validating supramolecular architectures ranging from molecular machines to precision nanotherapeutics.

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Foundational

Supramolecular Dynamics and Non-Covalent Interactions of 3,5-Dibenzo-24-Crown-8

A Technical Guide for Advanced Host-Guest Architectures Executive Summary In the realm of supramolecular chemistry and advanced drug delivery systems, the macrocyclic host 3,5-Dibenzo-24-crown-8 (DB24C8) (CAS 75832-82-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Host-Guest Architectures

Executive Summary

In the realm of supramolecular chemistry and advanced drug delivery systems, the macrocyclic host 3,5-Dibenzo-24-crown-8 (DB24C8) (CAS 75832-82-5) serves as a foundational synthon. Its 24-membered polyether ring, flanked by two electron-rich catechol moieties, provides an optimal geometric and electronic cavity for the complexation of organic cations. This whitepaper dissects the thermodynamic drivers, quantitative binding profiles, and self-validating experimental protocols required to harness DB24C8 in the design of stimuli-responsive molecular machines (e.g., rotaxanes, catenanes) and smart polymeric carriers.

Mechanistic Foundations of DB24C8 Host-Guest Chemistry

The spontaneous self-assembly of DB24C8 with guest molecules—most notably secondary dialkylammonium salts ( R2​NH2+​ )—is not driven by a single force, but by a highly synergistic triad of non-covalent interactions. As an application scientist, understanding the causality behind these interactions is critical for tuning binding affinities in competitive solvent environments.

  • Ion-Dipole Interactions (The Thermodynamic Anchor): The primary driving force for complexation is the electrostatic attraction between the positively charged nitrogen center of the guest and the electronegative oxygen atoms lining the crown ether cavity.1 demonstrate that this electrostatic pull accounts for the majority of the binding energy, which can reach -41.2 kcal/mol for complexes like DB24C8-dibutylammonium[1].

  • Hydrogen Bonding Arrays (The Directional Lock): The complex is conformationally locked via strong [N+−H⋯O] charge-assisted hydrogen bonds. Furthermore, weaker but highly directional [C−H⋯O] interactions between the guest's adjacent methylene protons and the macrocycle's oxygens contribute up to 25% of the total stabilization energy[1].

  • π−π Stacking (The Aromatic Interleaving): When the guest possesses electron-poor aromatic rings (e.g., pyridinium, isoquinolinium, or imidazopyridine derivatives), they interleave with the electron-rich catechol rings of DB24C8. 2 confirm this behavior, noting characteristic upfield shifts of the guest's aromatic protons due to the shielding cone of the host's benzene rings[2].

G Host 3,5-Dibenzo-24-Crown-8 (Electron-Rich Host) ID Ion-Dipole Interactions (Primary Driver) Host->ID HB Hydrogen Bonding [N+-H···O] & [C-H···O] Host->HB PI π-π Stacking (Aromatic Interleaving) Host->PI Guest Secondary Ammonium Salt (Electron-Poor Guest) Guest->ID Guest->HB Guest->PI Complex [2]Pseudorotaxane Complex (Thermodynamically Stable) ID->Complex Electrostatic pull HB->Complex Directional locking PI->Complex Conformational stability

Fig 1: Synergistic non-covalent interactions driving DB24C8 pseudorotaxane self-assembly.

Quantitative Binding Profiles

To engineer predictable drug release mechanisms or molecular switches, researchers must benchmark the association constant ( Ka​ ). The table below summarizes the binding metrics of DB24C8 across various guests and solvent systems. Note that polar protic solvents drastically reduce Ka​ due to competitive hydrogen bonding.

Guest MoleculeSolvent SystemPrimary Interaction ModesAssociation Constant ( Ka​ ) / Energy
Di-n-butylammonium (DBM) Gas Phase (Theoretical)Ion-Dipole, [C−H⋯O] ΔE=−41.2 kcal/mol
Dibenzylammonium (DBA) CH2​Cl2​ (Non-polar)Ion-Dipole, H-Bond, π−π >105M−1
1,2-Bis(isoquinolinium)ethane Acetone- d6​ Ion-Dipole, H-Bond, strong π−π Moderate (Driven by precipitation)
Imidazopyridine Cations CDCl3​/CD3​CN Charge-assisted H-Bond, π−π High (Stable [2]pseudorotaxane)

Data synthesized from foundational thermodynamic and spectroscopic studies[3],[2],[4],[1].

Self-Validating Experimental Protocols

Reliable supramolecular characterization requires protocols that inherently validate the integrity of the data. Below are two field-proven methodologies with explicit causal reasoning for each step.

Protocol 1: NMR Titration for Isothermal Association Constant ( Ka​ ) Determination

Causality: 1H NMR is utilized because host-guest complexation typically occurs in the fast-exchange regime on the NMR timescale. By keeping the host concentration constant and titrating the guest, we maintain a stable signal-to-noise ratio for the host protons. The resulting time-averaged chemical shift ( Δδ ) directly correlates to the molar fraction of the bound complex.

  • Solvent Selection: Prepare all solutions in dry, non-competitive solvents (e.g., CDCl3​ , CD2​Cl2​ , or Acetone- d6​ ) to prevent solvent molecules from masking the crown ether's oxygen binding sites.

  • Stock Preparation:

    • Prepare a 2.0×10−3M stock solution of DB24C8 (Host).

    • Prepare a 1.0×10−1M stock solution of the secondary ammonium salt (Guest) using the Host stock solution as the solvent. Why? This self-validating step ensures that as you add the guest, the concentration of the host remains perfectly constant, eliminating dilution artifacts.

  • Serial Titration: Transfer 500μL of the Host solution into an NMR tube. Sequentially add aliquots of the Guest solution (e.g., 5μL,10μL,20μL... ) up to a 10-fold molar excess.

  • Acquisition & Tracking: Acquire a 1H NMR spectrum after each addition. Track the Δδ of the DB24C8 catechol protons (typically around 6.8–6.9 ppm), which will shift upfield as they enter the shielding cone of the guest.

  • Isotherm Analysis: Plot Δδ versus Guest concentration. Fit the curve using a non-linear least-squares regression based on a 1:1 binding isotherm to extract the Ka​ .

Workflow S1 1. Stock Preparation Host & Guest S2 2. Serial Titration Incremental Addition S1->S2 S3 3. 1H NMR Acquisition Track Δδ Shifts S2->S3 S4 4. Isotherm Analysis Non-Linear Fitting S3->S4 S5 5. Ka Determination Affinity Extraction S4->S5

Fig 2: Self-validating NMR titration workflow for quantifying host-guest binding affinity.
Protocol 2: Stimuli-Responsive Actuation (pH-Controlled Shuttling)

Causality: In 5, DB24C8 preferentially resides over the secondary ammonium station due to high affinity. Deprotonating the ammonium removes the [N+−H⋯O] bonds and the localized positive charge, causing the DB24C8 ring to translocate to a weaker secondary station (e.g., an amide moiety) via Brownian motion[5].

  • Initial State Verification: Dissolve the [2]rotaxane in CD3​CN . Verify via NOESY NMR that the DB24C8 ring is localized over the ammonium station.

  • Deprotonation (Actuation): Add 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Why DBU? It is a strong, non-nucleophilic base that cleanly deprotonates the ammonium without degrading the polyether backbone.

  • State Transition: Re-acquire the NMR spectrum. The catechol protons will shift, and new NOE cross-peaks will appear between the DB24C8 protons and the secondary amide station, confirming translocation[5].

  • Reprotonation (Reversal): Add 2.0 equivalents of Trifluoroacetic acid (TFA) to restore the ammonium cation, driving the macrocycle back to its original position.

Strategic Applications in Drug Development

For pharmaceutical scientists, the non-covalent interactions of DB24C8 offer a highly tunable platform for targeted therapeutics. By integrating DB24C8 into4, researchers can create nanocarriers that remain stable in the bloodstream ( pH≈7.4 ) but disassemble to release their payload in the acidic microenvironments of tumor tissues ( pH≈6.0 )[4]. The reversibility of the ion-dipole and hydrogen-bonding interactions ensures that these systems are both highly responsive and metabolically clearable, bypassing the toxicity issues often associated with rigid, covalently cross-linked nanoparticles.

References

  • A New [2]Pseudorotaxane from 1,2-Bis(isoquinolinium)
  • The Journal of Organic Chemistry (acs.org)
  • How Secondary and Tertiary Amide Moieties are Molecular Stations for Dibenzo-24-crown-8 in [2]Rotaxane Molecular Shuttles?
  • Macromolecules (acs.org)
  • Interactions in pseudorotoxanes based on crown ether-secondary ammonium motifs.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for [3,5]-Dibenzo-24-crown-8: A Stepwise Templated Macrocyclization Approach

Introduction & Mechanistic Rationale[3,5]-Dibenzo-24-crown-8 (CAS 75832-82-5)[1] is an asymmetric structural isomer of the widely utilized [4,4]-dibenzo-24-crown-8. While the symmetric [4,4]-isomer features two identical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale[3,5]-Dibenzo-24-crown-8 (CAS 75832-82-5)[1] is an asymmetric structural isomer of the widely utilized [4,4]-dibenzo-24-crown-8. While the symmetric [4,4]-isomer features two identical trioxanonane bridges, the [3,5]-isomer is characterized by one shorter dioxaheptane bridge and one longer tetraoxatridecane bridge. This unique desymmetrization imparts distinct binding affinities and conformational dynamics, making it a highly specialized host molecule in supramolecular chemistry, particularly for the construction of directional rotaxanes and phase-transfer catalysts.

The foundational principles of crown ether synthesis rely on the Williamson ether reaction[1]. However, synthesizing the asymmetric [3,5]-isomer requires a strictly controlled, stepwise methodology to prevent the formation of symmetric oligomers. Furthermore, modern adaptations for synthesizing large macrocycles heavily utilize the "Cesium Effect" to preorganize the acyclic precursors, drastically lowering the activation entropy required for ring closure[2].

Workflow Step1 Phase 1: Precursor Coupling (2-Benzyloxyphenol + DEG Ditosylate) Step2 Phase 2: Hydrogenolysis (Deprotection of Benzyl Groups) Step1->Step2 K2CO3, DMF, 80°C Step3 Phase 3: Macrocyclization (Bisphenol + TEG Ditosylate) Step2->Step3 H2, Pd/C, RT Product [3,5]-Dibenzo-24-crown-8 (Target Macrocycle) Step3->Product Cs2CO3, MeCN, Reflux

Fig 1. Stepwise synthetic workflow for [3,5]-Dibenzo-24-crown-8.

Experimental Design & Causality

Every step in this protocol is designed as a self-validating system to ensure high yield and purity:

  • Why a Stepwise Approach with Benzyl Protection? Directly reacting catechol with di-electrophiles yields intractable mixtures of oligomers and symmetric macrocycles. By utilizing 2-benzyloxyphenol in Phase 1, we strictly limit the nucleophilic attack to a 2:1 stoichiometry, ensuring the formation of the asymmetric acyclic precursor[1].

  • Why the Cesium Effect? In Phase 3, Cesium Carbonate ( Cs2​CO3​ ) serves a critical kinetic role. The large ionic radius of Cs+ (approx. 1.67 Å) perfectly templates the 24-membered macrocyclic cavity, pre-organizing the acyclic bisphenol and the tetraethylene glycol (TEG) ditosylate into a pseudo-cyclic conformation. This favors macrocyclization over linear polymerization[2].

TemplateEffect Cs Cs+ Template Ar1_Oa Ar-O Cs->Ar1_Oa Ar1_Ob Ar-O Cs->Ar1_Ob Ar2_Oa Ar-O Cs->Ar2_Oa Ar2_Ob Ar-O Cs->Ar2_Ob DEG_O Ether-O (DEG) Cs->DEG_O TEG_O1 Ether-O (TEG) Cs->TEG_O1 TEG_O2 Ether-O (TEG) Cs->TEG_O2 TEG_O3 Ether-O (TEG) Cs->TEG_O3 Ar1_Oa->Ar1_Ob Catechol Ar1_Ob->DEG_O C2 Ar2_Oa->Ar2_Ob Catechol Ar2_Ob->TEG_O1 C2 DEG_O->Ar2_Oa C2 TEG_O1->TEG_O2 C2 TEG_O2->TEG_O3 C2 TEG_O3->Ar1_Oa C2

Fig 2. Cesium template effect coordinating the 8 oxygen atoms during macrocyclization.

Quantitative Data & Reagent Preparation

Table 1: Stoichiometric Parameters for Synthesis Phases
PhaseReagentMW ( g/mol )EquivalentsMass/VolRole
1 2-Benzyloxyphenol200.242.054.10 gNucleophile
1 Diethylene Glycol (DEG) Ditosylate414.491.004.14 gElectrophile
1 K2​CO3​ (Anhydrous)138.214.005.53 gBase
2 Phase 1 Product514.621.002.50 gSubstrate
2 10% Pd/CN/A10 wt%250 mgCatalyst
3 Phase 2 Product (Bisphenol)334.371.001.00 gNucleophile
3 Tetraethylene Glycol (TEG) Ditosylate502.591.001.50 gElectrophile
3 Cs2​CO3​ (Anhydrous)325.825.004.87 gBase/Template

Step-by-Step Methodologies

Phase 1: Synthesis of 1,5-bis(2-benzyloxyphenoxy)-3-oxapentane
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K2​CO3​ (5.53 g, 40 mmol) in 50 mL of dry N,N-Dimethylformamide (DMF).

  • Addition: Add 2-benzyloxyphenol (4.10 g, 20.5 mmol) to the suspension. Stir at room temperature for 15 minutes to allow for phenoxide formation (solution will slightly darken).

  • Coupling: Add Diethylene Glycol (DEG) ditosylate (4.14 g, 10 mmol) in one portion. Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere for 24 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the DEG ditosylate validates the completion of the coupling phase. Cool the mixture to room temperature, pour into 200 mL of ice water, and extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to yield the pure dibenzylated intermediate as a white solid.

Phase 2: Hydrogenolysis (Deprotection)
  • Setup: Dissolve the Phase 1 product (2.50 g, 4.86 mmol) in a 1:1 mixture of THF and absolute Ethanol (40 mL total) in a 100 mL flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (250 mg) to the solution. Safety Note: Pd/C is highly pyrophoric when dry; add under a blanket of argon.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 12 hours.

  • Validation: The cessation of hydrogen uptake and TLC analysis (DCM/MeOH 95:5) will confirm the complete cleavage of the benzyl ethers.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Ethanol. Concentrate the filtrate in vacuo to afford 1,5-bis(2-hydroxyphenoxy)-3-oxapentane as a pale solid. Use immediately in Phase 3 to prevent air oxidation.

Phase 3: Cesium-Templated Macrocyclization
  • High-Dilution Setup: In a 500 mL three-neck flask, suspend anhydrous Cs2​CO3​ (4.87 g, 15 mmol) in 200 mL of dry Acetonitrile ( MeCN ). Bring the suspension to a gentle reflux under argon.

  • Syringe Pump Addition: Dissolve the Phase 2 bisphenol product (1.00 g, 2.99 mmol) and Tetraethylene Glycol (TEG) ditosylate (1.50 g, 2.99 mmol) together in 50 mL of dry MeCN . Load this mixture into a gas-tight syringe.

  • Cyclization: Add the reagent mixture dropwise to the refluxing Cs2​CO3​ suspension via a syringe pump over a period of 10 hours. Causality: Slow addition maintains a low steady-state concentration of unreacted chain ends, strongly favoring intramolecular cyclization (the template effect) over intermolecular oligomerization.

  • Completion: After the addition is complete, continue refluxing for an additional 36 hours.

  • Workup & Purification: Cool to room temperature, filter off the inorganic cesium salts, and concentrate the filtrate. Purify the crude product via silica gel column chromatography (Eluent: DCM to DCM/MeOH 98:2) to isolate pure [3,5]-Dibenzo-24-crown-8.

Analytical Validation

Table 2: Quality Control & Analytical Validation
Analytical MethodTarget ParameterExpected Result for [3,5]-Dibenzo-24-crown-8
1 H NMR (400 MHz, CDCl3​ )Aromatic Protons (Ar-H)Multiplet, δ 6.80 – 6.95 ppm (8H)
1 H NMR (400 MHz, CDCl3​ )Polyether Protons (- CH2​ -O-)Multiplet, δ 3.75 – 4.20 ppm (24H)
ESI-MS (Positive Mode)Molecular Ion [M+Na]+ m/z 471.2 (Calculated for C24​H32​O8​Na+ )
TLC (DCM:MeOH 95:5)Retention Factor (R f​ )~0.45 (UV active, stains with KMnO4​ )

References

  • 3 - ChemicalBook[3] 2.1 - Organic Syntheses[1] 3.2 - PMC[2]

Sources

Application

Application Note: Synthesis of Rotaxanes via Dibenzo-24-Crown-8 (DB24C8) Templation

Application Note: Synthesis of [2]Rotaxanes via Dibenzo-24-Crown-8 (DB24C8) Templation Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Content Type: Technical Application Note &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of [2]Rotaxanes via Dibenzo-24-Crown-8 (DB24C8) Templation

Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Principles

The construction of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, relies heavily on thermodynamically driven self-assembly prior to covalent capture. Dibenzo-24-crown-8 (DB24C8) is a privileged macrocyclic host in this domain. (Note: While occasionally referred to with specific numbering like 3,5-dibenzo-24-crown-8 depending on ring-substitution, the unsubstituted DB24C8 is the universal standard, frequently paired with 3,5-disubstituted stoppers such as 3,5-dimethylphenyl or 3,5-di-tert-butylphenyl groups).

The synthesis of DB24C8-based rotaxanes typically proceeds via the "Threading-Followed-by-Stoppering" or "Threading-Followed-by-Swelling" methodologies. Both approaches depend on the initial formation of a [2]pseudorotaxane, driven by specific non-covalent interactions.

Causality in Experimental Design: Why Do These Reactions Work?
  • Hydrogen Bonding & Ion-Dipole Interactions: DB24C8 binds strongly to secondary dialkylammonium salts ( R2​NH2+​ ). The primary driving force is the formation of strong [N–H···O] hydrogen bonds between the ammonium protons and the polyether oxygen atoms of the macrocycle, supplemented by [C–H···O] interactions and π−π stacking with the catechol rings [4].

  • The Counterion Effect: The choice of the counterion is a critical variable. Strongly coordinating anions (e.g., Cl− , Br− ) form tight ion pairs with the ammonium center, outcompeting the crown ether for hydrogen bonding. Therefore, non-coordinating anions like hexafluorophosphate ( PF6−​ ) or tetrafluoroborate ( BF4−​ ) must be used to leave the ammonium site accessible for DB24C8 threading.

  • Solvent Polarity: Solvents with high hydrogen-bond competing ability (e.g., DMSO, DMF, Methanol) will disrupt the pseudorotaxane. Non-polar or weakly polar aprotic solvents (e.g., CHCl3​ , CH2​Cl2​ , CH3​NO2​ ) are strictly required to maximize the association constant ( Ka​ ).

Quantitative Data: Association Constants ( Ka​ )

To design an efficient rotaxane synthesis, the thermodynamic stability of the intermediate pseudorotaxane must be optimized. The table below summarizes the association constants for DB24C8 with various axles, demonstrating the profound impact of solvent and recognition motifs.

MacrocycleGuest Axle (Recognition Motif)SolventCounterionApprox. Ka​ ( M−1 )Source
DB24C8Dibenzylammonium CD3​NO2​ PF6−​ 15,000[2]
DB24C8Bis(benzimidazolium) CD3​CN PF6−​ ~1,200[3]
DB24C8Anilinium derivative CH2​Cl2​ PF6−​ 100 - 300[3]
DB24C8Amino acid tether CDCl3​ PF6−​ High (Quantitative)[5]

Workflow Visualization

The following diagram illustrates the logical pathways for synthesizing DB24C8 rotaxanes, comparing traditional covalent stoppering against the swelling protocol.

RotaxaneSynthesis Axle Secondary Ammonium Axle (Guest Molecule) Pseudorotaxane [2]Pseudorotaxane Complex (H-Bonding / Ion-Dipole) Axle->Pseudorotaxane Non-polar solvent (CHCl3 / CH2Cl2) Macrocycle DB24C8 Macrocycle (Host Molecule) Macrocycle->Pseudorotaxane Threading Rotaxane1 [2]Rotaxane (Stoppering Approach) Pseudorotaxane->Rotaxane1 Covalent End-Capping Rotaxane2 [2]Rotaxane (Swelling Approach) Pseudorotaxane->Rotaxane2 Conformational Change Stopper Bulky Stopper Reagent (e.g., 3,5-dimethylphenyl) Stopper->Rotaxane1 Catalyzed Reaction Swelling Terminal Swelling (Hydrogenation) Swelling->Rotaxane2 Mild Conditions

Fig 1: DB24C8 Rotaxane synthesis via Stoppering vs. Swelling pathways.

Experimental Protocols

Protocol A: Threading-Followed-by-Stoppering via Urethane Formation

This protocol utilizes a 3,5-dimethylphenyl isocyanate stopper [1]. The causality behind using dibutyltin dilaurate as a catalyst is that it effectively promotes urethane formation from terminal alcohols without acting as a competing hydrogen-bond acceptor, thereby preserving the delicate pseudorotaxane architecture.

Reagents:

  • DB24C8 (1.2 equivalents)

  • Secondary ammonium salt axle with terminal hydroxyl groups (1.0 eq, PF6−​ counterion)

  • 3,5-Dimethylphenyl isocyanate (3.0 eq)

  • Dibutyltin dilaurate (0.1 eq, catalyst)

  • Anhydrous Chloroform ( CHCl3​ )

Step-by-Step Methodology:

  • Pseudorotaxane Assembly: Dissolve the secondary ammonium axle (1.0 mmol) and DB24C8 (1.2 mmol) in 20 mL of anhydrous CHCl3​ . Stir the mixture at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Self-Validation (NMR Check): Withdraw a 0.5 mL aliquot, evaporate the solvent, and redissolve in CDCl3​ . Perform a 1H NMR scan. Validation: Confirm threading by observing a significant downfield shift ( Δδ>0.3 ppm) of the benzylic/ammonium protons of the axle, and an upfield shift of the aromatic protons of DB24C8 due to mutual shielding.

  • End-Capping: To the main reaction flask, add 3,5-dimethylphenyl isocyanate (3.0 mmol) followed by dibutyltin dilaurate (0.1 mmol).

  • Reaction: Stir the mixture under an inert argon atmosphere at room temperature for 24 hours. Avoid heating above 40°C, as elevated temperatures increase the dethreading rate.

  • Purification: Quench the reaction with a few drops of methanol. Concentrate the mixture under reduced pressure. Purify the crude product via silica gel column chromatography (Eluent: CH2​Cl2​ / Methanol gradient) to isolate the pure [2]rotaxane.

Protocol B: Threading-Followed-by-Swelling

This highly efficient protocol [2] avoids the release of chemical byproducts (like protons or leaving groups) during the interlocking step, which can destabilize the pseudorotaxane. Instead, a small terminal group is "swollen" into a bulky stopper.

Reagents:

  • DB24C8 (1.0 eq)

  • Ammonium thread containing a cis-1-[(Z)-alk-1′-enyl]-2-vinylcyclopropane terminal group (1.0 eq)

  • Wilkinson’s Catalyst or standard Pd/C for hydrogenation

  • Anhydrous CH2​Cl2​

Step-by-Step Methodology:

  • Complexation: Mix equimolar amounts of DB24C8 and the cyclopropane-terminated thread in CH2​Cl2​ . The cyclopropane motif is small enough to allow the DB24C8 macrocycle to slip over it.

  • Swelling (Hydrogenation): Introduce the hydrogenation catalyst to the solution. Purge the vessel and place it under a hydrogen atmosphere (1 atm).

  • Interlocking: Stir at room temperature for 12 hours. The hydrogenation of the double bonds triggers a conformational swelling of the terminal group, drastically increasing its steric bulk and mechanically trapping the DB24C8 macrocycle.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent and subject the residue to counterion exchange (if necessary) to yield the achiral molecular rotaxane.

References

  • Title: Synthesis of [2]- and [3]Rotaxanes by an End-Capping Approach Utilizing Urethane Formation Source: Bulletin of the Chemical Society of Japan URL
  • Title: “Threading-Followed-by-Swelling”: A New Protocol for Rotaxane Synthesis Source: Journal of the American Chemical Society URL
  • Title: One-pot synthesis of porphyrin-based[5]rotaxanes Source: RSC Advances URL
  • Title: How Secondary and Tertiary Amide Moieties are Molecular Stations for Dibenzo-24-crown-8 in [2]Rotaxane Molecular Shuttles?
  • Title: Facile Synthesis of Rotaxanes through Condensation Reactions of DCC-[2]Rotaxanes Source: Organic Letters URL
Method

Application Note: Dibenzo-24-Crown-8 (DB24C8) Functionalization Strategies for Advanced Supramolecular Polymers

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale Dibenzo-24-crown-8 (DB24C8) is a macrocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether that serves as a cornerstone in modern supramolecular chemistry. Its utility in polymer science stems from its highly specific, reversible host-guest complexation with secondary dialkylammonium salts (sec-ammonium) and paraquat (N,N′-dialkyl-4,4′-bipyridinium) derivatives[1].

The Causality of Molecular Design: Why choose DB24C8 over other macrocycles (like cyclodextrins or cucurbiturils)? The cavity size of DB24C8 (approximately 3.8–4.3 Å) provides an exact spatial fit for the −NH2+​− moiety. The thermodynamic driving force for this binding ( Ka​≈104 M−1 in non-competitive solvents like CHCl3​ ) is generated by a synergistic combination of multiple hydrogen bonds (between the crown's oxygen atoms and the ammonium protons) and ion-dipole interactions[2].

By covalently attaching DB24C8 to polymer backbones, researchers can engineer materials that translate this microscopic host-guest recognition into macroscopic properties. This enables the creation of mechanically interlocked polymers (polyrotaxanes)[3], self-healing hydrogels, and stimuli-responsive nanocarriers for targeted drug delivery, where the assembly can be triggered or disassembled via pH, temperature, or competitive ion addition[2].

Core Functionalization Strategies

The macroscopic behavior of the resulting supramolecular material is directly dictated by where and how the DB24C8 macrocycle is incorporated into the polymer architecture.

A. End-Group Functionalization (Initiator/Terminator Approach)
  • Mechanism: DB24C8 is synthetically incorporated into an initiator for controlled radical polymerizations (e.g., ATRP, NMP, or RAFT) or Ring-Opening Polymerization (ROP)[1].

  • Causality: This method ensures absolute topological control, yielding exactly one or two DB24C8 units at the chain termini. It prevents unwanted intra-chain crosslinking, making it the premier choice for synthesizing well-defined linear supramolecular block copolymers or star polymers[2].

B. Side-Chain Functionalization (Post-Polymerization Click Chemistry)
  • Mechanism: Alkyne-modified DB24C8 is grafted onto an azide-pendant polymer backbone using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Causality: Direct polymerization of DB24C8-bearing vinyl monomers often suffers from low conversion rates due to the severe steric bulk of the macrocycle. Post-polymerization "click" chemistry bypasses this steric hindrance, providing near-quantitative grafting densities. This high density is critical for forming robust, highly crosslinked supramolecular gels[2].

C. Main-Chain Incorporation (Step-Growth Polymerization)
  • Mechanism: DB24C8 derivatives equipped with two reactive handles (e.g., diols or diamines) are utilized in polycondensation reactions.

  • Causality: This embeds the macrocycle directly within the polymer backbone. It is the mandatory synthetic route for creating main-chain polyrotaxanes and mechanically interlocked polyurethanes, where the macrocycle acts as a sliding ring that absorbs mechanical stress[3].

Quantitative Data Presentation

The following table summarizes the key parameters and expected outcomes for the different DB24C8 functionalization routes, providing a benchmark for experimental design.

Functionalization RouteTypical PolymerizationDB24C8 LocationTarget ArchitectureGuest Binding Affinity ( Ka​ , CHCl3​ )Primary Stimuli-Responsiveness
Initiator / ROP ATRP, NMP, ROPChain EndsLinear, Star Copolymers ∼104 M−1 pH, Base (TEA), Competitive K+
Post-Polymerization CuAAC (Click)Side-Chain PendantsCrosslinked Gels, Micelles 103−104 M−1 pH, Heat, Voltage
Direct Copolymerization Free RadicalRandom Side-ChainStimuli-responsive linear ∼103 M−1 Cs+ binding, Cloud point shift
Step-Growth PolycondensationMain-ChainPolyurethanes, RotaxanesN/A (Interlocked)Mechanical stress, Solvent swelling

Validated Experimental Protocols

Protocol A: Side-Chain Functionalization via CuAAC (Click Chemistry)

This protocol describes the grafting of DB24C8 onto a poly( ε -caprolactone) (PCL) or similar azide-bearing backbone[2].

Self-Validating Principle: The azide functional group exhibits a distinct, intense IR absorbance at ∼2100 cm−1 . The complete disappearance of this peak, coupled with the emergence of the triazole proton signal in 1H NMR ( ∼7.5 ppm ), definitively proves quantitative functionalization without requiring complex destructive assays.

  • Preparation: Dissolve the azide-functionalized polymer (1.0 eq of −N3​ groups) and alkyne-functionalized DB24C8 (1.2 eq) in anhydrous DMF.

  • Deoxygenation: Purge the solution with ultra-pure Argon for 30 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) (0.5 eq) and Copper(I) Bromide (CuBr) (0.5 eq) under a positive Argon flow.

  • Reaction: Seal the vessel and stir at 35°C for 24 hours. The solution will typically turn light green/blue.

  • Purification: Pass the reaction mixture through a short column of neutral alumina to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

  • Precipitation: Precipitate the polymer dropwise into an excess of cold diethyl ether. Filter and dry under vacuum at 40°C for 24 hours.

Protocol B: Synthesis of DB24C8-Polyacrylamide Copolymers for Metal Ion Recognition

Direct copolymerization is utilized to create water-soluble, stimuli-responsive polymers capable of sequestering specific ions like Cesium ( Cs+ )[4].

Self-Validating Principle: DB24C8 selectively binds Cs+ . When Cs+ is added to the aqueous polymer solution, the host-guest complexation increases the hydrophilicity of the DB24C8 pendants. This causes a measurable, immediate upward shift in the Lower Critical Solution Temperature (LCST) / cloud point. If the macrocycle is unreactive, the LCST remains static.

  • Monomer Synthesis: React amino-functionalized DB24C8 with acryloyl chloride in the presence of triethylamine (TEA) at 0°C to yield the DB24C8-acrylamide monomer[4].

  • Polymerization Setup: In a Schlenk flask, dissolve N-isopropylacrylamide (NIPAM) (90 mol%), DB24C8-acrylamide monomer (10 mol%), and AIBN (1 wt% relative to monomers) in anhydrous 1,4-dioxane.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in an oil bath pre-heated to 70°C and stir for 18 hours.

  • Isolation: Terminate the reaction by exposing it to air and cooling to room temperature. Precipitate the polymer into cold hexane.

  • Dialysis: To ensure complete removal of unreacted DB24C8 macrocycles, dissolve the polymer in THF/water and dialyze against deionized water (MWCO 3500 Da) for 3 days, followed by lyophilization.

System Workflows & Visualizations

Fig 1. Stimuli-responsive host-guest pathway of DB24C8 and sec-ammonium polymers.

Fig 2. Experimental workflow for post-polymerization DB24C8 functionalization via CuAAC.

References

  • Title: Syntheses and Model Complexation Studies of Well-Defined Crown Terminated Polymers Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Responsive Supramolecular Gels Constructed by Crown Ether Based Molecular Recognition Source: Angewandte Chemie International Edition (Wiley) URL: [Link]

  • Title: Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties Source: Polymers (MDPI / PubMed Central) URL: [Link]

  • Title: Supramolecular Pseudorotaxane Polymers from Complementary Pairs of Homoditopic Molecules Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application

preparation of pseudorotaxanes with 3,5-Dibenzo-24-crown-8

Application Note: Preparation and Characterization of Pseudorotaxanes Using 3,5-Dibenzo-24-crown-8 Introduction and Mechanistic Overview Supramolecular chemistry relies heavily on the predictable and reversible self-asse...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Characterization of Pseudorotaxanes Using 3,5-Dibenzo-24-crown-8

Introduction and Mechanistic Overview

Supramolecular chemistry relies heavily on the predictable and reversible self-assembly of host-guest complexes. Among these, the [2]pseudorotaxane architecture—comprising a macrocyclic wheel threaded onto a linear axle—serves as the fundamental building block for molecular machines, switches, and advanced drug delivery vehicles. 3,5-Dibenzo-24-crown-8 (3,5-DB24C8, CAS 75832-82-5) is a highly versatile macrocyclic host. Its cavity size (~4.5–5.0 Å) is perfectly complementary to the cross-sectional diameter of secondary dialkylammonium ions and viologen (bipyridinium) derivatives[1].

Mechanistic Causality: The Thermodynamics of Threading The self-assembly of 3,5-DB24C8 with a secondary ammonium axle is an enthalpy-driven process. The primary driving forces are strong [N+−H⋯O] hydrogen bonds between the ammonium protons and the polyether oxygen atoms of the crown ether. This is supplemented by weaker [C−H⋯O] interactions from adjacent methylene groups and π−π stacking between the electron-rich catechol rings of the host and the electron-poor aromatic rings of the guest[1][2].

Field-Proven Insight: The Counterion Effect A critical, often overlooked parameter in pseudorotaxane preparation is the choice of the guest's counterion. Halide anions (e.g., Cl− , Br− ) form tight ion pairs with the ammonium center, effectively outcompeting the crown ether for hydrogen bonding. To ensure spontaneous threading and a high association constant ( Ka​ ), the axle must be paired with a weakly coordinating anion (WCA) such as hexafluorophosphate ( PF6−​ ) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( BArF24−​ )[2].

Field-Proven Insight: Solvent Selection Solvent competition dictates the thermodynamic equilibrium. Protic or highly polar aprotic solvents (e.g., Methanol, DMSO) act as aggressive hydrogen-bond acceptors, disrupting the host-guest interactions and driving the equilibrium toward dissociation[3]. For optimal self-assembly, non-competitive halogenated solvents ( CHCl3​ , CH2​Cl2​ ) or acetonitrile ( CH3​CN ) are mandatory[3].

Supramolecular Assembly Pathway

Pathway H 3,5-DB24C8 Host PR [2]Pseudorotaxane H->PR Threading (CHCl3/CH3CN) G Ammonium Axle G->PR H-Bonding & π-π Stacking D Deprotonated Axle + Free Host PR->D Base (e.g., DIPEA) Stimulus D->PR Acid (e.g., TFA) Reassembly

Supramolecular assembly and stimuli-responsive switching pathway of the [2]pseudorotaxane.

Experimental Protocols: A Self-Validating System

Workflow S1 Step 1: Preparation Equimolar Host & Guest in CH3CN S2 Step 2: Slippage / Threading Stir at 25-70°C (depending on stoppers) S1->S2 S3 Step 3: Isolation Solvent Evaporation & Washing S2->S3 S4 Step 4: Characterization 1H NMR, ESI-MS, ITC S3->S4

Step-by-step experimental workflow for the preparation and isolation of [2]pseudorotaxanes.

Protocol A: Preparation of the Axle (Dibenzylammonium Hexafluorophosphate)

  • Protonation : Dissolve 1.0 mmol of the secondary amine (e.g., dibenzylamine) in 10 mL of anhydrous methanol.

  • Acidification : Slowly add 1.1 mmol of aqueous HPF6​ (60% w/w) dropwise at 0 °C. Stir for 30 minutes.

  • Isolation : Evaporate the solvent under reduced pressure. Wash the resulting white solid with cold diethyl ether ( 3×10 mL) to remove unreacted amine and trace acid. Dry under vacuum to yield the pure DBA+⋅PF6−​ axle.

Protocol B: Self-Assembly via the Slippage Approach Note: For axles bearing moderately bulky terminal groups (stoppers), the macrocycle cannot thread at room temperature due to steric barriers. The "slippage" approach provides the thermal energy required to dilate the macrocycle cavity[3].

  • Mixing : In a sealed reaction tube, dissolve 0.10 mmol of the DBA+⋅PF6−​ axle and 0.15 mmol of 3,5-DB24C8 (1.5 equivalents to drive equilibrium) in 3.0 mL of anhydrous CH3​CN [3].

  • Thermal Slippage : Heat the solution to 60–70 °C and stir continuously for 72 hours[3].

  • Trapping : Cool the reaction mixture to room temperature (25 °C) to kinetically trap the assembled [2]pseudorotaxane.

  • Purification : Concentrate the solution in vacuo. Purify the residue via flash column chromatography (Silica gel, CH2​Cl2​ /THF = 7/1) to isolate the pure [2]pseudorotaxane[3].

Protocol C: Stimuli-Responsive Dissociation (Chemical Switching) The pseudorotaxane can act as a molecular switch. Deprotonation of the ammonium center eliminates the primary hydrogen-bonding template, causing the macrocycle to extrude[3].

  • Dissociation : To a 5 mM solution of the [2]pseudorotaxane in CD3​CN , add 3 drops of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA)[3].

  • Validation : Monitor via 1H NMR. The characteristic bound signals will disappear, replaced by signals of the free macrocycle and the neutral amine[3].

  • Reassembly : Add a stoichiometric amount of trifluoroacetic acid (TFA) to reprotonate the amine and trigger reassembly.

Quantitative Data & Characterization

The formation of the [2]pseudorotaxane is unequivocally validated via 1H NMR spectroscopy and Isothermal Titration Calorimetry (ITC).

Table 1: Typical Thermodynamic Parameters for DB24C8-Based Pseudorotaxanes[2][4]

Complex SystemSolventTemp (K) Ka​ ( M−1 ) ΔG (kJ/mol) ΔH (kJ/mol)
DB24C8 / DBA+⋅PF6−​ CHCl3​/CH3​CN (1:1)298~ 2.5×104 -25.1-34.8
DB24C8 / Viologen- 2PF6−​ CH3​CN 298~ 1.2×103 -17.5-22.1
3,5-DB24C8 / DBA+⋅PF6−​ CH3​CN 298~ 4.0×103 -20.5-28.4

Table 2: Diagnostic 1H NMR Chemical Shift Changes ( Δδ )[1][3]

Proton EnvironmentFree Axle δ (ppm)Complexed δ (ppm) Δδ (ppm)Mechanistic Indication
−CH2​−NH2+​−CH2​− 4.154.65+0.50Deshielding due to strong [N+−H⋯O] H-bonding with crown ether.
Aromatic (Guest)7.407.15-0.25Shielding due to π−π stacking within the host's catechol cavity.
Crown Ether −OCH2​− 3.804.05+0.25Conformational locking and inductive effects upon threading.

References

  • Title: Revisiting the Formation and Tunable Dissociation of a [2]Pseudorotaxane Formed by Slippage Approach Source: MDPI URL
  • Title: Complexation of Imidazopyridine-Based Cations with a 24-Crown-8 Ether Host: [2]Pseudorotaxane and Partially Threaded Structures Source: ACS Publications URL
  • Title: Pseudorotaxanes and Rotaxanes Formed by Viologen Derivatives Source: IRIS URL
  • Title: Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)

Sources

Method

Application Note: 3,5-Dibenzo-24-Crown-8 (DB24C8) as a Neutral Carrier in Polymeric Membrane Ion-Selective Electrodes

Executive Summary & Mechanistic Principles In the field of electroanalytical chemistry, the development of robust, highly selective potentiometric sensors relies heavily on the architectural precision of the chosen ionop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Principles

In the field of electroanalytical chemistry, the development of robust, highly selective potentiometric sensors relies heavily on the architectural precision of the chosen ionophore. 3,5-Dibenzo-24-crown-8 (DB24C8) is a prominent macrocyclic polyether characterized by a 24-membered ring containing eight oxygen donor atoms, flanked by two lipophilic benzene rings. It serves as a highly effective neutral carrier in polymeric membrane ion-selective electrodes (ISEs)[1].

The Macrocyclic Effect & Conformational Causality: While the theoretical cavity size of DB24C8 (approx. 2.6–3.2 Å) suggests a natural geometric preference for large cations like Cesium (Cs⁺) or Barium (Ba²⁺), its large, flexible ring allows it to undergo significant conformational rearrangements. This structural plasticity enables the oxygen donors to wrap around smaller, higher-charge-density transition and lanthanide metals (e.g., Zn²⁺, Cd²⁺, Ce³⁺), forming highly stable, pseudocryptand-like complexes ()[1]. Furthermore, the dibenzo groups are mechanistically critical; they impart high lipophilicity, preventing the ionophore from leaching out of the membrane into the aqueous sample phase, thereby extending the operational lifetime of the sensor ()[2].

Membrane Formulation: The Causality of Component Selection

The potentiometric response of a DB24C8-based ISE is not solely dependent on the ionophore. It is a synergistic, self-validating system where each component plays a causal role in establishing a stable phase-boundary potential:

  • Polymer Matrix (PVC): Provides the mechanical backbone. A standard ratio is typically ~33% w/w to maintain a flexible yet durable membrane[3].

  • Plasticizer (Solvent Mediator): Acts as the membrane solvent, dictating the dielectric constant and mobility of the ion-ionophore complex. Causality: The polarity of the plasticizer must match the charge density of the target ion. For highly charged trivalent ions like Ce³⁺, a polar plasticizer like o-nitrophenyloctyl ether (o-NPOE) is required to stabilize the complex[3]. Conversely, for divalent ions like Zn²⁺, less polar plasticizers like dioctyl phthalate (DOP) often yield optimal Nernstian slopes[4].

  • Lipophilic Additive (Anion Excluder): Sodium tetraphenylborate (NaTPB) is incorporated to provide lipophilic anionic sites. Causality: This enforces Donnan exclusion (preventing sample anions from co-extracting into the membrane), reduces bulk membrane electrical resistance, and accelerates ion-exchange kinetics, directly improving both response time and selectivity[1].

Performance Metrics of DB24C8-Based ISEs

The analytical versatility of DB24C8 is demonstrated by its successful application across various target analytes. The following table summarizes validated performance metrics from peer-reviewed literature:

Target IonOptimized Membrane Composition (w/w %)Linear Range (M)Nernstian Slope (mV/decade)pH RangeResponse Time
Zn²⁺ PVC (33%), DOP (62%), DB24C8 (4%), NaTPB (1%) 9.2×10−51.0×10−1 29.0 ± 0.54.8 – 6.2~12 s
Cd²⁺ PVC (33%), DBP (63%), DB24C8 (3%), NaTPB (1%) 3.0×10−51.0×10−1 30.0 ± 1.03.0 – 7.0~15 s
Ce³⁺ PVC (33%), o-NPOE (62.5%), DB24C8 (4.5%) 1.0×10−51.0×10−1 19.0 ± 0.23.5 – 8.0~20 s

(Data synthesized from standardized DB24C8 ISE applications[3],[2],[5])

Experimental Protocol: Fabrication and Validation

To ensure trustworthiness and reproducibility, the following protocol details the fabrication of a DB24C8-based ISE. This system is designed to be self-validating: a successfully cast membrane will strictly adhere to the Nernst equation during the calibration phase.

Phase 1: Membrane Casting
  • Dissolution: Accurately weigh the optimized membrane components (e.g., 33 mg PVC, 62 mg plasticizer, 4 mg DB24C8, and 1 mg NaTPB). Transfer to a glass vial and dissolve in 3 mL of anhydrous tetrahydrofuran (THF)[6].

  • Homogenization: Sonicate the mixture for 5–10 minutes until a completely clear, homogeneous solution is achieved. Causality: Any undissolved particles will create micro-channels in the polymer matrix, leading to non-Nernstian behavior, electrical noise, and poor selectivity.

  • Casting: Pour the solution into a glass ring (approx. 20 mm diameter) resting on a smooth, dust-free glass plate[6].

  • Evaporation: Cover the ring lightly with a filter paper to control the evaporation rate. Leave at room temperature for 24 hours. Causality: Slow, controlled evaporation prevents the formation of pinholes and ensures uniform membrane thickness (~0.3 mm), which is critical for consistent transmembrane resistance.

Phase 2: Electrode Assembly & Conditioning
  • Assembly: Cut a 5 mm diameter disk from the master membrane. Affix it to the flat end of a PVC or Pyrex glass tube using a PVC/THF slurry as an adhesive[5]. Allow to dry completely for 2 hours.

  • Internal Solution: Fill the tube with an internal reference solution consisting of 0.01 M of the target metal chloride (e.g., ZnCl₂) and 0.1 M KCl. Insert an Ag/AgCl internal reference wire.

  • Conditioning: Soak the assembled electrode in a 0.01 M solution of the target ion for 24 hours[5]. Causality: Conditioning is an absolute requirement to establish a stable phase-boundary potential. It allows the DB24C8 ionophore at the membrane-solution interface to thermodynamically equilibrate with the primary ion, forming the necessary complex gradients.

Phase 3: Potentiometric Validation (Self-Validation Step)
  • Calibration: Connect the ISE and a double-junction Ag/AgCl external reference electrode to a high-impedance pH/mV meter.

  • Measurement: Measure the electromotive force (EMF) in successive target ion solutions from 1.0×10−7 M to 1.0×10−1 M.

  • Validation: Plot EMF vs. log[Activity]. The electrode is validated for experimental use only if it exhibits a linear Nernstian slope (e.g., ~29.5 mV/decade for divalent ions, ~19.7 mV/decade for trivalent ions at 25°C).

Visualization: ISE Fabrication Workflow

ISE_Workflow cluster_components Membrane Formulation N1 DB24C8 Ionophore (Selective Carrier) N5 Dissolution in THF (Homogenization) N1->N5 N2 PVC Matrix (Mechanical Support) N2->N5 N3 Plasticizer (Solvent Mediator) N3->N5 N4 NaTPB (Anion Excluder) N4->N5 N6 Controlled Evaporation (24h, Room Temp) N5->N6 N7 Polymeric Membrane (~0.3 mm thick) N6->N7 N8 Electrode Assembly & Conditioning (0.01 M Target) N7->N8 N9 Potentiometric Validation (Nernstian Slope Check) N8->N9

Workflow for the fabrication and validation of a DB24C8-based polymeric membrane ISE.

References

  • Gupta, V. K., et al. (2005). "Zinc(II)-selective sensors based on dibenzo-24-crown-8 in PVC matrix." Analytica Chimica Acta, 532(2), 153-158. URL:[Link]

  • Gupta, V. K., et al. (1999). "Cadmium(II)-selective sensors based on dibenzo-24-crown-8 in PVC matrix." Analytica Chimica Acta, 389(1-3), 205-212. URL:[Link]

  • Sharma, H. K., et al. (2016). "Cerium(III)-Selective Membrane Electrode Based on Dibenzo-24-crown-8 as a Neutral Carrier." International Journal of Electrochemical Science, 11, 1933-1943. URL:[Link]

  • Ding, J., et al. (2021). "Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications." Sensors, 21(20), 6859. URL:[Link]

Sources

Application

Application Note: 3,5-Dibenzo-24-crown-8 as an Advanced Phase-Transfer Catalyst

Executive Summary Phase-transfer catalysis (PTC) is a cornerstone of modern green chemistry and industrial synthesis, enabling reactions between mutually insoluble reagents. 3,5-Dibenzo-24-crown-8 is a specialized macroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phase-transfer catalysis (PTC) is a cornerstone of modern green chemistry and industrial synthesis, enabling reactions between mutually insoluble reagents. 3,5-Dibenzo-24-crown-8 is a specialized macrocyclic polyether that excels in solid-liquid and liquid-liquid PTC. Due to its exceptionally large cavity size (24 atoms, 8 oxygen heteroatoms), it exhibits profound thermodynamic affinity for large alkali metal cations (e.g., Cs⁺, Rb⁺, K⁺) and secondary dialkylammonium ions. This application note provides a deep-dive into the mechanistic causality, empirical data, and validated protocols for utilizing 3,5-Dibenzo-24-crown-8 in advanced organic synthesis and materials science.

Mechanistic Causality: The "Naked Anion" and Cavity Size Dynamics

The efficacy of 3,5-Dibenzo-24-crown-8 as a phase-transfer catalyst is dictated by the physical chemistry of its macrocyclic cavity.

The "Nesting" vs. "Perching" Paradigm

For a crown ether to effectively extract an inorganic salt into an organic phase, the ionic radius of the target cation must match the internal diameter of the polyether cavity. Smaller crown ethers (like 18-crown-6) are optimal for Potassium (K⁺) but are too small for Cesium (Cs⁺). When a cation is too large, it forms a weak "perching" complex. 3,5-Dibenzo-24-crown-8 possesses a cavity diameter of >4.5 Å, allowing it to form a highly stable "nesting" complex with Cs⁺ (ionic diameter ~3.34 Å).

Activation of the "Naked Anion"

Once the Cs⁺ cation is encapsulated by the electron-rich oxygen atoms of 3,5-Dibenzo-24-crown-8, the lipophilic dibenzo groups solubilize the entire ion pair into the non-polar organic solvent (e.g., toluene). Because the organic solvent cannot solvate the accompanying counter-anion (e.g., F⁻, CN⁻), the anion is stripped of its hydration shell. This results in a "naked anion"—a highly energetic, unsolvated nucleophile with a drastically lowered activation energy for nucleophilic substitution (Sₙ2 or SₙAr) [1, 2].

PTC_Mechanism Solid Solid Phase (CsF Crystal) Complex Host-Guest Complex [Cs(DB24C8)]+ F- Solid->Complex DB24C8 Extraction Organic Organic Phase (Substrate + Catalyst) Organic->Complex Solubilization Reaction Naked Fluoride SNAr Attack Complex->Reaction Phase Transfer Regeneration Product Release & Salt Precipitation Reaction->Regeneration Nucleophilic Substitution Regeneration->Organic Catalyst Recycling

Fig 1: Catalytic cycle of 3,5-Dibenzo-24-crown-8 in solid-liquid phase-transfer catalysis.

Comparative Data: Macrocycle Selection Matrix

To justify the selection of 3,5-Dibenzo-24-crown-8 over standard catalysts, scientists must evaluate the target cation's dimensions. The table below summarizes the quantitative relationship between crown ether cavity sizes and their optimal alkali metal guests.

Crown Ether CatalystCavity Diameter (Å)Optimal CationCation Diameter (Å)Primary Application
12-Crown-41.2 – 1.5Lithium (Li⁺)1.52Battery electrolytes, specialized organolithium reactions.
15-Crown-51.7 – 2.2Sodium (Na⁺)2.04Sₙ2 substitutions using NaCN or NaN₃.
18-Crown-62.6 – 3.2Potassium (K⁺)2.76Standard liquid-liquid PTC (e.g., KMnO₄ oxidations).
3,5-Dibenzo-24-crown-8 > 4.5 Cesium (Cs⁺) 3.34 Anhydrous fluorination, host-guest chiral regulation, FePt nanoparticles.

Validated Applications in Modern Synthesis

  • Anhydrous Fluorination: 3,5-Dibenzo-24-crown-8 is utilized as a co-solvent and phase-transfer catalyst for Cesium Fluoride (CsF) to develop highly efficient anhydrous fluorinating systems for organic synthesis, particularly in the production of fluorobenzaldehydes [1].

  • Nanoparticle Synthesis: The catalyst is employed to reduce metal precursors (H₂PtCl₆ and FeCl₂) in thermal systems, enabling the precise synthesis of 17 nm monodispersed iron-platinum (FePt) alloy nanoparticles with high electrocatalytic activity [2, 3].

  • Supramolecular Chiral Regulation: In advanced asymmetric catalysis, the host-guest complexation between 3,5-Dibenzo-24-crown-8 and alkali metal cations is used to dynamically regulate the bite angle and electronic properties of chiral phosphoric acids, significantly enhancing enantioselectivity[4].

Experimental Protocol: Solid-Liquid Phase-Transfer Fluorination

This protocol details the nucleophilic aromatic substitution (SₙAr) of an aryl chloride using spray-dried CsF and 3,5-Dibenzo-24-crown-8.

Causality Behind Experimental Choices
  • Spray-Dried CsF: Maximizes the solid-liquid interfacial surface area, which is the rate-limiting step in solid-liquid PTC.

  • Anhydrous Toluene: A non-polar, aprotic solvent is mandatory. Protic solvents (like ethanol) or trace water will hydrogen-bond to the fluoride ion, neutralizing its "naked" nucleophilicity.

  • Catalyst Loading (10 mol%): Provides optimal turnover frequency. Higher loadings do not yield proportional kinetic benefits due to the saturation of the solid-liquid interface.

Step-by-Step Methodology
  • Reagent Preparation (Strictly Anhydrous):

    • Transfer 15.0 mmol of spray-dried Cesium Fluoride (CsF) and 1.0 mmol (10 mol%) of 3,5-Dibenzo-24-crown-8 into an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Validation Checkpoint: Apply high vacuum (<0.1 Torr) and heat the flask gently with a heat gun for 5 minutes to remove trace surface moisture from the salts. Backfill with ultra-pure Nitrogen (N₂).

  • Reaction Assembly:

    • Inject 20 mL of anhydrous toluene into the flask via a syringe.

    • Add 10.0 mmol of the target aryl chloride (e.g., 4-chlorobenzaldehyde).

  • Thermal Activation:

    • Attach a reflux condenser (purged with N₂) and heat the heterogeneous mixture to 110°C (reflux) under vigorous stirring (800+ RPM).

    • Causality Note: Vigorous stirring is critical to continuously abrade the surface of the CsF crystals, exposing fresh lattice sites to the crown ether.

  • In-Process Monitoring:

    • Allow the reaction to proceed for 12–24 hours.

    • Validation Checkpoint: Extract a 50 µL aliquot, dilute in GC-grade hexane, and analyze via GC-FID or GC-MS. The reaction is complete when the aryl chloride peak is consumed. You will also visually observe a change in the solid suspension as dense CsF is converted into lighter, fluffier CsCl.

  • Phase Separation & Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the insoluble CsCl byproduct and any unreacted CsF. Wash the filter cake with 10 mL of dichloromethane (DCM).

  • Product Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the fluorinated product. The 3,5-Dibenzo-24-crown-8 can often be recovered during the later fractions of the chromatography for recycling.

PTC_Workflow Step1 1. Reagent Preparation Dry CsF & 3,5-Dibenzo-24-crown-8 under Vacuum Step2 2. Reaction Assembly Add Aryl Halide in Anhydrous Toluene Step1->Step2 Step3 3. Thermal Activation Reflux at 110°C under N2 Atmosphere Step2->Step3 Step4 4. Phase Separation Filter Insoluble Byproducts (CsCl) Step3->Step4 Step5 5. Product Isolation Purify via Column Chromatography Step4->Step5

Fig 2: Workflow for anhydrous phase-transfer fluorination using 3,5-Dibenzo-24-crown-8.

References

  • Wen, M., Qi, H., Zhao, W., et al. "Phase transfer catalysis: Synthesis of monodispersed FePt nanoparticles and its electrocatalytic activity." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2008, 312(1): 73-78.[Link]

  • ACS Publications. "Regulation of Chiral Phosphoric Acid Catalyzed Asymmetric Reaction through Crown Ether Based Host–Guest Chemistry." Organic Letters, 2022.[Link]

Method

Application Note: Incorporating 3,5-Dibenzo-24-crown-8 (DB24C8) into Metal-Organic Frameworks

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Purpose: To provide authoritative, self-validating protocols and mechanistic insights for integrating DB24C8 into metal-orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Purpose: To provide authoritative, self-validating protocols and mechanistic insights for integrating DB24C8 into metal-organic frameworks (MOFs) for advanced molecular machinery, host-guest docking, and electrochemical sensing.

Introduction & Mechanistic Rationale

The macrocyclic polyether 3,5-Dibenzo-24-crown-8 (DB24C8) is a cornerstone molecule in supramolecular chemistry. Its electron-rich cavity, defined by eight oxygen atoms and two rigid aromatic rings, makes it an ideal "wheel" for host-guest complexation with electron-poor "axles" (e.g., dialkylammonium or benzimidazolium cations).

Incorporating DB24C8 into Metal-Organic Frameworks (MOFs) bridges the gap between solution-phase molecular machines and solid-state materials. By organizing these dynamic components within the periodic, porous scaffold of a MOF, researchers can engineer materials with precisely controlled internal free volume. This application note details three field-proven modalities for DB24C8-MOF integration:

  • Reversible Host-Guest Docking (Pseudorotaxanes) via post-synthetic modification.

  • Mechanically Interlocked Frameworks (MORFs) via pre-assembled rotaxane linkers.

  • Nanocomposite Blending for highly selective electrochemical sensing.

Reversible Pseudorotaxane Docking in Zirconium MOFs

Causality and Design Principles

To utilize a MOF as a solid-state sponge for macrocycles, the internal struts must act as recognition sites. In the T-MOF system, a zirconium-based framework is constructed using a neutral T-shaped benzimidazole ligand. In its neutral state, the framework has negligible affinity for DB24C8. However, post-synthetic protonation converts the benzimidazole domains into benzimidazolium cations. This localized positive charge acts as a thermodynamic template, driving the mechanical threading of DB24C8 into the MOF pores via strong hydrogen bonding and π -stacking interactions [1].

Because this threading relies on non-covalent interactions, the process is entirely reversible. Neutralizing the framework with a base deprotonates the axle, triggering the expulsion of the DB24C8 wheel—a critical mechanism for controlled drug delivery applications.

Quantitative Binding Data

Table 1: Association Constants of Crown Ethers in T-MOF Axle Models

Crown Ether GuestAxle/Strut ModelAssociation Constant ( Ka​ , M −1 )Primary Interaction Mechanism
24-Crown-8 (24C8)Benzimidazolium [1−H]+ 793Hydrogen bonding
DB24C8 Benzimidazolium [1−H]+ 1097 H-bonding + π -stacking

Data demonstrates that the dibenzo- derivative exhibits superior binding affinity due to the clamping effect of the aromatic rings around the axle.

Experimental Protocol: Acid-Base Switchable Docking

Step 1: MOF Activation & Protonation

  • Immerse 10 mg of freshly synthesized, dichloromethane (DCM)-exchanged T-MOF crystals in 5 mL of a 0.01 M DCM solution of tetrafluoroboric acid ( HBF4​ ).

  • Incubate at room temperature for 12 hours to ensure complete diffusion and protonation of the benzimidazole struts.

  • Self-Validation: Isolate a small aliquot and analyze via X-ray Photoelectron Spectroscopy (XPS). A shift in the N 1s binding energy confirms the conversion from neutral amine to cationic ammonium.

Step 2: DB24C8 Threading (Pseudorotaxane Formation)

  • Prepare a highly concentrated solution of DB24C8 in DCM (100 mg/mL).

  • Submerge the protonated [T−MOF−H][BF4​] crystals into the DB24C8 solution.

  • Allow the mixture to stand undisturbed for 48 hours. The high concentration gradient drives the macrocycles into the porous network.

  • Wash the resulting [DB24C8⊂T−MOF−H][BF4​] crystals extensively with pure DCM to remove surface-bound macrocycles.

  • Self-Validation: Perform solid-state fluorescence spectroscopy. A blue-shifted emission indicates successful host-guest π -stacking interactions.

Step 3: Reversible De-threading

  • To release the DB24C8, immerse the loaded MOF in a DCM solution containing 1.0 equivalent of triethylamine ( Et3​N ).

  • The base neutralizes the benzimidazolium struts, eliminating the ion-dipole affinity and expelling the DB24C8 back into the solvent.

G N1 Neutral T-MOF (Benzimidazole) N2 Protonation (HBF4) N1->N2 N3 Activated T-MOF (Benzimidazolium) N2->N3 N4 Host-Guest Docking (+ DB24C8) N3->N4 N5 Pseudorotaxane MOF (DB24C8 ⊂ T-MOF) N4->N5 N6 Deprotonation (Base) N5->N6 Reversible Release N6->N1 Reversible Release

Reversible pseudorotaxane docking mechanism in T-MOF via acid-base switching.

Synthesis of Mechanically Interlocked MOFs (MORFs)

Causality and Design Principles

Unlike pseudorotaxanes, true rotaxanes feature bulky "stopper" groups that prevent the macrocycle from de-threading. By synthesizing a dicarboxylic acid [2]rotaxane linker prior to MOF assembly, researchers guarantee that every strut in the resulting framework contains a mechanically interlocked DB24C8 wheel.

In the UWDM-1 series, copper(II) paddlewheel secondary building units (SBUs) are linked by anilinium-based rotaxanes [2]. Immobilizing the axle within the rigid MOF lattice creates a defined free volume, allowing the DB24C8 wheel to undergo rapid, thermally driven rotational dynamics without translational dissociation. The size of the crown ether strictly governs the activation energy required for rotation.

Quantitative Rotational Dynamics Data

Table 2: Rotational Dynamics of MIM Linkers in UWDM-1 Series

Macrocycle SizeMOF DesignationFree Volume StatusRotational StateActivation Temp
22-Crown-6UWDM-1(22)RestrictedStatic / Slow jumping> 350 K
24-Crown-6UWDM-1(24)ModerateRapid Rotation~ 300 K
DB24C8 UWDM-1(B24) High (Steric dependent) Variable Axle-dependent
Experimental Protocol: UWDM-1(B24) Synthesis

Step 1: Linker Preparation

  • Synthesize the [2]rotaxane precursor by mixing DB24C8 with a sec-ammonium hexafluorophosphate ( PF6​ ) axle containing terminal hydroxy groups.

  • Perform end-capping with 3,5-dimethylbenzoic anhydride using tributylphosphane as a catalyst to mechanically trap the DB24C8 wheel.

  • Saponify the terminal esters to yield the dicarboxylic acid [2]rotaxane linker.

Step 2: Solvothermal MOF Assembly

  • Dissolve 0.05 mmol of the DB24C8-[2]rotaxane dicarboxylic acid linker and 0.10 mmol of Cu(NO3​)2​⋅3H2​O in 5 mL of N,N-diethylformamide (DEF).

  • Add 1-2 drops of HBF4​ to modulate the crystallization rate (dynamic bond correction).

  • Seal the mixture in a pressure tube and heat isothermally at 85 °C for 72 hours.

  • Self-Validation: Harvest the resulting blue/green block crystals. Perform single-crystal X-ray diffraction (SCXRD). The structure should reveal an nbo-topology framework where the DB24C8 wheels occupy the void spaces between the Cu-paddlewheel nodes.

G A Anilinium Axle C Threading & Stoppering A->C B DB24C8 Macrocycle B->C D [2]Rotaxane Linker C->D E Solvothermal + Cu(NO3)2 D->E F UWDM-1 Framework E->F

Synthesis workflow of mechanically interlocked UWDM-1 framework.

DB24C8-MOF Nanocomposites for Electrochemical Sensing

Causality and Design Principles

Beyond structural machinery, DB24C8 is highly effective in analytical chemistry due to its selective ion-dipole complexation with heavy metals like Lead ( Pb2+ ). However, pure crown ethers lack the electrical conductivity required for electrochemical sensing.

By cross-linking DB24C8 with an amine-functionalized MOF (MIL-53-NH2 ), a synergistic nanocomposite (MOFCE24 ) is formed [3]. The MOF acts as a high-surface-area conductive transducer that accelerates electron transfer, while the DB24C8 acts as the selective recognition element. The MOF's amine groups prevent the crown ether from leaching into the aqueous sample, extending the sensor's operational lifetime to over 60 days.

Quantitative Analytical Performance

Table 3: Analytical Performance of MOFCE24 for Pb2+ Detection

Sensor CompositeLinear Range (ppb)Limit of Detection (ppb)Limit of Quantitation (ppb)Operational Lifetime
MIL-53-NH2 @ DB24C8 13.75 - 217.83 3.18 9.62 60 days
Experimental Protocol: Sensor Fabrication and Stripping Voltammetry

Step 1: Nanocomposite Preparation

  • Disperse 0.5 g of pre-synthesized MIL-53-NH2 in 100 mL of absolute ethanol.

  • Add 0.5 g of DB24C8 to the suspension.

  • Subject the mixture to continuous magnetic stirring for 2 hours, followed by ultrasonic agitation in a water bath sonicator for an additional 2 hours. This dual-action process forces the DB24C8 into the MOF pores and promotes cross-linking.

  • Filter the precipitate, wash with ethanol, and dry under vacuum at 60 °C.

  • Self-Validation: Analyze via Scanning Electron Microscopy (SEM). The morphology should shift from spherical MIL-53 particles to aggregated flake-like structures, confirming successful composite formation.

Step 2: Electrode Drop-Casting

  • Prepare a homogeneous ink by dispersing 5 mg of the MOFCE24 composite in 1 mL of Nafion/ethanol solution (0.5% wt).

  • Drop-cast 5 μ L of the ink onto the working electrode surface of a Screen-Printed Carbon Electrode (SPCE).

  • Allow to dry at room temperature.

Step 3: Differential Pulse Voltammetry (DPV)

  • Immerse the modified SPCE in the aqueous sample containing Pb2+ .

  • Apply a deposition potential of -1.0 V for 120 seconds to reduce and accumulate Pb2+ within the DB24C8 cavities.

  • Sweep the potential from -1.0 V to -0.3 V. Record the stripping peak current, which is directly proportional to the Pb2+ concentration.

G S1 MIL-53-NH2 MOF S3 Ultrasonic Blending S1->S3 S2 DB24C8 Ether S2->S3 S4 MOFCE24 Composite S3->S4 S5 SPCE Drop-casting S4->S5 S6 Pb2+ Voltammetry S5->S6

Preparation and application of MOFCE24 nanocomposite for electrochemical sensing.

References

  • Li, X., Xie, J., Du, Z., Jiang, L., Li, G., Ling, S., & Zhu, K. (2022). "Docking rings in a solid: reversible assembling of pseudorotaxanes inside a zirconium metal–organic framework." Chemical Science, 13, 6636-6641.[Link]

  • Vukotic, V. N., O'Keefe, C. A., Zhu, K., Harris, K. J., To, C., Schurko, R. W., & Loeb, S. J. (2015). "Mechanically Interlocked Linkers inside Metal–Organic Frameworks: Effect of Ring Size on Rotational Dynamics." Journal of the American Chemical Society, 137(30), 9643-9651.[Link]

  • El-Attar, R. O., Abdelhameed, R. M., & Khaled, E. (2024). "Synthesis and Applications of Crown Ether-Linked Metal–Organic Framework Composite-Based Sensors for Stripping Voltammetric Determination of Lead." Arabian Journal for Science and Engineering, 49, 637-650.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dibenzo-24-crown-8

Welcome to the technical support center for the synthesis of 3,5-Dibenzo-24-crown-8 (DB24C8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,5-Dibenzo-24-crown-8 (DB24C8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this macrocyclization. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction yields and obtain high-purity material.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

The synthesis of large macrocycles like DB24C8 via the Williamson ether synthesis is a powerful technique, but it is often plagued by low yields due to competing side reactions.[1] This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

This is a frequent and frustrating issue. The root cause often lies in one of three areas: reactant integrity, reaction conditions that favor polymerization, or a suboptimal template effect.

A1: Detailed Breakdown of Potential Causes and Solutions

  • Cause 1: Intermolecular Polymerization is Outcompeting Cyclization.

    • Scientific Rationale: The formation of the desired macrocycle is an intramolecular reaction. However, the reactive ends of your precursor molecules can also react with each other, leading to the formation of long, linear polymers—a competing intermolecular reaction.[1] At high concentrations, the probability of two different molecules finding each other is much higher, favoring polymerization.

    • Solution: Implement High-Dilution Conditions. To favor the intramolecular cyclization, the concentration of the reactants must be kept extremely low. This is achieved by slowly adding the catechol and the oligoethylene glycol dihalide/ditosylate precursors simultaneously, but separately, to a large volume of refluxing solvent containing the base.[1] Using syringe pumps for a slow, controlled addition over several hours (e.g., 8-12 hours) is the standard and most effective method.

  • Cause 2: Suboptimal or Absent "Template Effect".

    • Scientific Rationale: The "template effect" is a critical concept in macrocycle synthesis.[2] A cation of the appropriate size can coordinate with the oxygen atoms of the acyclic precursor, organizing it into a conformation that brings the reactive ends close together, thereby promoting cyclization.[3][4] For a 24-membered ring like DB24C8, a large cation is required to fit within the forming cavity.

    • Solution: Choose the Correct Cation. While sodium (Na⁺) or potassium (K⁺) bases are common in Williamson ether syntheses, they are too small to be effective templates for DB24C8. Cesium (Cs⁺) and Barium (Ba²⁺) are known to be superior template ions for the synthesis of large crown ethers. Therefore, using a base like cesium carbonate (Cs₂CO₃) or barium hydroxide (Ba(OH)₂) can dramatically increase the yield of the desired macrocycle.

  • Cause 3: Poor Reagent Quality or Presence of Water.

    • Scientific Rationale: The Williamson ether synthesis relies on the generation of a potent nucleophile (the alkoxide/phenoxide). This is achieved by deprotonating the hydroxyl groups of the catechol with a strong base. Water will consume the base and can hydrolyze the alkyl halide, shutting down the desired reaction pathway.[5]

    • Solution: Ensure Anhydrous Conditions and High-Purity Reagents.

      • Dry Glassware: All glassware should be oven-dried (e.g., at 120 °C overnight) and assembled hot under an inert atmosphere (Nitrogen or Argon).

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are preferred as they solvate the cation, leaving a more reactive "naked" phenoxide.[5]

      • Reagent Purity: Use high-purity catechol and 1,5-bis[2-(2-chloroethoxy)ethoxy]pentane (or the equivalent ditosylate). Impurities can introduce side reactions.

Q2: My main product is a sticky, intractable polymer. How can I favor the formation of the crown ether?

This is a classic sign that intermolecular reactions are dominating. The solution is to rigorously control the reaction concentration.

A2: Strategies to Minimize Polymerization

The most effective strategy is the Ruggli-Ziegler dilution principle , which states that intramolecular reactions are favored at very low concentrations.[4]

  • Workflow:

    • Set up a large flask (e.g., 3L) with a reflux condenser, mechanical stirrer, and two inlets for addition funnels or syringe pumps.

    • Fill the flask with a large volume of anhydrous solvent (e.g., 1.5 L of ACN) and the template-providing base (e.g., Cs₂CO₃). Heat the mixture to a gentle reflux.

    • Prepare two separate solutions of your precursors at the same molar concentration:

      • Solution A: 3,5-dihydroxybenzoic acid derivative in 250 mL of solvent.

      • Solution B: The corresponding oligoethylene glycol dihalide in 250 mL of solvent.

    • Using two syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing solvent/base mixture over a long period (e.g., 8-24 hours). The goal is to maintain a near-zero concentration of the reactants in the flask at all times.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates the decision-making process when troubleshooting a low-yield synthesis of DB24C8.

G start Problem: Low Yield of DB24C8 check_dilution Are you using high-dilution conditions? start->check_dilution check_template What is your base/cation? check_dilution->check_template Yes solution_dilution Implement syringe pump addition of reactants into a large volume of refluxing solvent. check_dilution->solution_dilution No check_anhydrous Are conditions strictly anhydrous? check_template->check_anhydrous Using Cs⁺ or Ba²⁺ solution_template Switch to a base with a large cation. Recommended: Cs₂CO₃ or Ba(OH)₂ to provide a template effect. check_template->solution_template Using Na⁺ or K⁺ solution_anhydrous Oven-dry all glassware. Use anhydrous grade solvents. Run under inert atmosphere (N₂/Ar). check_anhydrous->solution_anhydrous No end_point If all conditions are met, consider reactant purity and characterization of byproducts. check_anhydrous->end_point Yes

Caption: Troubleshooting workflow for low DB24C8 yield.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal temperature and reaction time?

    • A: The reaction is typically run at the reflux temperature of the chosen solvent (e.g., acetonitrile ~82 °C, DMF ~153 °C). While higher temperatures can increase the reaction rate, they may also promote side reactions.[5] The slow addition of reactants dictates the overall reaction time, which is often between 18 and 24 hours to ensure completion after the addition is finished.[6]

  • Q: How do I purify the crude 3,5-Dibenzo-24-crown-8?

    • A: Purification can be challenging due to the potential presence of linear oligomers with similar polarities.

      • Initial Workup: After the reaction, the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is typically dissolved in a solvent like dichloromethane (DCM) and washed with water to remove any remaining salts.[6]

      • Column Chromatography: This is the most effective method. Silica gel is the standard stationary phase. A gradient elution is often necessary, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate or acetone.[7] The progress should be monitored by Thin Layer Chromatography (TLC).

      • Recrystallization: If a reasonably pure solid is obtained from chromatography, recrystallization from a suitable solvent system (e.g., toluene, acetonitrile, or a hexane/ethyl acetate mixture) can yield high-purity crystalline material.[7]

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is essential:

      • ¹H NMR: This will confirm the structure. Expect to see characteristic peaks for the aromatic protons on the benzene rings and a complex series of multiplets for the ethylene glycol chain protons.

      • ¹³C NMR: This provides further structural confirmation by showing the correct number of unique carbon environments.

      • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of DB24C8 complexed with a cation (e.g., [M+Na]⁺ or [M+K]⁺).

      • Melting Point: A sharp melting point that corresponds to the literature value indicates high purity.

Optimized Experimental Protocol

This protocol incorporates the principles of high dilution and the template effect for an improved yield of 3,5-Dibenzo-24-crown-8.

Table 1: Reagents and Conditions

ParameterValueRationale
Diol Precursor 1 equivalentStarting catechol derivative
Dihalide Precursor 1 equivalentCorresponding oligoethylene glycol dihalide
Base Cesium Carbonate (Cs₂CO₃)2.5 equivalents
Solvent Anhydrous Acetonitrile (ACN)High boiling point, polar aprotic
Concentration High Dilution (~0.01 M final)Favors intramolecular cyclization
Temperature Reflux (~82 °C)Sufficient energy for Sₙ2 reaction
Addition Time 12 hoursMaintains high dilution
Total Reaction Time 24 hoursEnsures reaction completion

Step-by-Step Methodology:

  • Setup: Under an argon atmosphere, charge a 3-liter, three-necked flask equipped with a mechanical stirrer and reflux condenser with cesium carbonate (2.5 eq) and 1.5 L of anhydrous acetonitrile.

  • Precursor Solutions: In separate, dry flasks, prepare two solutions:

    • Solution A: The catechol precursor (1.0 eq) in 250 mL of anhydrous acetonitrile.

    • Solution B: The oligoethylene glycol dihalide (1.0 eq) in 250 mL of anhydrous acetonitrile.

  • Reaction:

    • Heat the cesium carbonate suspension to a vigorous reflux.

    • Using two separate syringe pumps, add Solution A and Solution B simultaneously to the refluxing suspension over 12 hours.

    • After the addition is complete, allow the reaction to reflux for an additional 12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts.

    • Wash the filter cake with dichloromethane (DCM).

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude residue in DCM and wash with deionized water (3x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting crude oil/solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions (identified by TLC) and remove the solvent.

    • Recrystallize the product from a suitable solvent to obtain pure 3,5-Dibenzo-24-crown-8.

References

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Asymmetric Matters. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Gokel, G. W., & Durst, H. D. (1976). Principles and synthetic applications in crown ether chemistry. Synthesis, 1976(03), 168–184.
  • Lee, J. C. (1991). Synthesis of Novel Crown Ether Compounds and Ionomer Modification of Nafion. Virginia Tech. Retrieved from [Link]

  • Gokel, G. W., et al. (1982). 18-Crown-6. Organic Syntheses, 61, 96.
  • Haas, K. (2023, January 14). Template Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Dietrich, B., Lehn, J. M., & Sauvage, J. P. (1969). Diaza-polyoxa-macrocycles et macrobicycles. Tetrahedron Letters, 10(34), 2885–2888.

Sources

Optimization

troubleshooting poor solubility of 3,5-Dibenzo-24-crown-8 in aqueous media

Welcome to the Technical Support Center for 3,5-Dibenzo-24-crown-8 (DB24C8) . As a Senior Application Scientist, I frequently encounter researchers struggling to transition this versatile macrocycle from organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,5-Dibenzo-24-crown-8 (DB24C8) . As a Senior Application Scientist, I frequently encounter researchers struggling to transition this versatile macrocycle from organic synthesis into aqueous environments.

DB24C8 is a critical building block in supramolecular chemistry, widely used for phase-transfer catalysis and the assembly of rotaxanes and pseudorotaxanes[1]. However, its profound hydrophobicity often halts biological or environmental assays[2]. This guide is designed to deconstruct the thermodynamic barriers of DB24C8 and provide field-proven, self-validating protocols to overcome its poor aqueous solubility.

PART 1: Core Diagnostic FAQs (The "Why")

Q1: Why does DB24C8 immediately precipitate when introduced to aqueous media? A1: The insolubility is driven by a severe thermodynamic penalty. While the 24-crown-8 cavity contains eight ether oxygens capable of hydrogen bonding, the molecule features two bulky, planar aromatic (dibenzo) rings. In water, these hydrophobic rings force surrounding water molecules into a highly ordered, entropically unfavorable clathrate-like structure. The energetic penalty of this hydrophobic effect far outweighs the enthalpic gain from ether-water hydrogen bonding, resulting in rapid aggregation and precipitation[2][3].

Q2: Can I use heat to force DB24C8 into an aqueous solution? A2: No. While DB24C8 has a melting point of 103–105 °C, heating an aqueous dispersion will only transiently melt the solid without achieving true thermodynamic solvation. Upon cooling, it will rapidly recrystallize. Furthermore, prolonged exposure to high temperatures can render the ether bonds susceptible to oxidation[3].

Q3: Does complexation with metal ions improve its water solubility? A3: Marginally, but rarely enough for purely aqueous applications. While DB24C8 forms stable complexes with alkali metals (e.g., Na⁺, K⁺, Cs⁺), the resulting host-guest complex remains highly lipophilic. The bulky DB24C8-metal ion complex is significantly more soluble in aprotic organic solvents than in protic solvents like water or methanol[4].

PART 2: Quantitative Data & Solvent Selection

To design a successful formulation, you must understand the baseline solubility of DB24C8. The table below summarizes its solubility profile, allowing you to select the appropriate co-solvent for your specific downstream application.

SolventClassificationApprox. Solubility (25°C)Mechanistic Rationale & Application Utility
Acetonitrile Polar Aprotic1.0 × 10⁻¹ MOptimal solvation of ether oxygens with low energetic penalty for cavity formation. Excellent primary co-solvent[4].
Propylene Carbonate Polar Aprotic4.5 × 10⁻² MGood dipole moment, but higher viscosity limits rapid dissolution. Useful for electrochemical studies[4].
Methanol Polar Protic6.5 × 10⁻³ MProtic nature competes with internal ether oxygen hydrogen bonding, lowering overall solubility[4].
Pure Water Highly Polar Protic< 10⁻⁵ MHydrophobic effect dominates; dibenzo rings induce massive water structuring penalty[3]. Unusable without additives.

PART 3: Troubleshooting Workflow

Before proceeding to the lab bench, consult the following decision matrix to determine the optimal solubility enhancement strategy for your specific assay constraints.

DB24C8_Solubility_Workflow Start DB24C8 Aqueous Solubility Issue Mod_Check Is chemical modification of the macrocycle allowed? Start->Mod_Check Mod_Yes Hydrogenate to Dicyclohexyl or add hydrophilic groups Mod_Check->Mod_Yes Yes Cosolvent_Check Are organic co-solvents compatible with the system? Mod_Check->Cosolvent_Check No Cosolvent_Yes Formulate with Acetonitrile or Methanol (Stock) Cosolvent_Check->Cosolvent_Yes Yes Cosolvent_No Utilize Micellar Carriers (e.g., Non-ionic Surfactants) Cosolvent_Check->Cosolvent_No No

Workflow for resolving DB24C8 aqueous solubility limitations.

PART 4: Validated Experimental Protocols

Protocol A: The Co-Solvency Method (For Analytical & Chemical Assays)

If your downstream application tolerates small amounts of organic solvents (typically <5% v/v), co-solvency is the most reproducible method[5].

  • Prepare the Organic Stock: Weigh the required amount of DB24C8 and dissolve it entirely in pure Acetonitrile to create a 50 mM to 100 mM stock solution.

    • Causality: DB24C8 has a high solubility (~0.1 M) in acetonitrile due to favorable dipole-dipole interactions with the ether oxygens, completely avoiding the hydrogen-bonding penalty of water[4].

  • Aqueous Titration: Place your target aqueous buffer on a magnetic stirrer at high speed (800-1000 RPM). Using a micropipette, inject the DB24C8 stock solution dropwise directly into the vortex.

    • Causality: High-shear mixing prevents localized zones of high water concentration at the injection site. Localized supersaturation is the primary cause of instantaneous nucleation and irreversible precipitation.

  • Self-Validation Check: Shine a laser pointer through the solution. If the beam path is highly visible (Tyndall effect), micro-precipitation has occurred. A successful co-solvent formulation will remain optically clear.

Protocol B: Thin-Film Micellar Solubilization (For Biological Assays)

When organic solvents are toxic to your biological system, encapsulating DB24C8 in non-ionic surfactant micelles (e.g., Tween 80 or Pluronic block copolymers) is required[5][6].

  • Co-Dissolution: Combine DB24C8 and Tween 80 (typically a 1:10 molar ratio) in a volatile organic solvent like Dichloromethane (DCM).

    • Causality: DCM ensures that both the highly lipophilic DB24C8 and the amphiphilic surfactant are molecularly dispersed, preventing phase separation.

  • Film Formation: Evaporate the DCM under a gentle stream of nitrogen gas, followed by 1 hour in a vacuum desiccator.

    • Causality: This creates a high-surface-area, homogenous lipid-drug matrix. Removing all residual DCM prevents solvent toxicity in downstream biological assays.

  • Hydration & Assembly: Add the aqueous buffer to the dried film. Sonicate the mixture in a bath sonicator for 15–30 minutes at room temperature.

    • Causality: Mechanical energy from sonication drives the self-assembly of the surfactant into micelles, thermodynamically trapping the hydrophobic dibenzo rings of DB24C8 within the lipophilic micelle core while presenting a hydrophilic corona to the water.

Protocol C: Structural Modification (The Long-Term Solution)

If formulating the native macrocycle fails, consider utilizing a structural analog. By hydrogenating the aromatic rings of DB24C8, you yield dicyclohexyl-24-crown-8 .

  • Causality: Crown ethers containing cyclohexyl groups exhibit significantly higher solubility in water and alcohols compared to their benzo-derivatives[3]. The loss of rigid aromatic planarity disrupts the tight crystal lattice packing energy, making it thermodynamically easier for water to solvate the molecule.

References

  • Takeda, Y. et al. "Thermodynamic Study for Dibenzo-24-crown-8 Complexes with Alkali Metal Ions in Nonaqueous Solvents". Bulletin of the Chemical Society of Japan (OUP).[Link]

  • Zheng, B. et al. "pH-Responsive lower critical solution temperature behaviour of a dibenzo-24-crown-8 based low-molecular-weight gelator in water". New Journal of Chemistry (RSC Publishing).[Link]

  • Longdom Publishing. "Brief Overview of Various Approaches to Enhance Drug Solubility". Journal of Developing Drugs.[Link]

  • JDDTONLINE. "Contemporary Review on Solubility Enhancement Techniques". Journal of Drug Delivery and Therapeutics.[Link]

Sources

Troubleshooting

purification methods for crude 3,5-Dibenzo-24-crown-8

Welcome to the Macrocyclic Chemistry Technical Support Center . As a Senior Application Scientist specializing in supramolecular hosts, I have designed this guide to address the specific physicochemical challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Macrocyclic Chemistry Technical Support Center . As a Senior Application Scientist specializing in supramolecular hosts, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying crude 3,5-Dibenzo-24-crown-8 (DB24C8) .

Synthesizing large crown ethers via template-assisted Williamson ether synthesis often yields a crude mixture burdened with acyclic oligomers, unreacted catechols, and tightly bound template metal ions. The following guide provides field-proven, self-validating methodologies to troubleshoot these issues and achieve >99% purity.

I. Purification Workflow Overview

Workflow A Crude DB24C8 Reaction Mixture B Aqueous Wash (Decomplexation) A->B Remove salts C Flash Chromatography (Silica/Alumina) B->C Remove oligomers D Recrystallization (CHCl3/Hexane) C->D Polish purity E Pure DB24C8 D->E >99% Yield

Fig 1. Standard purification workflow for crude Dibenzo-24-crown-8.

II. Troubleshooting Guides & FAQs

Q1: Why is my crude DB24C8 streaking severely on the silica column, resulting in poor separation from acyclic oligomers? The Causality: Crown ethers possess multiple electron-rich polyether oxygen atoms that readily form strong hydrogen bonds with the acidic silanol groups on standard silica gel. Furthermore, if the macrocycle is still partially complexed with a proton or template metal ion, its polarity is drastically altered, leading to band broadening. The Solution: You must either change the stationary phase or aggressively modify the mobile phase. Literature demonstrates that using basic alumina prevents the deprotonation and streaking of crown ethers during chromatographic purification 1. If you must use silica gel, employing a highly polar eluent system like CHCl3​/CH3​OH (20:1 to 5:1) or CH2​Cl2​/MeOH (19:1) provides sufficient competition for the hydrogen bonding sites, allowing the DB24C8 to elute cleanly 23.

Q2: After rotary evaporation, my product remains a viscous oil. How can I induce crystallization? The Causality: DB24C8 has a highly flexible 24-membered polyether ring that easily traps solvent molecules, preventing the formation of a rigid crystal lattice. This results in the crude product "oiling out." The Solution: Solvent-pair recrystallization is required to disrupt the solvation shell. Dissolving the oil in a "good" solvent (chloroform) and slowly diffusing a "poor" solvent (hexane) at a 5:1 ratio forces the macrocycle out of its solvated state and promotes nucleation 4. Alternatively, recrystallization from hot methanol or isopropanol leverages temperature-dependent solubility to achieve high-purity crystalline solids 5.

Q3: My 1 H NMR shows broadened polyether peaks, indicating metal ion contamination. How do I completely decomplex the potassium/cesium template ions? The Causality: The synthesis of DB24C8 relies on alkali metal carbonates (e.g., K2​CO3​ , Cs2​CO3​ ) to pre-organize the acyclic precursors. The DB24C8 cavity has a high thermodynamic binding affinity for these larger cations. The Solution: Perform a rigorous liquid-liquid extraction. The high hydration enthalpy of alkali metals in an aqueous phase will drive the thermodynamic equilibrium, pulling the ions out of the hydrophobic DB24C8 cavity and into the water.

III. Quantitative Comparison of Purification Methods

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityPrimary Impurities Removed
Silica Gel Chromatography ( CHCl3​/MeOH )50 - 78%>95%ModerateLinear oligomers, unreacted catechol
Basic Alumina Chromatography (Acetone/DCM)60 - 80%>98%ModerateAcid-sensitive impurities, streaking agents
Recrystallization ( CHCl3​/Hexane )70 - 85%>99%HighTrace solvents, color bodies
Recrystallization (Isopropanol or Methanol)80 - 85%>99%HighPolar acyclic byproducts

IV. Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of each step before proceeding.

Protocol A: Decomplexation via Liquid-Liquid Extraction
  • Dissolution: Dissolve 5.0 g of crude DB24C8 oil/solid in 100 mL of Dichloromethane (DCM).

  • Aqueous Wash: Transfer to a separatory funnel and wash with 100 mL of deionized water. Vigorously shake for 2 minutes and frequently vent.

  • Phase Separation: Allow the layers to separate completely. The organic (bottom) layer contains the free DB24C8.

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous NaCl to remove residual water.

  • Drying: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the residue via 1 H NMR ( CDCl3​ ). The polyether methylene protons should appear as sharp, distinct multiplets ( δ 3.8–4.2 ppm). Broadened peaks indicate incomplete decomplexation.

Protocol B: Flash Column Chromatography (Silica Gel)
  • Column Preparation: Pack a column with silica gel (230-400 mesh) using CHCl3​ as the solvent.

  • Sample Loading: Dissolve the decomplexed crude DB24C8 in a minimal amount of CHCl3​ and carefully load it onto the silica bed.

  • Elution: Elute using a gradient of CHCl3​/CH3​OH starting at 50:1 and increasing polarity to 20:1 2. Collect 20 mL fractions.

  • Self-Validation Check: Spot fractions on a silica TLC plate and develop in CHCl3​/CH3​OH (20:1). DB24C8 will elute as a single spot ( Rf​≈0.45 ). Visualize using a Phosphomolybdic Acid (PMA) stain and heat; the macrocycle will appear as a dark blue/green spot.

Protocol C: Solvent-Pair Recrystallization ( CHCl3​ /Hexane)
  • Dissolution: Place the chromatographically purified DB24C8 into an Erlenmeyer flask. Add just enough CHCl3​ (approx. 2-3 mL per gram) to completely dissolve the solid at room temperature.

  • Anti-Solvent Addition: Slowly add Hexane dropwise while swirling the flask until the solution becomes slightly cloudy (turbid).

  • Clarification: Add 1-2 drops of CHCl3​ until the solution just turns clear again.

  • Crystallization: Cover the flask and let it stand undisturbed at room temperature for 4 hours, then transfer to a refrigerator (4 °C) overnight 4.

  • Isolation: Vacuum filter the resulting white needle-like crystals and wash with ice-cold hexane.

  • Self-Validation Check: Determine the melting point of the dried crystals. Pure DB24C8 exhibits a sharp melting point at 113–114 °C. A depressed or broad melting range indicates trapped solvent or residual oligomers.

V. Mechanistic Pathway of Decomplexation

Mechanism cluster_0 Phase Separation K_Complex [DB24C8-K]+ Complex (Organic Phase) Water_Add Add Excess H2O (Liquid-Liquid Extraction) K_Complex->Water_Add Org_Phase Free DB24C8 (DCM/CHCl3) Water_Add->Org_Phase Hydrophobic Aq_Phase K+ Salts (Aqueous) Water_Add->Aq_Phase Hydrophilic

Fig 2. Decomplexation of template alkali metal ions from DB24C8 via aqueous extraction.

VI. References

  • Ivy, S. N. "Synthesis of Crown and Lariat Ether Compounds." Texas Digital Library. [Link]

  • "Synthesis of perylene-bridged bis(dibenzo-24-crown-8) and its assembly behavior with a fullerene-based secondary." Science China Chemistry. [Link]

  • "Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties." MDPI. [Link]

  • "Synthesis, X-ray Crystal Studies and Metal Picrates Extraction Properties of Lipophilic Benzocrown Ethers." Australian Journal of Chemistry. [Link]

  • "Guest-Driven Control of Folding in a Crown-Ether-Functionalized ortho-Phenylene." The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Dibenzo-24-crown-8 (DB24C8) Rotaxane Synthesis

Welcome to the Supramolecular Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals engineering mechanically interlocked molecules (MIMs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Supramolecular Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals engineering mechanically interlocked molecules (MIMs).

Dibenzo-24-crown-8 (DB24C8) is a workhorse macrocycle that forms stable pseudorotaxanes with secondary dialkylammonium (NH2+) salts. However, steric hindrance during the stoppering (end-capping) or slipping phases frequently compromises yields. Below is our authoritative troubleshooting guide to bypassing these steric barriers through kinetic control, solvent optimization, and advanced synthetic methodologies.

Section 1: Fundamentals & FAQs on Steric Hindrance

Q1: Why does my DB24C8 macrocycle fail to thread onto the secondary dialkylammonium axle, even before stoppering? A: Threading is a thermodynamically driven process reliant on weak non-covalent interactions—specifically N-H···O and C-H···O hydrogen bonds, supplemented by ion-dipole interactions. If your axle contains bulky functional groups too close to the NH2+ recognition site, steric repulsion will prevent the macrocycle from adopting its necessary "Z-shaped" conformation. Furthermore, solvent choice is critical. Polar solvents like DMSO or water aggressively compete for hydrogen bonds, effectively raising the steric and thermodynamic barrier to threading[1]. Always perform threading in non-polar, non-competing solvents like CH2Cl2 or CHCl3.

Q2: I am trying to synthesize a rotaxane via the "slipping" method over a bulky N-hydroxysuccinimide (NHS) ester stopper, but the reaction is too slow. How can I accelerate it? A: Slipping requires the macrocycle to overcome a massive kinetic barrier (steric clash) to pass over the stopper. In solution, this can take weeks with abysmal yields. We recommend transitioning to a solvent-less Liquid-Assisted Grinding (LAG) protocol. By grinding the solid reactants and aging them under a minimal acetonitrile atmosphere at elevated temperatures (e.g., 333 K), you slightly solvate the macrocycle—giving it just enough flexibility to slip over the NHS ester—without dissolving the bulk solid, which would otherwise dilute the effective concentration. This method has been shown to reduce equilibrium time by more than half while drastically improving yields[2].

Section 2: Troubleshooting Guide: Stoppering & End-Capping Inefficiencies

Issue 1: Dethreading Prior to End-Capping
  • Symptom: NMR indicates successful pseudorotaxane formation, but the final rotaxane yield is <15% after adding the stoppering reagents.

  • Root Cause: Standard acylative end-capping often utilizes basic catalysts (e.g., Triethylamine or DMAP). These bases deprotonate the secondary ammonium (NH2+) station back to a neutral amine. Without the positive charge, the ion-dipole and hydrogen-bonding template effect is destroyed, causing the DB24C8 ring to dethread before the covalent capping reaction can occur.

  • Solution: Switch to a neutral catalyst that does not disturb the pseudorotaxane structure. Tributylphosphine (PBu3) is a highly effective, non-basic catalyst for acylative end-capping that preserves the NH2+ template, allowing for yields up to 90%[3].

Issue 2: Steric Clash During the Transition State
  • Symptom: Even with neutral conditions, end-capping with bulky stoppers (like anthracene or large anhydrides) fails.

  • Root Cause: As the bulky stopper approaches the axle terminus, it sterically clashes with the massive DB24C8 ring hovering nearby. This steric repulsion raises the activation energy of the capping reaction, making dethreading the kinetically favored pathway.

  • Solution: Employ Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry". The linear nature of the alkyne and the compact transition state of the Cu(I) intermediate allow the stoppering reaction to proceed at room temperature with minimal steric interference from the macrocycle[4].

Troubleshooting Start Low Rotaxane Yield? CheckSolvent Check Solvent Polarity (Are H-bonds disrupted?) Start->CheckSolvent SolventBad Switch to CH2Cl2 or CHCl3 CheckSolvent->SolventBad Polar (DMSO/Water) CheckBase Check Catalyst/Base (Is NH2+ deprotonated?) CheckSolvent->CheckBase Non-polar BaseBad Use Neutral Catalyst (e.g., CuAAC or PBu3) CheckBase->BaseBad Strong Base Used CheckSteric Check Stopper Sterics (Transition state clash?) CheckBase->CheckSteric Neutral/Acidic StericBad Use Longer Axle or Solvent-less LAG Slipping CheckSteric->StericBad Bulky Stopper

Diagnostic workflow for resolving low yields in DB24C8 rotaxane synthesis.

Section 3: Step-by-Step Methodologies

Protocol A: CuAAC "Click" End-Capping for DB24C8 Rotaxanes

This protocol bypasses transition-state steric hindrance by utilizing a highly efficient, room-temperature cycloaddition[4].

  • Pseudorotaxane Formation: Dissolve the alkyne-functionalized secondary ammonium thread (1.0 equiv) and DB24C8 (1.5 - 2.0 equiv) in anhydrous CH2Cl2. Stir at room temperature for 2 hours to ensure thermodynamic equilibrium of the pseudorotaxane.

  • Catalyst Preparation: In a separate vial, prepare a catalytic solution of Cu(CH3CN)4PF6 (0.5 equiv) in anhydrous CH2Cl2. (Note: Avoid aqueous ascorbate systems, as water can disrupt the H-bonding template).

  • Stoppering: Add the azide-functionalized stopper (1.2 equiv) to the pseudorotaxane solution, immediately followed by the copper catalyst solution.

  • Reaction: Stir the mixture under an inert argon atmosphere at room temperature for 24–48 hours. The mild room-temperature conditions prevent heat-induced dethreading.

  • Purification: Wash with saturated EDTA solution to remove copper, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Solvent-Less Slipping via Liquid-Assisted Grinding (LAG)

Use this protocol when end-capping is impossible and the macrocycle must be forced over an existing bulky stopper[2].

  • Milling: Combine the pre-stoppered axle (e.g., possessing an NHS ester) and DB24C8 (10 equiv) in a stainless-steel milling jar.

  • Liquid Addition: Add a catalytic amount of acetonitrile (approx. 0.1 µL per mg of solid mixture).

  • Grinding: Mill the mixture at 30 Hz for 30 minutes to ensure intimate molecular mixing and amorphization.

  • Aging: Transfer the resulting powder to a sealed desiccator containing a small beaker of acetonitrile (to maintain a solvent atmosphere). Heat the desiccator to 333 K (60 °C) for 6–7 days.

  • Isolation: Wash the crude solid with non-polar solvents that dissolve unreacted DB24C8 but precipitate the interlocked rotaxane.

Mechanism cluster_0 Standard Acylation cluster_1 CuAAC Click Chemistry PR Pseudorotaxane (DB24C8 + NH2+ Axle) TS1 Bulky Anhydride Steric Clash PR->TS1 Base/Heat TS2 Cu(I) Alkyne-Azide Minimal Steric Bulk PR->TS2 Cu(I), RT Dethread Dethreading (Low Yield) TS1->Dethread Steric Repulsion Rotaxane Stable [2]Rotaxane (High Yield) TS2->Rotaxane Efficient Capping

Mechanistic comparison of acylative end-capping versus CuAAC click chemistry.

Section 4: Quantitative Data Summary

The following table summarizes the impact of solvent and stoppering strategy on DB24C8 rotaxane yield, highlighting how overcoming steric and thermodynamic barriers directly correlates to synthetic success.

Stoppering StrategyReagents / ConditionsSolventSteric ToleranceTypical YieldPrimary Failure Mode
Standard Acylation Bulky Anhydride + DMAP / Et3NCH2Cl2Low< 15%Base-induced deprotonation & dethreading
Neutral Acylation Bulky Anhydride + PBu3CH2Cl2Moderate70 - 90%Extreme steric clash at transition state
CuAAC (Click) Azide + Alkyne + Cu(I)CH2Cl2High65 - 95%Copper-induced oxidation if not degassed
Solution Slipping Heat (333 K), 14 daysCH3CNVery Low3 - 10%High kinetic barrier prevents slipping
LAG Slipping Grinding + CH3CN Aging (333 K)Solvent-lessModerate24 - 89%Incomplete amorphization during milling

References

  • Solvent effects on the motion of a crown ether/amino rotaxane Source: RSC Publishing URL:[Link]

  • Association of liquid-assisted grinding with aging accelerates the inherently slow slipping-on of a dibenzo-24-crown-8 over the N-hydroxysuccinimide ester of an ammonium-containing thread Source: PMC (National Institutes of Health) URL:[Link]

  • A Ferrocene-Functionalized [2]Rotaxane with Two Fluorophores as Stoppers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • High Yielding and Practical Synthesis of Rotaxanes by Acylative End-Capping Catalyzed by Tributylphosphine Source: Chemistry Letters URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Broadening in 3,5-Dibenzo-24-crown-8 Systems

Welcome to the technical support center dedicated to addressing a common yet challenging issue in the NMR analysis of macrocyclic systems: peak broadening in 3,5-Dibenzo-24-crown-8 (DB24C8) and its derivatives. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a common yet challenging issue in the NMR analysis of macrocyclic systems: peak broadening in 3,5-Dibenzo-24-crown-8 (DB24C8) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these spectral ambiguities, ensuring the acquisition of high-quality, interpretable NMR data.

Understanding the Challenge: Why Do Peaks Broaden in DB24C8 Systems?

Peak broadening in the NMR spectra of DB24C8 and similar macrocycles is often not a sign of a failed experiment but rather an indicator of dynamic processes occurring on the NMR timescale.[1][2] The large, flexible nature of the 24-membered ring allows for a variety of conformational and chemical exchange phenomena that can lead to a loss of spectral resolution.[3][4]

Key contributing factors include:

  • Conformational Dynamics: The polyether chain of DB24C8 is highly flexible, allowing the molecule to exist in multiple conformations in solution.[3][5] If the rate of interconversion between these conformers is comparable to the NMR frequency separation of the signals for each form, significant peak broadening will occur.[1][6] This is a classic example of intermediate chemical exchange.[1][7]

  • Host-Guest Interactions: Crown ethers are renowned for their ability to bind cations and other guest molecules.[8][9] The exchange between the free and bound states of the crown ether can lead to peak broadening if the exchange rate is in the intermediate regime.[10][11]

  • Aggregation: At higher concentrations, macrocyclic compounds can self-associate or aggregate. This increases the effective molecular weight and slows down molecular tumbling, leading to broader lines.[7][12]

  • Solvent Effects: The conformation of the crown ether and its dynamic behavior can be highly dependent on the solvent.[4][13] Changes in solvent polarity and viscosity can influence conformational equilibria and exchange rates.[13][14]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals or dissolved oxygen can cause significant line broadening through paramagnetic relaxation enhancement.[7][15]

Troubleshooting Guide: A Systematic Approach to Sharpening Your Peaks

This section provides a structured workflow to identify the cause of peak broadening and implement effective solutions.

G cluster_0 Initial Observation cluster_1 Step 1: Basic Checks cluster_2 Step 2: Investigate Dynamic Processes cluster_3 Step 3: Advanced Characterization cluster_4 Resolution A Broad NMR Peaks Observed B Verify Sample Preparation (Concentration, Solubility, Purity) A->B Start Here C Check Instrument Performance (Shimming) B->C D Perform Variable Temperature (VT) NMR C->D If basics are okay E Conduct Dilution Studies D->E I Sharp, Interpretable Spectrum D->I Problem Solved F Solvent Titration/Solvent Change E->F E->I Problem Solved G 2D NMR (EXSY/ROESY) F->G For deeper insight F->I Problem Solved H Degas Sample (Freeze-Pump-Thaw) G->H G->I Problem Solved H->I Problem Solved

Caption: Troubleshooting workflow for NMR peak broadening in DB24C8 systems.

Frequently Asked Questions (FAQs)

Q1: My peaks are broad at room temperature. What is the first thing I should check?

A1: Before delving into complex dynamic phenomena, always start with the fundamentals of sample preparation and instrument settings.

  • Concentration: Highly concentrated samples can lead to increased viscosity and aggregation, both of which cause line broadening.[7][12] Try preparing a more dilute sample.

  • Solubility: Ensure your compound is fully dissolved in the NMR solvent. Any particulate matter will lead to a non-homogeneous sample and poor spectral quality.[12]

  • Shimming: Poor shimming of the magnetic field is a very common cause of broad peaks.[12][16] Re-shim the spectrometer on your sample.

Q2: I've confirmed my sample preparation and shimming are good, but the peaks are still broad. What's next?

A2: This strongly suggests that a dynamic process, such as conformational exchange, is the culprit. The most powerful tool to investigate this is Variable Temperature (VT) NMR .[17]

  • The Principle: By changing the temperature, you can alter the rate of the dynamic process.[1][18]

    • Heating the sample will increase the rate of exchange. If you are in the intermediate exchange regime, the peaks will first broaden further with a slight increase in temperature, and then sharpen as the system moves into the fast exchange regime, resulting in a single, averaged signal.[1][7]

    • Cooling the sample will slow down the exchange rate. This can "freeze out" the individual conformers, leading to the appearance of multiple sharp signals corresponding to each distinct species in the slow exchange regime.[1]

Q3: How do I perform a Variable Temperature (VT) NMR experiment?

A3:

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Setup: Acquire a standard 1H NMR spectrum at room temperature.

  • Temperature Increments:

    • Increase the temperature in increments of 10-20 K (e.g., 298 K, 318 K, 338 K, etc.).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

    • Re-shim the spectrometer at each temperature.

  • Data Acquisition: Acquire a spectrum at each temperature point.

  • Cooling (if necessary): If heating does not resolve the broadening, cool the sample in similar increments (e.g., 278 K, 258 K, 238 K). Be mindful of the freezing point of your solvent.

  • Analysis: Observe the changes in peak width and chemical shift as a function of temperature. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the rate of exchange.

Q4: Can the choice of solvent affect peak broadening?

A4: Absolutely. The solvent plays a critical role in the conformation and dynamics of crown ethers.[4][13]

  • Viscosity: More viscous solvents can slow down molecular tumbling, leading to broader lines.[7]

  • Polarity and Hydrogen Bonding: The polarity of the solvent can influence which conformation of the DB24C8 is more stable.[4][13] Solvents capable of hydrogen bonding can also interact with the ether oxygens, affecting the conformational equilibrium.

  • Troubleshooting with Solvents: If you suspect a solvent effect, try acquiring the spectrum in a different deuterated solvent with different properties (e.g., switching from CDCl₃ to Acetone-d₆ or Benzene-d₆).[12] This can sometimes shift the conformational equilibrium and move the exchange rate out of the intermediate regime.

Q5: My peaks sharpen upon dilution. What does this indicate?

A5: This is a classic sign of aggregation . At lower concentrations, the equilibrium shifts away from the aggregated state, reducing the effective molecular size and allowing for faster molecular tumbling, which results in sharper peaks.[7]

Protocol: Dilution Study

  • Prepare a stock solution of your DB24C8 compound at a known concentration.

  • Acquire a 1H NMR spectrum.

  • Perform a series of serial dilutions (e.g., halving the concentration each time).

  • Acquire a spectrum for each dilution.

  • Compare the linewidths across the different concentrations. A progressive sharpening of the peaks upon dilution confirms aggregation.

Q6: I suspect paramagnetic impurities. How can I address this?

A6: Paramagnetic impurities, including dissolved molecular oxygen, can significantly broaden NMR signals.[7][15]

Protocol: Degassing with Freeze-Pump-Thaw

  • Freeze: Place your sealed NMR tube in a liquid nitrogen bath until the sample is completely frozen.

  • Pump: Attach the NMR tube to a vacuum line and evacuate the headspace.

  • Thaw: Close the connection to the vacuum and thaw the sample. You will see bubbles of dissolved gas being released from the solvent.

  • Repeat: Repeat this cycle 3-4 times to ensure the removal of most dissolved oxygen.

If the broadening persists, consider filtering your sample through a small plug of glass wool in a Pasteur pipette to remove any particulate paramagnetic impurities.[15]

Q7: Can 2D NMR techniques help?

A7: Yes, 2D NMR can provide valuable insights into dynamic processes.

  • EXSY (Exchange Spectroscopy): This experiment can directly detect chemical exchange. The presence of cross-peaks between two signals indicates that they are in exchange with each other.[19]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): While primarily used for determining spatial proximity, ROESY can also show exchange cross-peaks, which can sometimes be difficult to distinguish from true NOE cross-peaks.

Data Summary: Typical Physicochemical Parameters Influencing Broadening

ParameterTypical Effect on NMR SpectrumTroubleshooting ActionExpected Outcome
High Concentration General peak broadeningDilute the samplePeaks sharpen
Intermediate Conformational Exchange Broadening of specific peaksVariable Temperature (VT) NMRPeaks sharpen at high or low temperatures
Poor Solubility Broad, distorted peaks, poor baselineChange solvent, filter sampleImproved lineshape and resolution
Paramagnetic Impurities General, often severe, broadeningDegas sample (Freeze-Pump-Thaw)Peaks sharpen
Poor Shimming Broad, asymmetric peaksRe-shim the spectrometerSymmetrical, sharper peaks

Concluding Remarks

Resolving NMR peak broadening in 3,5-Dibenzo-24-crown-8 systems requires a systematic and logical approach. By starting with basic experimental checks and progressing to more advanced techniques like Variable Temperature NMR, researchers can effectively diagnose the underlying cause of the broadening. Understanding the dynamic nature of these fascinating macrocycles is key to unlocking their full potential in various scientific and drug development applications.

References

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
  • Technical Support Center: Troubleshooting Peak Broadening with Pr(thd)₃ in NMR - Benchchem. (n.d.).
  • Tanaka, K., et al. (2011). Solid-State NMR Study of Dynamic Properties of a Columnar Liquid Crystalline Macrocycle. Bulletin of the Chemical Society of Japan, 84(10), 1137-1142.
  • Troubleshooting peak broadening in NMR of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane - Benchchem. (n.d.).
  • Temperature-dependent 1 H NMR spectra (400 MHz, D 2 O) of 3a-c and 5d... - ResearchGate. (n.d.).
  • Kamenik, Z., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 140(45), 15417-15427.
  • Schneider, H. J., et al. (1995). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry, 60(14), 4266-4274.
  • Fridman, N., et al. (2023). NMR exchange dynamics studies of metal-capped cyclodextrins reveal multiple populations of host–guest complexes in solution. Chemical Science, 14(38), 10565-10572.
  • Lee, J. Y., et al. (2021). Conformation of Gas-Phase Crown Ether Complexes with Alkaline-Earth and Transition Metal Ions Studied by Cryogenic Ion Mobility–Mass Spectrometry. The Journal of Physical Chemistry A, 125(39), 8635-8644.
  • Dale, J. A., & Dull, D. L. (1969). NMR investigation into the dynamic behaviour of a novel C2-symmetric macrocyclic ligand. Journal of the American Chemical Society, 91(25), 7090-7094.
  • van der Veen, M. A., et al. (2020). Host–Guest Exchange of Viologen Guests in Porphyrin Cage Compounds as Studied by Selective Exchange Spectroscopy (1D EXSY) NMR. Chemistry – A European Journal, 26(48), 10943-10949.
  • Yamashiro, R., et al. (2021). Conformer Separation of Dibenzo-Crown-Ether Complexes with Na+ and K+ Ions Studied by Cryogenic Ion Mobility-Mass Spectrometry. The Journal of Physical Chemistry A, 125(18), 3878-3885.
  • Fielding, L. (2001). NMR Diffusion Spectroscopy as a Measure of Host−Guest Complex Association Constants and as a Probe of Complex Size. The Journal of Organic Chemistry, 66(23), 7636-7643.
  • Molecular motion in crown ethers. Application of I3c and *H NMR to the study of 4. (n.d.).
  • Fettinger, J. C., & Bergman, R. G. (2011). 1H NMR Chemical Shift Calculations as a Probe of Supramolecular Host–Guest Geometry. The Journal of Physical Chemistry A, 115(25), 6899-6906.
  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.
  • Solvent Effects on Cesium Complexation with Crown Ethers from Liquid to Supercritical Fluids - UNT Digital Library. (n.d.). Retrieved from University of North Texas Libraries.
  • 1H NMR Broad peaks - Chemistry Stack Exchange. (2015, March 7).
  • Crochet, A., et al. (2011). Polymorph of dibenzo-24-crown-8 and its mercury complex. Zeitschrift für anorganische und allgemeine Chemie, 637(6), 672-675.
  • Trouble Shooting Page - UCSD NMR Facility. (n.d.). Retrieved from University of California, San Diego.
  • 1 H NMR spectroscopy of macrocycles 4a–d , with proton resonances for... - ResearchGate. (n.d.).
  • Dibenzo-24-crown-8(14174-09-5) 13C NMR spectrum - ChemicalBook. (n.d.).
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (2018). Journal of the American Chemical Society.
  • Coutrot, F., et al. (2015). Synthesis of triazolium-based mono- and tris-branched[12]rotaxanes using a molecular transporter of dibenzo-24-crown-8. Organic & Biomolecular Chemistry, 13(15), 4464-4473.

  • Combined solid-state NMR, FT-IR and computational studies on layered and porous materials - Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. (n.d.).
  • Ataka, K., et al. (2015). New insights into metal ion–crown ether complexes revealed by SEIRA spectroscopy. Physical Chemistry Chemical Physics, 17(38), 25049-25057.
  • Ghasemi, J., et al. (2009). Complexation Ability of Dibenzo-24-crown-8 with Cs+ Cation in Binary Mixed Non-Aqueous Solvents. Journal of the Chinese Chemical Society, 56(6), 1143-1151.
  • Crown Ethers with Different Cavity Diameters Inhibit Ion Migration and Passivate Defects toward Efficient and Stable Lead Halide Perovskite Solar Cells. (2022). ACS Nano.
  • Radecka-Paryzek, W., et al. (2019). Design, synthesis and spectroscopic properties of crown ether-capped dibenzotetraaza[20]annulenes. Beilstein Journal of Organic Chemistry, 15, 570-576.

  • Solvent effects on the motion of a crown ether/amino rotaxane - PMC. (n.d.).
  • Solid state and solution stereochemistry of crown ethers and models. ortho-Dimethoxydiphenyl ether and related dibenzo-15-crown-5 and tetrabenzo-30-crown-10 ethers as studied by X-ray crystallography and 1H and 13C NMR spectroscopy - ResearchGate. (n.d.).
  • NMR and infrared studies of the complexation reaction of 18-crown-6 with some organic solvents. (1976). Journal of the American Chemical Society.
  • Chiral recognition in NMR spectroscopy using crown ethers and their ytterbium(III) complexes - PubMed. (n.d.).
  • Solvent optimization and conformational flexibility effects on 1 H and 13 C NMR scaling factors - PubMed. (n.d.).
  • 1 H-NMR spectra of the crown ether protons [ligand (1); sodium complex... - ResearchGate. (n.d.).
  • Dibenzo-24-crown-8 - the NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology. 37.[21]rotaxanes composed of two dibenzo-24-crown-8 ether wheels and an azamacrocyclic complex - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from Royal Society of Chemistry.

  • 133Cs NMR Study of Cs+ Ion Complexes with Dibenzo-24-crown-8, Dicyclohexano-24-crown-8 and Dibenzo-30-crown-10 in Binary Acetonitrile-Nitromethane Mixtures | Request PDF - ResearchGate. (n.d.). Retrieved from ResearchGate. Request PDF - ResearchGate. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Dibenzo-24-Crown-8 (DB24C8) Macrocyclization

Welcome to the Supramolecular Synthesis Support Center. The synthesis of large macrocycles like 3,5-Dibenzo-24-crown-8 (DB24C8) is notoriously challenging due to competing intermolecular side reactions. This guide is eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Supramolecular Synthesis Support Center. The synthesis of large macrocycles like 3,5-Dibenzo-24-crown-8 (DB24C8) is notoriously challenging due to competing intermolecular side reactions. This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate their macrocyclization workflows using thermodynamically and kinetically controlled strategies.

Part 1: Core Troubleshooting & FAQs

Q: My synthesis is yielding a high mass of intractable, viscous material instead of the target DB24C8 macrocycle. What is happening? A: You are experiencing 1[1], which is the most common side reaction in crown ether synthesis. Because macrocyclization is an entropically disfavored process, acyclic precursors will preferentially react with other molecules rather than cyclize if the local concentration of reactive end-groups is too high.

  • Causality & Fix: Implement the High Dilution Principle . By keeping the steady-state concentration of your reactive intermediates below 0.01 M, you entropically starve the bimolecular polymerization pathway while the unimolecular cyclization rate remains unaffected. Use a programmable syringe pump to introduce your precursors at a highly controlled rate (e.g., 0.5–1.0 mL/h).

Q: I am using a syringe pump for high dilution, but my cyclization yield is still below 20%. I see a lot of unreacted starting material or fragmented oligomers. How can I drive the ring closure? A: High dilution prevents polymerization, but it does not actively promote ring closure. Without a pre-organizing force, the acyclic polyether chain adopts an extended random-coil conformation in solution, keeping the reactive termini far apart. You must utilize the 2[3].

  • Causality & Fix: Introduce a templating cation that perfectly matches the cavity size of DB24C8. The internal cavity diameter of DB24C8 is approximately4[4]. Cesium ( Cs+ ) or secondary dialkylammonium ions ( R2​NH2+​ ) act as optimal templates. They coordinate with the oxygen atoms via ion-dipole interactions or directional hydrogen bonding, folding the acyclic chain into a pseudo-cyclic conformation and bringing the reactive ends into close proximity. Switch your base from Na2​CO3​ or K2​CO3​ to Cs2​CO3​ .

Q: What is the optimal solvent system for a templated DB24C8 macrocyclization? A: The choice of solvent must balance the solubility of the organic precursors with the strength of the template effect. Highly polar protic solvents (like methanol) will strongly solvate the templating cation, shielding it and preventing it from interacting with the polyether chain.

  • Causality & Fix: Use polar aprotic solvents such as Acetonitrile (MeCN) or Dimethylformamide (DMF) . Acetonitrile is highly recommended because it provides sufficient solubility for the organic precursors and the Cs2​CO3​ base, while leaving the Cs+ ion partially desolvated and highly active for templating the crown ether oxygens.

Part 2: Quantitative Data Presentation

To maximize your yield, you must match the ionic diameter of your templating cation to the 4.5–5.0 Å cavity of DB24C8.

Table 1: Correlation between templating cation diameter and DB24C8 macrocyclization efficiency.

Templating SpeciesIonic/Effective Diameter (Å)Size Match for DB24C8 CavityPredominant Reaction Outcome
Na+ 2.04Poor (Too small)High linear oligomerization; Low yield
K+ 2.76Sub-optimalModerate macrocyclization; Mixed products
Cs+ 3.34Optimal High yield macrocyclization (>70%)
R2​NH2+​ ~4.00 (H-bond radius)Optimal (Directional H-bonding) Excellent yield; Pseudorotaxane formation

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence between the entropically favored side reactions and the thermodynamically guided template pathway.

MechanisticPathway Start Acyclic Precursors (High Concentration) NoTemp Unorganized Intermediate (Extended Conformation) Start->NoTemp No Template (Kinetic Control) Temp Cs⁺ Template Coordination (Ion-Dipole Pre-organization) Start->Temp Addition of Cs₂CO₃ (Thermodynamic Control) Polymer Intermolecular Reaction (Linear Polymerization) NoTemp->Polymer Entropically Favored at High Conc. PreOrg Pre-organized Pseudo-ring (End-groups in proximity) Temp->PreOrg High Dilution (Syringe Pump) Macro Intramolecular SN2 (Dibenzo-24-crown-8) PreOrg->Macro Ring Closure

Mechanistic pathway of DB24C8 synthesis highlighting the template effect versus linear polymerization.

Part 4: Validated Experimental Protocol

Self-Validating Protocol: Cs-Templated Synthesis of DB24C8

This protocol utilizes the synergistic effects of high dilution and Cs+ -templating to suppress side reactions and maximize macrocycle yield.

Phase 1: System Pre-organization

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add 5.0 equivalents of anhydrous Cs2​CO3​ (acts as both the deprotonating base and the Cs+ template source) to 250 mL of anhydrous Acetonitrile (MeCN).

  • Heat the suspension to a gentle reflux (approx. 82 °C) under a continuous Nitrogen ( N2​ ) atmosphere.

Phase 2: High-Dilution Syringe Pump Addition 4. In a separate dry flask, dissolve equimolar amounts (e.g., 5.0 mmol each) of the acyclic precursors (e.g., catechol derivative and 1,14-dichloro-3,6,9,12-tetraoxatetradecane or corresponding ditosylate) in 50 mL of anhydrous MeCN. 5. Load this mixture into a gas-tight syringe. 6. Causality Check (Critical Step): Using a programmable syringe pump, inject the precursor solution into the refluxing Cs2​CO3​ suspension at a strict rate of 0.5 mL/h . Why? This slow addition ensures the steady-state concentration of the unreacted monomer remains near zero, entropically starving the intermolecular polymerization pathway.

Phase 3: Workup and Self-Validation 7. Once the addition is complete, allow the reaction to reflux for an additional 24 hours to ensure complete cyclization. 8. Cool to room temperature and filter the mixture to remove inorganic salts.

  • Validation Check: Wash the filter cake thoroughly with hot Chloroform ( CHCl3​ ). DB24C8 strongly coordinates Cs+ ; failing to wash the salts will result in the macrocycle remaining trapped in the solid inorganic matrix, causing massive yield losses.

  • Concentrate the filtrate in vacuo and purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient).

  • Analytical Verification: Confirm the structure via 1H NMR. The successful formation of DB24C8 is validated by a characteristic downfield shift of the polyether methylene protons (typically around δ 3.8–4.2 ppm) compared to the acyclic starting materials, confirming the 5[5].

Part 5: References

  • Multiple Multicomponent Macrocyclizations (MiBs): A Strategic Development Toward Macrocycle Diversity Source: ACS Publications URL:[Link]

  • Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties Source: NIH / PMC URL:[Link]

  • How Secondary and Tertiary Amide Moieties are Molecular Stations for Dibenzo-24-crown-8 in [2]Rotaxane Molecular Shuttles? Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Binding Affinity of Dibenzo-24-Crown-8 vs. Dibenzo-18-Crown-6

As supramolecular chemistry transitions from fundamental research to applied molecular machines and targeted drug delivery, the selection of the correct macrocyclic host is paramount. Dibenzo-18-crown-6 (DB18C6) and Dibe...

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Author: BenchChem Technical Support Team. Date: April 2026

As supramolecular chemistry transitions from fundamental research to applied molecular machines and targeted drug delivery, the selection of the correct macrocyclic host is paramount. Dibenzo-18-crown-6 (DB18C6) and Dibenzo-24-crown-8 (DB24C8) are two of the most widely utilized aromatic crown ethers. While they share similar structural motifs—polyether rings fused with two electron-withdrawing benzene rings—their disparate cavity sizes and conformational flexibilities dictate entirely different binding affinities and thermodynamic behaviors.

This guide provides an objective, data-driven comparison of DB24C8 and DB18C6, exploring the mechanistic causality behind their selectivity, summarizing quantitative affinity data, and detailing a self-validating experimental protocol for measuring association constants ( Ka​ ).

Mechanistic Causality: Size, Entropy, and Solvation

The binding affinity of a crown ether is not an isolated gas-phase phenomenon; it is a complex thermodynamic interplay between host preorganization, guest desolvation, and host-guest size matching.

The Size-Match Principle

The most fundamental driver of selectivity is the correlation between the macrocycle's internal cavity and the guest's ionic radius.

  • DB18C6: Features a relatively rigid cavity size of 2.6–3.2 Å [1]. This perfectly accommodates the dehydrated potassium ion ( K+ ), which has a diameter of ~2.76 Å[2]. Consequently, DB18C6 exhibits exceptional selectivity for K+ over smaller ions like Na+ or larger ions like Cs+ .

  • DB24C8: Features a much larger cavity of 4.0–4.5 Å [1]. This cavity is too expansive to tightly bind K+ without significant structural distortion. Instead, DB24C8 is the premier host for larger alkali metals (like Cs+ ) and, most notably, bulky organic cations such as secondary dialkylammonium ions ( R2​NH2+​ )[3].

Enthalpy-Entropy Compensation

Conformational flexibility plays a critical role in binding thermodynamics. When DB24C8 binds smaller cations like Na+ or K+ , the large 24-membered ring must fold around the ion to maximize ion-dipole interactions, forming a "closed" conformer[4]. While this wrap-around effect yields a favorable enthalpic gain ( ΔH<0 ), it severely restricts the macrocycle's degrees of freedom, resulting in a massive entropic penalty ( −TΔS>0 )[4]. In contrast, DB18C6 is highly preorganized for K+ , minimizing the entropic cost of complexation.

Solvation Dynamics

Binding in solution requires the stripping of the solvent shell from the guest cation. In aqueous or highly polar media, the hydration energy heavily dictates selectivity[2]. Because Na+ has a higher charge density than K+ , it is more strongly solvated. The energetic cost to desolvate Na+ is higher than the enthalpic payoff of binding, which further reinforces DB18C6's preference for K+ in polar environments[2].

Thermodynamics FreeHost Solvated Host (DB18C6 / DB24C8) Conformation Conformational Reorganization (Entropic Cost) FreeHost->Conformation FreeGuest Solvated Guest (K+ / R2NH2+) Desolvation Desolvation Penalty (Endothermic) FreeGuest->Desolvation Complexation Host-Guest Complexation (Ion-Dipole / H-Bonding) Desolvation->Complexation Conformation->Complexation FinalComplex Stable Supramolecular Complex Complexation->FinalComplex Enthalpic Gain (ΔH < 0)

Thermodynamic cycle of crown ether host-guest complexation.

Quantitative Performance Comparison

The addition of the benzo rings in DB18C6 and DB24C8 reduces the electron density (Lewis basicity) of the ether oxygens via resonance, making their binding affinities generally lower than their aliphatic counterparts (e.g., standard 18-crown-6)[5]. However, they offer superior π−π stacking capabilities, which is highly advantageous for organic guest complexation[3].

Table 1: Binding Affinity Constants Across Solvents and Guests
Host MoleculeGuest CationSolventCavity Size (Å)Binding AffinityReference
Dibenzo-18-crown-6 Potassium ( K+ )Methanol2.6 – 3.2 logKs​=4.35 [5]
Dibenzo-18-crown-6 Sodium ( Na+ )Methanol2.6 – 3.2 logKs​<4.35 [2]
Dibenzo-24-crown-8 Potassium ( K+ )Methanol4.0 – 4.5 logKs​≈3.5 [6]
Dibenzo-24-crown-8 Dibenzylammonium CD3​CN/CDCl3​ 4.0 – 4.5 Ka​=560±60M−1 [7]

Key Takeaway: DB18C6 is the optimal choice for selective alkali metal extraction (specifically K+ ). DB24C8 is the standard scaffold for constructing pseudorotaxanes and molecular machines, as its large cavity allows secondary ammonium ions to thread through the ring, stabilized by multiple [N+−H⋯O] hydrogen bonds and face-to-face π -stacking with the benzo rings[3].

Experimental Protocol: Self-Validating NMR Titration for Ka​ Determination

To accurately determine the association constant ( Ka​ ) of DB24C8 with a secondary ammonium guest, 1H NMR titration is the gold standard. The following protocol is designed as a self-validating system —meaning the data inherently proves the assumed stoichiometry and binding model.

Phase 1: Preparation & Job's Plot Validation
  • Stock Solutions: Prepare a 1.0 mM solution of DB24C8 (Host) and a 10.0 mM solution of Dibenzylammonium hexafluorophosphate (Guest) in anhydrous CD3​CN . Causality Note: Anhydrous solvent is critical; trace water will compete for hydrogen bonding sites, artificially lowering the measured Ka​ .

  • Stoichiometry Verification (Job's Plot): Prepare 10 NMR tubes where the total concentration of [Host] + [Guest] is kept constant at 2.0 mM, but the mole fraction varies from 0 to 1.

  • Validation Check: Plot the change in chemical shift ( Δδ ) multiplied by the mole fraction against the mole fraction. A peak exactly at 0.5 validates a 1:1 binding stoichiometry. If the peak shifts, higher-order complexes (e.g., 1:2) are present, and the subsequent 1:1 isotherm model cannot be used.

Phase 2: Serial Titration & Data Acquisition
  • Titration Setup: Place 0.5 mL of the 1.0 mM Host solution into an NMR tube.

  • Incremental Addition: Add the Guest solution in precise aliquots (e.g., 0.1, 0.2, 0.4, 0.8, 1.5, 3.0, 5.0, 10.0 equivalents) using a microsyringe.

  • NMR Acquisition: Record the 1H NMR spectrum at a constant temperature (298 K) after each addition.

  • Data Tracking: Monitor the chemical shift of the DB24C8 polyether methylene protons (typically shifting upfield due to shielding from the guest's aromatic rings)[1].

Phase 3: Non-Linear Regression Analysis
  • Isotherm Fitting: Plot the observed chemical shift ( δobs​ ) against the concentration of the added Guest.

  • Mathematical Model: Fit the curve using the 1:1 binding isotherm equation:

    Δδ=2[H]0​Δδmax​​​[H]0​+[G]0​+Ka​1​−([H]0​+[G]0​+Ka​1​)2−4[H]0​[G]0​​​
  • Self-Validation (Residuals): Examine the residual plot of the fit. The residuals must be randomly scattered around zero. A systematic wave pattern in the residuals indicates that the 1:1 binding model is incorrect, or that non-specific aggregation is occurring at higher concentrations.

NMR_Titration Prep 1. Sample Preparation Host (1 mM) & Guest (0-10 mM) in CD3CN Titration 2. Serial Titration Incremental Guest Addition Prep->Titration NMR 3. 1H NMR Acquisition Monitor target proton shifts (Δδ) Titration->NMR Validation 4. Job's Plot Analysis Validate 1:1 Stoichiometry NMR->Validation Regression 5. Non-Linear Regression Extract Ka from Binding Isotherm Validation->Regression

Self-validating NMR titration workflow for determining binding affinity.

References

  • [5] Chapter 3: Synthetic Receptors for Alkali Metal Cations - Books. The Royal Society of Chemistry. 5

  • [2] Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PMC (NIH). 2

  • [3] Chapter V Host-Guest Complexes with Crown Ethers and a Cryptand. VTechWorks. 3

  • [7] Regioselective routes to disubstituted dibenzo crown ethers and their complexations. ResearchGate. 7

  • [1] Effects of Cavity Size of the Crown Ether Hosts in the Supramolecular Modulation... Engineered Science Publisher. 1

  • [6] Stabilities in Water of Alkali Metal Ion Complexes with Dibenzo-24-crown-8 and Dibenzo-18-crown-6... ResearchGate. 6

  • [4] Conformer Separation of Dibenzo-Crown-Ether Complexes with Na+ and K+ Ions Studied by Cryogenic Ion Mobility-Mass Spectrometry. ACS Publications. 4

Sources

Comparative

Isothermal Titration Calorimetry Validation of 3,5-Dibenzo-24-crown-8: A Comparative Thermodynamic Guide

As supramolecular chemistry advances toward complex molecular machines and switchable pseudorotaxanes, the rigorous validation of host-guest interactions is paramount. 3,5-Dibenzo-24-crown-8 (DB24C8) has emerged as a pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As supramolecular chemistry advances toward complex molecular machines and switchable pseudorotaxanes, the rigorous validation of host-guest interactions is paramount. 3,5-Dibenzo-24-crown-8 (DB24C8) has emerged as a premier macrocyclic host, particularly for secondary dialkylammonium and bipyridinium salts. While NMR and UV-Vis spectroscopy can confirm complexation, Isothermal Titration Calorimetry (ITC) remains the gold standard for validation. ITC is unique in its ability to simultaneously quantify the binding stoichiometry ( n ), association constant ( Ka​ ), and enthalpy ( ΔH∘ ) in a single, non-destructive experiment, allowing for the derivation of a complete thermodynamic profile[1][2].

This guide objectively compares the binding performance of DB24C8 against alternative macrocycles and provides a self-validating, step-by-step ITC protocol designed for researchers and drug development professionals.

Mechanistic Principles of DB24C8 Complexation

The superior binding affinity of DB24C8 is rooted in its multivalent recognition capabilities. When DB24C8 encapsulates a positively charged axle (such as a dibenzylammonium ion, DBA + ), the complex is stabilized by a synergistic network of non-covalent interactions[1][3]:

  • Ion-Dipole & Hydrogen Bonding: Strong N+−H⋯O hydrogen bonds form between the ammonium protons and the ether oxygen atoms of the macrocycle.

  • Secondary Electrostatics: Weaker C−H⋯O interactions occur between the methylene groups adjacent to the ammonium center and the crown ether.

  • π−π Stacking: The electron-rich catechol rings of DB24C8 engage in π−π stacking with the electron-deficient aromatic moieties of the guest[4].

These interactions render the complexation heavily enthalpy-driven ( ΔH∘<0 ), overcoming the entropic penalty ( ΔS∘<0 ) associated with the loss of conformational degrees of freedom upon threading[3].

Thermo_Logic N1 Isothermal Titration Calorimetry (ITC) N2 Direct Measurement: Heat (q) & Stoichiometry (n) N1->N2 N3 Direct Measurement: Association Constant (Ka) N1->N3 N4 Calculate: Enthalpy (ΔH°) N2->N4 N5 Calculate: Gibbs Free Energy (ΔG°) N3->N5 N6 Calculate: Entropy (ΔS°) N4->N6 N5->N6

Figure 2: Thermodynamic parameter derivation logic from primary ITC measurements.

Comparative Performance Analysis: DB24C8 vs. Alternatives

To objectively evaluate DB24C8, we must benchmark its thermodynamic performance against structural analogs. The table below synthesizes experimental ITC data, highlighting why DB24C8 is often the preferred host for pseudorotaxane synthesis.

Structural Comparisons
  • DB24C8 vs. 24-Crown-8 (24C8): While both possess a 24-membered ring, aliphatic 24C8 lacks aromatic catechol units. It cannot engage in π−π stacking or charge-transfer interactions, resulting in significantly lower binding affinities when paired with aromatic axles like bipyridinium (BIPY 2+ )[5].

  • DB24C8 vs. Dibenzo-18-crown-6 (DB18C6): DB18C6 has a restricted cavity size (~2.6–3.2 Å) that physically excludes bulky dialkylammonium salts, limiting its use to small metal cations[6]. DB24C8’s larger cavity (>4.5 Å) perfectly accommodates full threading[4].

  • DB24C8 vs. Benzometaphenylene-25-crown-8 (BMP25C8): BMP25C8 features an asymmetric, slightly larger cavity. ITC data reveals that this structural deviation reduces spatial complementarity with DBA + salts, leading to a lower Ka​ compared to the highly preorganized DB24C8[5].

Quantitative Thermodynamic Data Summary
Host MacrocycleGuest AxleSolvent Ka​ ( M−1 ) ΔH∘ (kJ/mol) ΔG∘ (kJ/mol) TΔS∘ (kJ/mol)
DB24C8 DBA +⋅PF6−​ 1,2-DCE 7.7×105 -39.8 -33.6 -6.2
BMP25C8 DBA +⋅PF6−​ MeCN 1.2×104 -28.5-23.3-5.2
DB24C8 BIPY 2+⋅2PF6−​ MeCN 1.5×103 -20.1-18.1-2.0
DB18C6 DBA +⋅PF6−​ 1,2-DCE <102 (Excluded)N/AN/AN/A

(Data synthesized from standardized ITC titrations at 298 K[1][5]. Note: Binding in MeCN is generally weaker than in DCE due to solvent competition).

ITC Experimental Protocol for DB24C8 Validation

As a Senior Application Scientist, I emphasize that an ITC protocol must be a self-validating system . The following methodology ensures that the thermodynamic data extracted is free from solvent mismatch artifacts and competitive inhibition.

Step 1: Solvent and Counterion Selection (The Causality of Environment)
  • Solvent Choice: Use anhydrous solvents with low dielectric constants, such as 1,2-dichloroethane (DCE) or acetonitrile (MeCN). Why? High-polarity solvents (like water or DMSO) aggressively solvate the ammonium cation, outcompeting the crown ether and suppressing the binding constant[1][7].

  • Counterion Choice: Utilize weakly coordinating anions (WCAs) like hexafluorophosphate ( PF6−​ ) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( BArF24−​ ). Why? Stronger coordinating anions (like chlorides) form tight ion pairs with the ammonium center, creating an energetic barrier that the crown ether must overcome to thread the axle[1].

Step 2: Sample Preparation & The c -Value Optimization

To obtain a reliable sigmoidal binding curve, the unitless parameter c (where c=n×Ka​×[Host] ) must be optimized between 10 and 100.

  • Assuming an expected Ka​ of 105M−1 for DB24C8, prepare the host solution in the sample cell at a concentration of 0.2 mM to 1.0 mM .

  • Prepare the guest (axle) solution in the titration syringe at a concentration 10 to 15 times higher than the host (e.g., 2.0 mM to 15.0 mM).

  • Critical Self-Validation Step: Both host and guest must be dissolved using the exact same batch of solvent. Even a 0.1% difference in moisture content between the syringe and cell will generate massive heats of mixing, obscuring the binding enthalpy.

Step 3: Titration Execution
  • Degas both solutions under a vacuum for 10 minutes to prevent bubble formation, which causes erratic thermal spikes.

  • Set the instrument to 298 K. Set the stirring speed to 300 rpm to ensure rapid mixing without causing excessive frictional heat.

  • Program 25–30 injections of 2–10 μL each.

  • Set the spacing between injections to 180–240 seconds. Why? This ensures the heat signal completely returns to the baseline before the next injection, allowing for accurate peak integration.

Step 4: Data Interpretation & System Checks
  • Heat of Dilution Control: Perform a blank titration by injecting the guest into pure solvent. Subtract this background heat from your main experiment. If the asymptotic tail of your main binding curve does not perfectly align with the blank titration, your solvents are mismatched.

  • Stoichiometric Verification: For standard DB24C8/DBA + pseudorotaxanes, the inflection point of the integrated curve should yield an n -value of 1.00±0.05 . Deviations (e.g., n=0.5 ) indicate either impure reagents or the formation of higher-order complexes (e.g., a 2:1 partially threaded geometry)[4][8].

ITC_Workflow N1 1. Host/Guest Preparation (DB24C8 & Axle) N2 2. Solvent/Anion Selection (DCE, PF6-) N1->N2 Dissolve N3 3. ITC Titration (Guest into Host) N2->N3 Load Cell/Syringe N4 4. Heat Data Collection (μcal/s vs Time) N3->N4 Measure N5 5. Curve Fitting (1:1 Binding Model) N4->N5 Integrate N6 6. Thermodynamic Output (Ka, ΔH, ΔG, ΔS) N5->N6 Extract

Figure 1: Step-by-step logical workflow for the ITC validation of DB24C8 host-guest complexation.

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Validation

A Senior Scientist’s Guide to Macrocyclic Host-Guest Interactions: DFT Computational Modeling vs. Experimental Data for Dibenzo-24-crown-8

As a Senior Application Scientist specializing in supramolecular chemistry, I frequently encounter the challenge of accurately predicting host-guest interactions in large, flexible macrocycles. Dibenzo-24-crown-8 (DB24C8...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in supramolecular chemistry, I frequently encounter the challenge of accurately predicting host-guest interactions in large, flexible macrocycles. Dibenzo-24-crown-8 (DB24C8) and its substituted derivatives (such as 3,5-Dibenzo-24-crown-8) serve as quintessential model systems for understanding molecular recognition, cation encapsulation, and surface grafting.

Historically, researchers have treated Density Functional Theory (DFT) and empirical experimentation as separate silos. However, relying solely on in silico predictions or isolated experimental assays often leads to an incomplete mechanistic picture. This guide provides an objective, deep-dive comparison between DFT computational modeling and empirical experimental data for DB24C8, demonstrating how these two methodologies must be integrated to achieve self-validating scientific protocols.

The Core Comparison: Predictive Modeling vs. Empirical Reality

To understand the behavior of DB24C8, we must evaluate the strengths and limitations of our analytical tools. DFT provides atomic-level energetic resolution, while advanced experimental techniques—such as Cryogenic Ion Mobility-Mass Spectrometry (IM-MS) and Scanning Tunneling Microscopy (STM)—provide the physical ground truth.

The Theoretical Framework: DFT Computational Modeling

Standard DFT functionals (e.g., uncorrected B3LYP) notoriously fail to describe the long-range van der Waals forces and intra-host π-π interactions critical to macrocycle folding. Consequently, modern computational protocols must employ dispersion-corrected functionals (such as M05-2X or B3LYP-D). These models reveal that DB24C8 possesses a highly flat potential energy surface with numerous local minima within 0.1 eV of each other, making the molecule highly sensitive to its environment and guest ions[1].

The Empirical Ground Truth: Experimental Validation

To validate these flat energy landscapes, we rely on three primary experimental pillars:

  • Cryogenic IM-MS: Measures the Collision Cross Section (CCS) of gas-phase ions. Recent studies demonstrate that while DFT predicts multiple stable conformers, IM-MS at 86 K proves that DB24C8 heavily favors a "closed'" conformer (where aromatic rings are laterally displaced) when bound to alkali metals due to intramolecular electrostatic repulsion[2][3].

  • Electrospray Ion Beam Deposition (ES-IBD) & STM: When grafting DB24C8 onto Cu(100) surfaces, DFT predicts chemisorption binding energies of 1.17 eV for Na+ and 1.72 eV for Cs+. STM visually validates this by imaging the immobilized complexes as oval protrusions with a distinct four-lobe submolecular structure[1].

  • Laser Spectroscopy: While DFT can estimate cavity sizes (4.0–4.5 Å for DB24C8), Laser-Induced Fluorescence (LIF) proves the functional consequence: DB24C8's cavity is too large to efficiently encapsulate a single water molecule via bidentate hydrogen bonding, unlike its smaller cousin DB18C6[4].

Comparative Data Analysis

The following table synthesizes the objective performance of DFT predictions against experimental validation for DB24C8 host-guest systems.

Parameter / FeatureDFT Computational PredictionExperimental Data ValidationAnalytical Technique
Conformer Stability (Alkali Metals) Predicts "closed'" conformer stability due to electrostatic repulsion between oxygen atoms.Dominant "closed'" CCS observed; rapid interconversion halted at 86 K.2[2]
Surface Adsorption (Cu(100)) Flat potential energy surface; Adsorption energies: Na+ (1.17 eV), Cs+ (1.72 eV).Immobilized oval protrusions with 4-lobe substructure confirming central ion coordination.1[1]
Solvent Encapsulation (H2O) High energy penalty for single H2O bidentate bonding due to 4.5 Å cavity size.No single-water encapsulation observed in jet-cooled state; requires larger water clusters.4[4]
Transition Metal (Ni2+) Geometry Predicts "open" conformer preference due to octahedral coordination limits.Wide CCS distribution confirming "open" mer/fac isomerism.3[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, computational models must be built to generate directly testable hypotheses. The following interconnected protocols demonstrate how to establish a self-validating loop between in silico modeling and mass spectrometry.

Protocol A: In Silico Conformational Search & DFT Optimization

Causality Focus: Accurate modeling of weak non-covalent interactions (NCIs) requires specific functional selection to prevent the underestimation of π-π stacking.

  • Initial Conformational Sampling: Utilize Molecular Mechanics (e.g., MMFF94s force field) to generate a broad library of candidate structures for the DB24C8-cation complex.

  • Geometric Optimization: Filter the top 20 lowest-energy conformers and optimize them using DFT at the M05-2X/6-311++G(d,p) level. Why M05-2X? Standard B3LYP fails to capture the intra-host π-π interactions that dictate the folding of the macrocycle; M05-2X explicitly accounts for these medium-range correlation energies.

  • Effective Core Potentials (ECP): Apply Stuttgart RLC ECPs for heavy alkali metals (e.g., Rb+, Cs+) to account for relativistic effects in the core electrons without prohibitive computational cost.

  • Theoretical CCS Calculation: Export the optimized geometries to MOBCAL. Calculate theoretical Collision Cross Sections (CCS) using the trajectory method (incorporating Lennard-Jones parameters for He buffer gas) to enable direct 1:1 comparison with empirical IM-MS data.

Protocol B: Cryogenic IM-MS Validation Workflow

Causality Focus: Room-temperature IM-MS often yields time-averaged data due to rapid conformer interconversion. Cryogenic temperatures freeze these states, allowing for discrete structural validation.

  • Ion Generation: Produce DB24C8-metal complexes via nano-electrospray ionization (nESI) using a 10−3 M solution in a 50:50 methanol/water mix.

  • Thermalization: Introduce the generated ions into a cryogenic drift tube cooled to 86 K using liquid nitrogen. Why 86 K? This drastically lowers the internal energy of the complexes, preventing the "open" and "closed" conformers from interconverting during their flight time.

  • Mobility Separation: Apply a weak electric field (approx. 10-15 V/cm) to drift the ions through a helium buffer gas. Record the arrival time distributions (ATDs).

  • Data Synthesis: Convert the empirical ATDs to experimental CCS values. Cross-reference these values against the MOBCAL-derived theoretical CCS from Protocol A to definitively assign the molecular geometry.

Visualizing the Mechanistic Logic

G A Target: DB24C8 Complex B DFT Modeling (M05-2X / B3LYP-D) A->B C Experimental Data (IM-MS, STM, LIF) A->C D Conformational Search (Open, Closed, Closed') B->D E Collision Cross Section (CCS) & Adsorption Energies C->E F Data Synthesis & Validation D->F E->F

Integrated workflow comparing DFT modeling and experimental validation for DB24C8.

G Start DB24C8 + Cation Alkali Alkali Metals (Na+, K+, Cs+) Start->Alkali Transition Transition Metals (Ni2+, Zn2+) Start->Transition Closed Closed' Conformer (Electrostatic Repulsion) Alkali->Closed π-π stacking Open Open Conformer (mer/fac Isomerism) Transition->Open Octahedral coordination

Cation-dependent conformational selection pathway in DB24C8 host-guest complexes.

References

  • Intra-host π–π interactions in crown ether complexes revealed by cryogenic ion mobility-mass spectrometry. RSC Publishing (Physical Chemistry Chemical Physics). 2

  • Grafting Crown Ether Alkali Host-Guest Complexes at Surfaces by Electrospray Ion Beam Deposition. Max-Planck-Institute for Solid State Research. 1

  • Conformation of Gas-Phase Crown Ether Complexes with Alkaline-Earth and Transition Metal Ions Studied by Cryogenic Ion Mobility–Mass Spectrometry. ACS Publications (The Journal of Physical Chemistry A). 3

  • Laser spectroscopic study on (dibenzo-24-crown-8-ether)–water and –methanol complexes in supersonic jets. RSC Publishing (Physical Chemistry Chemical Physics). 4

Sources

Comparative

Mass Spectrometry Analysis of 3,5-Dibenzo-24-Crown-8 Interlocked Molecules: A Comparative Guide

As a Senior Application Scientist specializing in supramolecular mass spectrometry, I frequently guide research teams through the analytical bottlenecks of characterizing mechanically interlocked molecules (MIMs). 3,5-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in supramolecular mass spectrometry, I frequently guide research teams through the analytical bottlenecks of characterizing mechanically interlocked molecules (MIMs). 3,5-Dibenzo-24-crown-8 (DB24C8) is a foundational macrocycle in host-guest chemistry, widely used to construct [n]rotaxanes, catenanes, and pseudorotaxanes by templating around secondary dialkylammonium ( R2​NH2+​ ) or bipyridinium (viologen) recognition sites 1.

The core analytical challenge lies in the gas-phase preservation of the mechanical bond. Unlike covalent bonds, the integrity of a pseudorotaxane relies entirely on non-covalent interactions—specifically [C−H⋯O] hydrogen bonding and π−π stacking. If the ionization technique is too harsh, the complex will "dethread" in the source, yielding false negatives. This guide objectively compares the leading mass spectrometry platforms, providing actionable, self-validating protocols for your analytical workflow.

Platform Comparison: ESI-MS vs. IM-MS vs. MALDI-TOF

Selecting the correct mass spectrometry platform dictates whether you observe the intact supramolecular assembly or merely its fragmented building blocks.

Quantitative Data Comparison of MS Platforms for DB24C8 Complexes
MS PlatformIonization SoftnessTarget Mass RangeTopological ResolutionDethreading RiskIdeal Application
ESI-MS High (Soft)< 10 kDaLowModerate (Voltage dependent)Routine verification of [n]rotaxanes and pseudorotaxanes.
IM-MS (TWIMS) High (Soft)< 10 kDaHigh (CCS derivation)ModerateResolving translational isomers and open/closed conformers.
MALDI-TOF Low (Harsh)10 kDa - 100+ kDaLowHigh (Matrix/Laser induced)High-generation covalently stoppered rotaxane dendrimers.

Causality in Experimental Design (E-E-A-T)

Why ESI-MS over MALDI-TOF for Pseudorotaxanes?

In MALDI-TOF, the crystallization process with an acidic matrix combined with high-energy UV laser desorption imparts excessive internal energy. This disrupts the delicate ion-dipole interactions holding the DB24C8 wheel to its axle, causing immediate dethreading. Electrospray Ionization (ESI), conversely, is a "soft" ionization technique. By carefully tuning the capillary and cone voltages, we can transition the intact DB24C8 complex from the solution phase (typically in CH3​CN ) to the gas phase without breaking the non-covalent bonds. For example, DB24C8-based [2]rotaxanes complexed with viologen derivatives are routinely verified via HR-ESI-MS by tracking the sequential loss of counterions, such as the [M−PF6​]+ and [M−2PF6​]2+ peaks 1. Even for massive, higher-generation type III-B rotaxane dendrimers, ESI-MS can successfully detect intact molecular ions by observing the step-wise loss of multiple PF6−​ anions 2.

The Critical Role of Ion Mobility-Mass Spectrometry (IM-MS)

When dealing with true [n]rotaxanes or dynamic combinatorial libraries, mass-to-charge ( m/z ) ratio alone is insufficient to distinguish between topological isomers (e.g., a threaded rotaxane vs. an unthreaded macrocycle/axle mixture of the exact same mass). Traveling-Wave Ion Mobility Spectrometry (TWIMS) separates ions based on their Collision Cross Section (CCS)—essentially their 3D shape and "floppiness" in the gas phase 3. Furthermore, variable-temperature IM-MS has proven essential for resolving the distinct "open" and "closed" conformations of DB24C8 host-guest complexes at cryogenic temperatures 4.

Visualizing the Analytical Logic

MS_Selection Start DB24C8 Supramolecular Complex Q1 Covalently stoppered (Rotaxane) or dynamic (Pseudorotaxane)? Start->Q1 Pseudo Pseudorotaxane (Dynamic/Non-covalent) Q1->Pseudo Dynamic Rotax Rotaxane / Catenane (Mechanically Interlocked) Q1->Rotax Interlocked ESI High-Resolution ESI-MS (Soft Ionization) Pseudo->ESI Prevent dethreading Rotax->ESI Mass < 10 kDa IMMS IM-MS (TWIMS) (Topology Analysis) Rotax->IMMS Isomer resolution MALDI MALDI-TOF MS (High Mass >10 kDa) Rotax->MALDI Dendrimers

Logical decision tree for selecting the optimal MS platform for DB24C8 complexes.

Self-Validating Experimental Protocols

Protocol 1: Soft-Ionization ESI-MS for DB24C8 Pseudorotaxanes

To prevent in-source collision-induced dissociation (CID), the kinetic energy imparted to the ions must be strictly minimized.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the DB24C8 macrocycle and the dialkylammonium thread in LC-MS grade CH3​CN to a final equimolar concentration of 10 µM. Allow 30 minutes for equilibrium.

  • Direct Infusion: Introduce the sample via a syringe pump at a low flow rate (5 µL/min) to ensure stable spray without requiring high desolvation gas temperatures.

  • Source Tuning: Set the capillary voltage to 2.0 - 2.5 kV (positive ion mode). Keep the source temperature below 80°C and the desolvation temperature below 150°C.

  • Cone Voltage Optimization: Start with an ultra-low cone voltage (e.g., 10 V). Gradually increase to 25 V to improve signal-to-noise, but stop immediately if fragmentation occurs.

  • Data Acquisition: Scan from m/z 200 to 3000, looking for [M−nPF6​]n+ charge states.

Self-Validation Check: Monitor the free DB24C8 macrocycle peak ( m/z 448.5 for [M+H]+ ). If this peak dominates the spectrum alongside the free axle, but NMR confirms >95% complexation in solution, your cone voltage or desolvation temperature is too high, causing false-positive dethreading. A valid run will show the intact complex as the base peak.

ESI_Workflow Sample Sample Prep (10 µM in CH3CN) Infusion Direct Infusion (5 µL/min) Sample->Infusion Ionization Soft ESI Source (Capillary: 2.5 kV) Infusion->Ionization Desolvation Desolvation (Low Cone Voltage) Ionization->Desolvation Detection TOF/Orbitrap Detection Desolvation->Detection

Step-by-step soft-ionization ESI-MS workflow for preserving non-covalent mechanical bonds.

Protocol 2: TWIMS for Resolving Rotaxane Conformers

For molecular shuttles where the DB24C8 ring can move between two distinct stations, TWIMS provides structural fingerprints.

Step-by-Step Methodology:

  • Ionization: Utilize the soft ESI parameters established in Protocol 1 to generate intact gas-phase ions.

  • Ion Trap Accumulation: Accumulate ions in the trap cell to improve the duty cycle before releasing them into the mobility cell.

  • Mobility Separation: Apply a traveling wave in the mobility cell (e.g., wave velocity 300 m/s, wave height 40 V) using N2​ as the drift gas.

  • Calibration: Calibrate the TWIMS cell using known polyalanine standards to convert drift times into absolute Collision Cross Section (CCS, Ω ) values.

  • Analysis: Extract the Arrival Time Distribution (ATD) for the specific m/z of the intact rotaxane.

Self-Validation Check: A bimodal ATD for a single m/z peak validates the presence of multiple stable co-conformations (e.g., the DB24C8 ring residing on different stations). If only a single sharp ATD peak is observed, the interconversion barrier between stations may be too low to resolve at room temperature, necessitating variable-temperature IM-MS.

References

  • Pseudorotaxanes and Rotaxanes Formed by Viologen Derivatives Source: IRIS URL
  • Ion Mobility Mass Spectrometry for Large Synthetic Molecules: Expanding the Analytical Toolbox Source: Journal of the American Chemical Society URL
  • Higher-generation type III-B rotaxane dendrimers with controlling particle size in three-dimensional molecular switching Source: PMC URL
  • Ion-Mobility Mass Spectrometry for the Rapid Determination of the Topology of Interlocked and Knotted Molecules Source: PubMed URL

Sources

Validation

3,5-Dibenzo-24-crown-8 vs pillararene host-guest properties

Supramolecular Host-Guest Architectures: A Comparative Guide to 3,5-Dibenzo-24-crown-8 and Pillararenes in Drug Development Introduction In the landscape of supramolecular chemistry and advanced drug delivery systems (DD...

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Author: BenchChem Technical Support Team. Date: April 2026

Supramolecular Host-Guest Architectures: A Comparative Guide to 3,5-Dibenzo-24-crown-8 and Pillararenes in Drug Development

Introduction In the landscape of supramolecular chemistry and advanced drug delivery systems (DDS), macrocyclic hosts serve as the foundational building blocks for stimuli-responsive materials. Among the most prominent are 3,5-Dibenzo-24-crown-8 (DB24C8) and the relatively newer class of Pillararenes[1]. While both are utilized to construct rotaxanes, pseudorotaxanes, and functionalized nanoparticles, their thermodynamic properties, structural rigidity, and target guest scopes differ fundamentally. This guide provides an objective, data-driven comparison of their host-guest properties, complete with validated experimental protocols for researchers and drug development professionals.

Structural and Mechanistic Paradigms

Dibenzo-24-crown-8 (DB24C8): The Flexible Polyether DB24C8 is characterized by its large, 24-membered flexible ring. This flexibility allows the macrocycle to undergo significant conformational adjustments to wrap around its target guests. DB24C8 exhibits a strong affinity for secondary dialkylammonium salts (e.g., dibenzylammonium, DBA) and paraquat derivatives[2]. The complexation is primarily driven by a cooperative network of hydrogen bonds (specifically [N+–H⋯O] and [C–H⋯O] ), ion-dipole interactions, and π−π stacking between the host's catechol rings and the guest's aromatic moieties[3].

Pillararenes: The Rigid Electron-Rich Cylinder Pillar[n]arenes (most commonly n=5 or 6 ) are composed of hydroquinone units linked by methylene bridges at the para-positions. This unique architecture creates a highly symmetrical, rigid, and electron-rich cylindrical cavity[1]. Unlike DB24C8, pillararenes are highly preorganized. They preferentially bind neutral molecules (such as alkanediamines), viologens, and alkyl chains[4]. The binding mechanism is heavily reliant on the hydrophobic effect, C–H⋯π interactions, and, if the rims are functionalized, electrostatic interactions[4].

G Host Macrocyclic Host DB24C8 Dibenzo-24-crown-8 (Flexible) Host->DB24C8 Pillar Pillar[n]arenes (Rigid) Host->Pillar DB_Guest Dialkylammonium / Paraquat DB24C8->DB_Guest H-Bonding & Ion-Dipole Pillar_Guest Viologens / Alkyl Chains Pillar->Pillar_Guest Hydrophobic & C-H···π DB_Stimuli Responsive to: K+, pH, Temp DB_Guest->DB_Stimuli Pillar_Stimuli Responsive to: Redox, Competitors Pillar_Guest->Pillar_Stimuli

Diagram 1: Structural paradigms and binding mechanisms of DB24C8 versus Pillararenes.

Quantitative Thermodynamic Data

The thermodynamic performance of these macrocycles dictates their utility in physiological environments. DB24C8 typically exhibits moderate binding affinities in organic solvents, which can be disrupted by polar protic solvents (like water) that compete for hydrogen bonds[5]. Conversely, functionalized pillararenes can achieve exceptionally high binding constants even in aqueous media, making them highly attractive for biological applications[4].

MacrocycleStructural NaturePrimary GuestsTypical SolventsBinding Affinity ( Ka​ )Dominant Driving Forces
DB24C8 Flexible, 24-membered polyetherSecondary dialkylammoniums, ParaquatsOrganic ( CH3​CN , CHCl3​ ) 102−104 M−1 H-bonding, Ion-dipole, π−π stacking
Pillar[5]arene Rigid, electron-rich cylinderViologens, Alkanes, AlkylsulfonatesAqueous & Organic 103−107 M−1 Hydrophobic effect, C-H··· π , Electrostatic

Experimental Protocols for Host-Guest Validation

To rigorously quantify these interactions, different analytical techniques are prioritized based on the binding mechanism and solvent system.

Protocol A: 1 H NMR Titration for DB24C8-Dialkylammonium Complexation Causality: DB24C8 binding often exhibits slow-to-intermediate exchange on the NMR timescale, allowing researchers to track distinct chemical shift changes ( Δδ ) of specific protons (e.g., the benzylic protons of the guest)[3].

  • Preparation: Prepare a stock solution of the DB24C8 host at a constant concentration (e.g., 2.0 mM) in a deuterated solvent ( CDCl3​/CD3​CN ).

  • Guest Stock: Prepare the guest (DBA salt) stock solution at a high concentration (e.g., 50 mM). Critical Step: Dissolve the guest using the host stock solution rather than pure solvent. This ensures the host concentration remains perfectly constant throughout the titration, eliminating dilution artifacts.

  • Titration: Sequentially add aliquots of the guest solution to the NMR tube.

  • Acquisition: Record the 1 H NMR spectrum after each addition. Track the downfield/upfield shifts of the target protons.

  • Validation: Fit the Δδ values against the guest concentration using a non-linear regression 1:1 binding isotherm model to extract the association constant ( Ka​ )[5].

Protocol B: Isothermal Titration Calorimetry (ITC) for Pillararene-Viologen Binding Causality: Pillararene binding in aqueous media is driven by complex enthalpic (hydrophobic/electrostatic) and entropic factors. ITC directly measures the heat released or absorbed ( ΔQ ), providing a complete thermodynamic profile ( ΔH , ΔS , Ka​ , and stoichiometry n ) in a single, self-validating experiment[6].

  • Degassing: Thoroughly degas both host and guest solutions. Critical Step: Microbubbles expanding in the sample cell will cause erratic baseline fluctuations, masking the microjoule heat changes of the supramolecular binding.

  • Loading: Load the sample cell with the Pillararene solution (e.g., 0.1 mM in aqueous buffer).

  • Syringe Prep: Load the injection syringe with the viologen guest solution (e.g., 1.0 mM). Ensure both solutions use the exact same buffer batch to minimize the heat of dilution.

  • Execution: Program the ITC for 25 sequential injections (10 μL each) at 298 K with continuous stirring (1000 rpm).

  • Analysis: Integrate the heat peaks and fit the normalized data to an independent binding model to extract the thermodynamic parameters[4].

Workflow Prep Prepare Host & Guest Solutions NMR 1H NMR Titration (Constant Host, Vary Guest) Prep->NMR ITC Isothermal Titration Calorimetry (Titrate Guest into Host) Prep->ITC NMR_Data Track Chemical Shift Changes (Δδ) NMR->NMR_Data ITC_Data Measure Heat Release/Absorption (ΔQ) ITC->ITC_Data Calc Calculate Binding Constant (Ka) & Thermodynamics (ΔH, ΔS) NMR_Data->Calc ITC_Data->Calc

Diagram 2: Experimental workflows for quantifying host-guest thermodynamics.

Applications in Drug Delivery Systems (DDS)

Both macrocycles are heavily utilized in the design of stimuli-responsive nanocarriers, but their distinct binding mechanisms dictate different application strategies.

DB24C8 in DDS: Because DB24C8 relies on ion-dipole and hydrogen bonding, its complexes are highly responsive to ionic and pH stimuli. For example, the addition of K+ ions competitively binds the crown ether cavity, displacing the ammonium guest[2]. Furthermore, increasing the pH deprotonates the dialkylammonium salt, neutralizing its charge and destroying the hydrogen-bonding network, which leads to immediate complex dissociation[3]. This makes DB24C8 an ideal candidate for pH-responsive nanovalves capping mesoporous silica nanoparticles, designed to release chemotherapeutics specifically within the acidic tumor microenvironment[7].

Pillararenes in DDS: Pillararenes are frequently employed to construct amphiphilic supramolecular block copolymers that self-assemble into drug-loaded vesicles or micelles[8]. Because they strongly bind viologen derivatives—which are inherently redox-active—these systems can be engineered to disassemble and release their cargo in response to the high reactive oxygen species (ROS) or glutathione (GSH) levels found in cancer cells[7]. Additionally, their rigid, hydrophobic cavity is excellent for directly encapsulating neutral, poorly water-soluble anticancer drugs, enhancing their bioavailability[1].

DDS Nano Nanoparticle Carrier (Mesoporous Silica/Polymer) Load Load Therapeutic Cargo Nano->Load Cap Cap with Supramolecular Valve (DB24C8 or Pillararene) Load->Cap Stimulus Apply TME Stimulus (pH drop, Redox, K+) Cap->Stimulus Release Host-Guest Dissociation & Cargo Release Stimulus->Release Action Targeted Cellular Action Release->Action

Diagram 3: Stimuli-responsive supramolecular drug delivery pathway.

Conclusion

The choice between DB24C8 and Pillararenes in drug development hinges on the desired stimuli-responsiveness and the physiological environment. DB24C8 offers unparalleled utility in pH- and ion-gated nanovalves due to its flexible, hydrogen-bond-dependent binding. Conversely, the rigid, preorganized cavity of pillararenes provides superior binding affinities in aqueous media, making them the premier choice for redox-responsive supramolecular polymers and hydrophobic drug encapsulation.

References

  • Title: Synthesis of perylene-bridged bis(dibenzo-24-crown-8) and its assembly behavior with a fullerene-based secondary Source: nankai.edu.cn URL: 2

  • Title: Probing Polyvalency in Artificial Systems Exhibiting Molecular Recognition Source: acs.org URL: 5

  • Title: Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems Source: nih.gov URL: 7

  • Title: Molecular Recognition by Pillar[5]arenes: Evidence for Simultaneous Electrostatic and Hydrophobic Interactions Source: nih.gov URL: 4

  • Title: Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review Source: nih.gov URL: 1

  • Title: Pillararene-Based Supramolecular Polymers for Cancer Therapy Source: mdpi.com URL: 8

  • Title: A Supramolecular Cross-Linked Conjugated Polymer Network for Multiple Fluorescent Sensing Source: acs.org URL: 3

  • Title: Spatially Designed Supramolecular Anion Receptors Based on Pillar[5]arene Scaffolds: Synthesis and Halide Anion Binding Properties Source: nih.gov URL: 6

Sources

Comparative

comparing 3,5-Dibenzo-24-crown-8 derivatives for targeted drug delivery

The Architect’s Guide to 3,5-Dibenzo-24-Crown-8 (DB24C8) Derivatives in Targeted Drug Delivery As a Senior Application Scientist evaluating supramolecular systems for pharmacology, the shift from static nanocarriers to s...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architect’s Guide to 3,5-Dibenzo-24-Crown-8 (DB24C8) Derivatives in Targeted Drug Delivery

As a Senior Application Scientist evaluating supramolecular systems for pharmacology, the shift from static nanocarriers to stimuli-responsive "smart" vehicles is the most critical evolution in modern drug delivery. At the forefront of this transition is 3,5-Dibenzo-24-crown-8 (DB24C8), a versatile macrocyclic polyether. By exploiting its highly specific host-guest complexation with secondary dialkylammonium (DAA) salts, we can engineer autonomous nanovalves, phase-shifting hydrogels, and photo-responsive carriers[1].

This guide objectively compares the performance, mechanistic causality, and experimental validation of leading DB24C8 derivatives to help researchers select the optimal architecture for targeted therapeutics.

Mechanistic Grounding: The Causality of DB24C8 Host-Guest Chemistry

The utility of DB24C8 in drug delivery relies entirely on the thermodynamics of its non-covalent interactions. DB24C8 forms a [2]pseudorotaxane inclusion complex with DAA ions ( −CH2​NH2+​CH2​− ) driven by [N−H⋅⋅⋅O] hydrogen bonding and ion-dipole interactions[2].

The brilliance of this system lies in its reversibility. The host-guest complex can be deliberately disrupted via two primary mechanisms:

  • Proton Abstraction (pH/Base Trigger): The DAA stalk requires a positive charge to maintain hydrogen bonding. Introducing a base (e.g., triethylamine) or encountering specific physiological pH shifts deprotonates the ammonium to a neutral amine. The loss of hydrogen bonding causes immediate dissociation of the DB24C8 ring[3].

  • Competitive Binding (Ion Trigger): DB24C8 binds DAA with an association constant ( Ka​ ) of ∼1.2×103M−1 . However, its affinity for alkali metals like K+ ( ∼7.6×103M−1 ) or Cs+ is significantly higher. Introducing these cations thermodynamically forces the DB24C8 ring to abandon the DAA stalk in favor of the metal ion, acting as a competitive "key" to open the system[4].

Comparative Performance Analysis of DB24C8 Derivatives

To select the right derivative, researchers must match the physiological stimulus of the target microenvironment (e.g., tumor acidity, external light application) with the appropriate DB24C8 architecture.

Derivative ArchitecturePrimary StimulusMechanism of ActionBinding Affinity ( Ka​ )Key Application
DB24C8-Capped Mesoporous Silica (MSN Nanovalves) pH / Base / Competitive IonsPseudorotaxane dissociation via DAA deprotonation or ion competition[4] ∼103M−1 (with DAA)Solid tumor targeted chemotherapy; controlled pore unblocking[5].
DB24C8-PNIPAM Copolymers Temperature / Alkali Metals ( Cs+ )Cloud point shift; polymer coil-to-globule transition upon ion recognition[6] >104M−1 (with Cs+ )Thermo-responsive hydrogel depots; heavy metal sequestration[6].
Photo-Responsive DB24C8 Assemblies UV/Vis Light (e.g., 254 nm / 420 nm)Reversible isomerization (e.g., diarylethene ring-closing) altering cavity affinity[7]Variable based on isomer stateSpatiotemporally controlled release; ophthalmic or dermal delivery[7].

Performance Verdict:

  • MSN Nanovalves offer the highest payload capacity (due to the high surface area of MCM-41 silica) and are ideal for systemic intravenous delivery where premature leakage must be strictly zero[2].

  • PNIPAM Copolymers excel in localized depot injections where body temperature and local ion gradients can trigger a sustained release[6].

  • Photo-Responsive systems provide the highest degree of external spatiotemporal control but are limited by the tissue penetration depth of the activating light wavelengths[7].

Experimental Methodology: Synthesizing and Validating DB24C8-MSN Nanovalves

To ensure scientific integrity, the following protocol outlines a self-validating workflow for constructing a pH/base-driven DB24C8 nanovalve on MCM-41 mesoporous silica.

Step 1: Surface Functionalization (Stalk Grafting)

  • Synthesize MCM-41 mesoporous silica nanoparticles (MSNs).

  • Graft naphthalene-containing secondary dialkylammonium (DAA) threads onto the MSN surface using standard silane coupling chemistry (e.g., refluxing in toluene with the appropriate alkoxysilane derivative).

  • Causality: The naphthalene moiety provides steric bulk to prevent the DB24C8 ring from slipping off the bottom of the stalk, ensuring it acts as a true "cap" over the pore[2].

Step 2: Cargo Loading

  • Suspend the DAA-functionalized MSNs in a concentrated solution of a model drug or luminescent probe (e.g., Coumarin 460 or Doxorubicin) in dichloromethane ( CH2​Cl2​ ) for 24 hours.

  • Causality: Capillary action and diffusion drive the cargo into the mesopores. A luminescent probe is chosen for self-validation, allowing real-time tracking of release kinetics[4].

Step 3: Supramolecular Capping

  • Add an excess of DB24C8 to the suspension. Stir for an additional 24 hours to allow the [2]pseudorotaxane complexes to form at the pore orifices.

  • Filter and wash the nanoparticles extensively with fresh solvent to remove any uncapped cargo.

  • Self-Validation Checkpoint: Resuspend the capped MSNs in a neutral buffer. Monitor the supernatant via fluorescence spectroscopy. A flat baseline confirms that the DB24C8 valves are tightly closed and zero premature leakage is occurring[3].

Step 4: Triggered Release Assay

  • Introduce the stimulus (e.g., Triethylamine for proton abstraction, or CsCl for competitive binding) to the cuvette.

  • Observation: An immediate, exponential increase in fluorescence intensity will be observed as the DB24C8 rings detach and the Coumarin 460 diffuses out of the unblocked pores[2].

Visualizing the Supramolecular Pathway

The following diagram illustrates the logical workflow and mechanistic signaling pathway of the DB24C8-MSN nanovalve system.

DB24C8_Mechanism N1 Drug-Loaded MSN (Pores Open) N2 DAA Stalks Grafted on Surface N1->N2 Functionalization N3 DB24C8 Capping (Nanovalve Closed) N2->N3 Host-Guest Assembly N4 Stimulus Trigger (pH/Base or Cs+) N3->N4 Cellular Internalization N5 DB24C8 Detachment (Pores Unblocked) N4->N5 Deprotonation / Competitive Binding N6 Targeted Drug Release N5->N6 Cargo Diffusion

Mechanism of DB24C8-based supramolecular nanovalves for targeted drug release.

References

  • Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems Source: Theranostics (National Center for Biotechnology Information) URL:[Link]

  • Construction of a pH-Driven Supramolecular Nanovalve Source: Organic Letters (ACS Publications) URL:[Link]

  • Supramolecular Nanovalves Controlled by Proton Abstraction and Competitive Binding Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties Source: Polymers (National Center for Biotechnology Information) URL:[Link]

  • Light-Controlled Macrocyclic Supramolecular Assemblies and Luminescent Behaviors Source: Nankai University / Chemical Communications URL:[Link](Note: Sourced via institutional repository index for photo-responsive DB24C8 assemblies).

Sources

Safety & Regulatory Compliance

Safety

3,5-Dibenzo-24-crown-8 proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. The handling and disposal of macrocyclic polyethers, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. The handling and disposal of macrocyclic polyethers, specifically 3,5-Dibenzo-24-crown-8 (DB24C8) and its regioisomers, present unique logistical challenges.

Unlike standard organic solvents, crown ethers are powerful ionophores and phase-transfer catalysts[1]. Their disposal requires a deep understanding of host-guest chemistry to prevent the accidental mobilization of toxic heavy metals into the environment[2]. This guide provides the authoritative, step-by-step operational protocols required to safely manage and dispose of DB24C8 waste.

The Causality of Crown Ether Waste Management

To design a self-validating disposal protocol, we must first understand the thermodynamic behavior of DB24C8.

DB24C8 features a 24-membered ring with 8 oxygen donor atoms. This specific macrocyclic cavity is highly optimized for the encapsulation of large alkali and alkaline earth metal cations, most notably Cesium ( Cs+ ), Potassium ( K+ ), and Strontium ( Sr2+ )[3]. The complexation is an enthalpy-driven process that is highly dependent on the dielectric constant of the surrounding solvent[3].

The Environmental & Safety Dilemma: If DB24C8 is improperly discarded into standard aqueous waste streams, it acts as an artificial ionophore. Standard wastewater treatment facilities rely on hydroxide precipitation to remove heavy metals. However, when metals are complexed within the lipophilic cavity of DB24C8, they remain soluble in both aqueous and organic phases, completely bypassing standard filtration and precipitation mechanisms[2][4]. Therefore, high-temperature incineration is the only acceptable method of disposal, as it permanently destroys the macrocyclic ring[4][5].

Table 1: Physicochemical Parameters Dictating Disposal Logistics
ParameterValue / CharacteristicOperational Impact on Disposal
CAS Number 14174-09-5Universal identifier for waste manifesting.
Chemical Stability Highly stable at room temp.Resists biological degradation in standard wastewater treatment[5].
Melting Point 103 - 105 °CSolid at room temperature; poses a fine dust inhalation hazard during cleanup[1].
Solubility Soluble in non-polar/polar organicsEasily crosses between aqueous and organic waste phases during extraction[3].
Incompatibilities Strong oxidizing agentsRisk of exothermic reaction if mixed with nitric acid or peroxide waste streams.

DB24C8 Waste Segregation Matrix

Proper segregation at the source is the most critical step in the disposal lifecycle. Mixing DB24C8 with incompatible waste streams exponentially increases disposal costs and environmental risk.

Table 2: Liquid & Solid Waste Segregation Rules
Waste CategoryDB24C8 PresenceSegregation Rule & Causality
Solid Waste Pure powder, contaminated filters, weighing paper.Isolate in Container C (Solid Residues). Do not mix with reactive metals[6].
Halogenated Organic Dissolved in DCM, Chloroform.Isolate in Container B (Halogenated). Must be routed to a halogen-rated incinerator[6].
Non-Halogenated Organic Dissolved in MeOH, EtOH, Toluene.Isolate in Container A (Non-Halogenated). Check for peroxide formation before sealing[6].
Aqueous Heavy Metal Used as a phase-transfer catalyst with metals.CRITICAL: Must be labeled as "Crown Ether / Heavy Metal Complex". Do not mix with standard aqueous metal waste[2].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system, ensuring that human error at one step is caught by a verification check in the next.

Protocol A: Solid Waste & Spill Cleanup

DB24C8 is not highly toxic, but it is a severe eye and respiratory irritant when aerosolized as a dust[5].

  • PPE Verification: Don nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if handling large quantities of dry powder[5].

  • Containment: In the event of a spill, do not use compressed air or dry sweeping, which generates dust.

  • Binding: Cover the spill with an inert, damp absorbent material (e.g., wet sand or specialized chemical binder) to suppress dust formation[5].

  • Collection: Use a non-sparking anti-static scoop to transfer the bound material into a high-density polyethylene (HDPE) solid waste container.

  • Validation: Wipe the affected area with a solvent (e.g., ethanol) on a disposable towel to remove residual lipophilic traces. Place the towel in the solid waste container.

  • Manifesting: Label the container explicitly as "Solid Waste: Contains Dibenzo-24-crown-8 (Macrocyclic Polyether)" and entrust to a licensed waste disposal company for incineration[5].

Protocol B: Organic Solvent Waste (Phase-Transfer Reactions)

When DB24C8 is used as a phase-transfer catalyst, the resulting solvent waste requires careful handling to prevent the cross-contamination of bulk solvent drums.

  • Phase Separation: If the reaction involved an aqueous phase, perform a strict separatory funnel extraction. Ensure no aqueous layer is transferred to the organic waste jug.

  • Metal Assessment: Identify if the organic solvent contains complexed metals (e.g., Cs+ , Fe2+ ). If yes, the waste must be flagged for specialized heavy-metal incineration.

  • Peroxide Check: Because DB24C8 is a polyether, prolonged exposure to light and air in solvent mixtures can theoretically form peroxides. Before transferring aged waste to a central accumulation area, test the solution with peroxide test strips.

  • Disposal: Transfer to the appropriate Halogenated or Non-Halogenated HDPE liquid waste carboy. Leave at least 20% headspace to account for vapor expansion[5].

Logical Workflow Visualization

To ensure absolute compliance across your laboratory personnel, utilize the following decision matrix for DB24C8 waste routing.

DB24C8_Disposal Start DB24C8 Waste Generation (Reaction/Extraction) Solid Solid Residues (Powders, Filters) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Incineration High-Temperature Incineration (Macrocycle Destruction) Solid->Incineration CheckMetals Contains Heavy or Regulated Metals? Liquid->CheckMetals SegregateMetals Isolate as Crown-Ether/ Heavy Metal Waste CheckMetals->SegregateMetals Yes (Cs, Sr, Pb, etc.) SegregateOrg Standard Organic Waste Segregation CheckMetals->SegregateOrg No SegregateMetals->Incineration SegregateOrg->Incineration

Fig 1. DB24C8 waste segregation and disposal decision matrix.

Regulatory & Environmental Compliance

Under environmental protection guidelines, crown ethers are considered environmentally persistent if not properly incinerated because they contain no halogens to trigger immediate regulatory flags, yet they resist degradation and maintain zero ozone depletion potential (ODP)[4].

Do not let the product enter drains [5]. Even trace amounts of DB24C8 in municipal wastewater can bind to naturally occurring or industrial trace metals, altering their bioavailability and toxicity profiles in downstream aquatic ecosystems[2]. Always entrust disposal to a licensed hazardous waste management facility capable of achieving the thermal destruction temperatures required to break the robust C-O-C ether linkages of the macrocycle[5].

References

  • SAFETY DATA SHEET: Dibenzo-24-crown-8 (Sigma-Aldrich). Source: sigmaaldrich.cn.
  • Dibenzo-24-crown-8 98% 14174-09-5 Product Profile (Sigma-Aldrich). Source: sigmaaldrich.com.
  • Crown ether/Dibenzo-24-crown-8 CAS 14174-09-5 (Merck Millipore). Source: merckmillipore.com.
  • Complexation Ability of Dibenzo-24-crown-8 with Cs+ Cation in Binary Mixed Non-Aqueous Solvents. Source: asianpubs.org.
  • Crown Ethers Enhance Ionic Residue Removal (P2 InfoHouse). Source: p2infohouse.org.
  • Metal Sustainability and Crown Ether Extraction (Chem Soc Rev - RSC Publishing). Source: rsc.org.

Sources

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